Product packaging for Trimethylolpropane trioleate(Cat. No.:CAS No. 57675-44-2)

Trimethylolpropane trioleate

Cat. No.: B1311115
CAS No.: 57675-44-2
M. Wt: 927.5 g/mol
InChI Key: BTGGRPUPMPLZNT-PGEUSFDPSA-N
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Description

Trimethylolpropane trioleate (TMPTO) is a synthetic triester compound formed by the esterification of Trimethylolpropane (TMP) with oleic acid . It serves as a high-performance, biodegradable base oil for advanced lubricants and functional fluids, offering a more environmentally acceptable alternative to conventional mineral oils . As a research material, TMPTO is valued for its exceptional combination of physicochemical properties, which include a high viscosity index (typically 180-189), excellent low-temperature fluidity with a pour point as low as -30°C, and a high flash point, often exceeding 290°C, which underscores its thermal stability and safety profile . Its primary research value lies in its application as a model compound for formulating next-generation eco-friendly lubricants . Studies have demonstrated its efficacy in reducing friction and wear in various systems. For instance, when added in small volumes (e.g., 5%) to a base polyalphaolefin (PAO), TMPTO can reduce the friction power loss and wear scar diameter by up to 6.09% and 39.65%, respectively, by synergistically enhancing the lubrication regime and delaying the onset of boundary lubrication . In high-speed machining research, such as the drilling of aluminum alloys like Al-6061, TMPTO-based cutting fluids have been shown to significantly influence power consumption and surface roughness, with additive concentration being a key parameter for optimizing surface quality . The compound's lubricating mechanism is attributed to the strong adsorption of its long, polar fatty acid chains onto metal surfaces, forming a durable, protective monolayer film that minimizes direct metal-to-metal contact . Furthermore, TMPTO exhibits excellent compatibility with conventional lubricant additives, such as anti-wear and extreme pressure agents, allowing researchers to develop high-performance, fully formulated biodegradable lubricants . Key research applications include its use as a base stock for fire-resistant hydraulic fluids (HFDU) , biodegradable chain saw oils, marine engine oils, and various metalworking fluids such as cold rolling and tube drawing oils . It is also an important subject in green chemistry research focused on optimizing synthesis pathways, including the use of novel catalysts like ionic liquids to improve esterification efficiency . This product is intended for Research Use Only and is not for diagnostic or therapeutic use, or for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H110O6 B1311115 Trimethylolpropane trioleate CAS No. 57675-44-2

Properties

IUPAC Name

2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]butyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H110O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h27-32H,5-26,33-56H2,1-4H3/b30-27-,31-28-,32-29-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGGRPUPMPLZNT-PGEUSFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4028044
Record name 2-Ethyl-2-(((1-oxooleyl)oxy)methyl)-1,3-propanediyl dioleate
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Molecular Weight

927.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester
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CAS No.

57675-44-2
Record name Trimethylolpropane trioleate
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Record name Trimethylolpropane trioleate
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Record name 9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester
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Record name 2-Ethyl-2-(((1-oxooleyl)oxy)methyl)-1,3-propanediyl dioleate
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Record name 2-ethyl-2-[[(1-oxooleyl)oxy]methyl]-1,3-propanediyl dioleate
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Record name TRIMETHYLOLPROPANE TRIOLEATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trimethylolpropane Trioleate from Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane trioleate (TMPTO), a biodegradable and environmentally friendly biolubricant base stock. The synthesis primarily involves the esterification of trimethylolpropane (TMP) with oleic acid. This document details the various catalytic systems, reaction conditions, and experimental protocols to achieve high yields of TMPTO.

Core Synthesis and Experimental Data

The synthesis of this compound from oleic acid is typically achieved through direct esterification, a condensation reaction where water is removed to drive the reaction towards the product. The choice of catalyst and reaction conditions significantly influences the reaction rate and final yield. A summary of various synthetic approaches is presented in the table below.

CatalystOleic Acid:TMP Molar RatioTemperature (°C)Reaction Time (h)Vacuum (MPa)Yield/Conversion Rate (%)Reference
Benzenesulfonic acid3.2:118030.09592.8 (TMP conversion)[1][2][3]
Sulfuric acid3.9:11505Not specified91.2 (Ester TMP)[4]
Sulfuric acidNot specified1505Not specified98 (TMP trioleate)[4]
Nano-MoS₂Not specifiedNot specifiedNot specifiedNot specified~83 (Esterification rate)[5]
Lipoprime 50T (Lipase)3.5:16072Ambient Pressure~62 (TMPTO yield)[6]
Vinylimidazole acidic ionic liquidsNot specifiedNot specifiedNot specifiedNot specified95.82 - 97.88 (Esterification rate)[7]
N-alkylpyrrolidone group methylphosphoric acid ionic liquid3:1110-1303-5Normal PressureHigh esterification rate[8]

Experimental Protocols

Detailed methodologies for the synthesis of TMPTO are crucial for reproducibility. Below are representative experimental protocols based on the cited literature.

Protocol 1: Synthesis using Sulfuric Acid Catalyst

This protocol is based on the work described by Qiao et al. (2017).[1][2][3]

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus for water removal, add trimethylolpropane (TMP) and oleic acid in a molar ratio of 1:3.2.

  • Catalyst Addition: Add sulfuric acid (1.5% by weight of the reactants) to the mixture.

  • Azeotropic Distillation: Introduce toluene as an azeotropic agent to facilitate the removal of water produced during the esterification.

  • Reaction: Heat the mixture to 150°C and maintain this temperature for 5 hours with continuous stirring. The water-toluene azeotrope will be collected in the Dean-Stark trap.

  • Product Isolation: After the reaction is complete, cool the mixture. The final product can be extracted using a non-polar solvent and washed with a brine solution.

  • Purification: Dry the organic layer with anhydrous sodium sulfate and remove the excess solvent using a vacuum evaporator to obtain the final product, this compound.

Protocol 2: Enzymatic Synthesis using Lipase Catalyst

This protocol is based on the research by Adnadjevic et al.[6]

  • Reaction Setup: In a suitable reaction vessel, combine trimethylolpropane and oleic acid at a molar ratio of 1:3.5.

  • Enzyme and Water Addition: Add Lipoprime 50T lipase as the catalyst and 15% (w/w) water to the reaction mixture.

  • Reaction Conditions: Maintain the reaction temperature at 60°C for 72 hours under ambient pressure with constant stirring.

  • Analysis: Monitor the progress of the reaction and the composition of the reaction mixture using thin-layer chromatography (TLC).

  • Product Recovery: Upon completion, the enzyme can be separated by filtration, and the product can be purified from the remaining reactants.

Synthesis Workflow and Logical Relationships

The general workflow for the chemical synthesis of this compound from oleic acid via esterification is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Reactants cluster_process Esterification Process cluster_products Products & Purification oleic_acid Oleic Acid mixing Mixing of Reactants oleic_acid->mixing tmp Trimethylolpropane (TMP) tmp->mixing catalyst Catalyst Addition (e.g., H₂SO₄, Lipase) mixing->catalyst heating Heating and Stirring catalyst->heating water_removal Continuous Water Removal (Azeotropic Distillation or Vacuum) heating->water_removal crude_tmpto Crude this compound water_removal->crude_tmpto purification Purification (Washing, Drying, Solvent Removal) crude_tmpto->purification final_product Pure this compound purification->final_product

Caption: Chemical synthesis workflow for this compound.

Signaling Pathways

The primary application of this compound discussed in the reviewed literature is as a biolubricant.[1][5][9] Its excellent lubricity, high viscosity index, and biodegradability make it a suitable environmentally friendly alternative to mineral oil-based lubricants.[1][3] The provided research does not indicate its use in drug development or interaction with specific signaling pathways within a biological context. The focus remains on its chemical synthesis and physical properties as a lubricant.

References

Trimethylolpropane Trioleate (TMPTO): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane Trioleate, commonly abbreviated as TMPTO, is a synthetic ester prized for its excellent lubricating properties, high viscosity index, and biodegradability.[1][2] It is synthesized through the esterification of trimethylolpropane (TMP) and oleic acid (OA).[3][4][5][6] Chemically, it is a triester with the molecular formula CH₃CH₂C(CH₂OOCC₁₇H₃₃)₃.[1][7] TMPTO serves as a high-performance base oil in a variety of industrial applications, including fire-resistant hydraulic fluids, metalworking fluids, and environmentally acceptable lubricants.[1][2][7][8] Its favorable characteristics, such as high thermal stability, low volatility, and good hydrolytic stability, make it a subject of interest in advanced lubricant development.[2][8]

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties underscore its suitability for high-performance lubrication applications.

Quantitative Data Summary
PropertyValueUnitsNotes / Reference
Identifier
CAS Number57675-44-2 or 11138-60-6-[1][9] Note: Multiple CAS numbers may be used in literature.
Molecular FormulaC₆₀H₁₁₀O₆-[9]
Molecular Weight~927.5 g/mol [9]
Physical Properties
AppearanceColorless or yellow clear liquid-[1][7]
Kinematic Viscosity @ 40°C45 - 55mm²/s (cSt)[1][10]
Kinematic Viscosity @ 100°C9 - 10mm²/s (cSt)[1]
Viscosity Index180 - 183-[1]
Density / Specific Gravity @ 20°C0.913 - 0.928g/cm³[11]
Flash Point (Open Cup)>290°C[1]
Pour Point-30 to -47°C[1][11]
Chemical Properties
Acid Value< 2.0mg KOH/g[1][11]
Saponification Value180 - 200mg KOH/g[1][11]
Hydroxyl Value< 10mg KOH/g[1][11]

Experimental Protocols

The determination of the physicochemical properties of TMPTO follows standardized testing methods, primarily those established by ASTM International. Below are detailed methodologies for key experiments.

Kinematic Viscosity Determination (ASTM D445)

This method determines a fluid's resistance to flow under gravity at a controlled temperature.

  • Apparatus: A calibrated glass capillary viscometer, a constant temperature bath, a thermometer, and a timer.

  • Procedure:

    • A fixed volume of the TMPTO sample is introduced into the viscometer tube.[2]

    • The viscometer is placed in a temperature-controlled bath (typically at 40°C or 100°C) until the sample reaches thermal equilibrium.[2][8]

    • The oil is drawn up into the tube by suction to a point above the timing marks.

    • The time taken for the leading edge of the oil meniscus to pass between two marked points under the influence of gravity is accurately measured.[12][13]

    • The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.[13]

    • The process is repeated, and the average of two acceptable determinations is reported as the final result.[13]

Flash Point Determination (ASTM D92)

This method uses the Cleveland Open Cup (COC) tester to determine the temperature at which vapors from the sample will ignite.[11]

  • Apparatus: Cleveland Open Cup apparatus, heating plate, thermometer, and a small test flame applicator.[10]

  • Procedure:

    • The test cup is filled with the TMPTO sample to a specified filling mark.[11]

    • The sample is heated at a controlled, steady rate, causing flammable vapors to form above the liquid surface.[11][14]

    • A small test flame is passed across the top of the cup at regular temperature intervals.[11][14]

    • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the sample to ignite in a brief flash.[11][14]

Pour Point Determination (ASTM D97)

This method determines the lowest temperature at which a liquid petroleum product will continue to flow.

  • Apparatus: Test jar, thermometer, cooling bath, and jacket.

  • Procedure:

    • The TMPTO sample is poured into a test jar.

    • The sample is first heated to ensure all wax crystals are dissolved and then cooled at a specified rate inside a cooling bath.[15]

    • Starting at a temperature about 9°C above the expected pour point, the test jar is removed from the bath at every 3°C interval and tilted to observe for any movement of the liquid's surface.[15][16]

    • When the sample no longer flows when the jar is tilted horizontally for 5 seconds, the test is complete.[16]

    • The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[16]

Acid Value Determination (ASTM D974)

This method measures the acidic constituents in the oil via color-indicator titration.[9]

  • Apparatus: Burette, flask, titration solvent (toluene and isopropyl alcohol mixture), potassium hydroxide (KOH) titrant, and p-naphtholbenzein indicator.

  • Procedure:

    • A weighed amount of the TMPTO sample is dissolved in the titration solvent.[17]

    • A color indicator is added to the solution.

    • The solution is titrated with a standardized solution of alcoholic potassium hydroxide (KOH).[9][17]

    • The endpoint is reached when a distinct color change persists for at least 15 seconds.

    • The acid value, expressed in mg of KOH per gram of sample, is calculated from the volume of titrant used and the weight of the sample.[17]

Saponification Value Determination (ASTM D94 / ISO 3657)

This value represents the amount of base required to saponify a fat or oil.

  • Apparatus: Reflux condenser, flask, heating bath, hydrochloric acid (HCl) titrant, and phenolphthalein indicator.

  • Procedure:

    • A weighed sample of TMPTO is mixed with an excess of alcoholic potassium hydroxide (KOH) solution in a flask.

    • The mixture is heated under a reflux condenser for a set period to ensure complete saponification (hydrolysis of the ester).

    • After cooling, the solution is titrated with a standardized hydrochloric acid (HCl) solution using phenolphthalein as an indicator to determine the amount of unreacted (excess) KOH.[18]

    • A "blank" titration is performed without the oil sample.

    • The saponification value is calculated from the difference between the blank and sample titrations.[18]

Synthesis of this compound

TMPTO is synthesized via the direct esterification of Trimethylolpropane (TMP) with Oleic Acid (OA).[3][4]

  • Apparatus: Three-necked glass reactor, magnetic stirrer, heating mantle, and a vacuum or distillation setup.[19]

  • Procedure:

    • A specific molar ratio of Oleic Acid and Trimethylolpropane are added to the reactor.[3][19] For example, 55.2 g of OA and 8.2 g of TMP.[3]

    • The mixture is heated (e.g., to 180°C) and stirred.[3][7]

    • A catalyst, such as sulfuric acid or benzenesulfonic acid, is added to facilitate the reaction.[6][7]

    • The reaction is a reversible dehydration condensation.[3] To drive the reaction forward, the water produced is continuously removed, either by vacuum distillation or azeotropic distillation using a solvent like toluene.[3][6][19]

    • The reaction progress is monitored by periodically measuring the acid value of the mixture.[3]

    • Once the desired conversion rate is achieved (e.g., >92%), the mixture is cooled, and the final product is purified.[7]

Visualizations

As an industrial lubricant, TMPTO is not involved in biological signaling pathways. The following diagram illustrates a logical workflow for its chemical synthesis.

Synthesis_Workflow TMP Trimethylolpropane (TMP) Esterification Esterification Reaction (180°C, Catalyst) TMP->Esterification OA Oleic Acid (OA) OA->Esterification Water Water (Removed) Esterification->Water Byproduct TMPTO Trimethylolpropane Trioleate (TMPTO) Esterification->TMPTO Yield >92%

Figure 1: Synthesis of TMPTO via Catalytic Esterification.

References

An In-depth Technical Guide to Trimethylolpropane Trioleate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane trioleate (TMPTO) is a synthetic triester with growing interest in the pharmaceutical industry. Its favorable physicochemical properties, including high stability and lipophilicity, position it as a versatile excipient in various drug delivery systems. This technical guide provides a comprehensive overview of TMPTO, focusing on its chemical identity, synthesis, and available safety information. While extensive data on its biological interactions and metabolic fate are still emerging, this document consolidates the current knowledge to support further research and development in pharmaceutical formulations.

Core Chemical and Physical Properties

This compound is the triester of trimethylolpropane and oleic acid. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 57675-44-2[1]
Molecular Formula C60H110O6[2]
Molecular Weight 927.5 g/mol [2]
Appearance Light yellow to amber liquid with a mild odor[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform[1]
Density 0.93 g/cm³ at 25°C[1]
Boiling Point 360°C[1]
Flash Point 200°C[1]

Synthesis of this compound

The primary method for synthesizing TMPTO is through the esterification of trimethylolpropane with oleic acid. Both chemical and enzymatic catalysis methods have been reported, with enzymatic synthesis offering a "greener" alternative that is often preferred for pharmaceutical applications due to milder reaction conditions and higher purity of the final product.

Chemical Synthesis Protocol

A common method for chemical synthesis involves the direct esterification of trimethylolpropane and oleic acid.

Materials:

  • Trimethylolpropane (TMP)

  • Oleic Acid (OA)

  • Sulfuric Acid (catalyst)

  • Toluene (azeotropic agent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Mix trimethylolpropane and oleic acid in a 3-neck glass reactor equipped with a magnetic stirrer.[3]

  • Add sulfuric acid (1.5% by weight of reactants) to the mixture as a catalyst.[3]

  • Add toluene to the mixture to act as an azeotroping agent for the removal of water produced during the reaction.[3]

  • Heat the mixture to 150°C for 5 hours. Use a Dean-Stark apparatus to collect the water-toluene azeotrope.[3]

  • After the reaction is complete, extract the product using ethyl acetate.[3]

  • Wash the organic layer with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under vacuum to obtain the final product, this compound.[3]

Enzymatic Synthesis Protocol

Lipase-catalyzed synthesis provides a milder and more specific alternative to chemical synthesis. Immobilized Candida antarctica lipase B (Novozym® 435) is a commonly used catalyst.

Materials:

  • Trimethylolpropane (TMP)

  • Oleic Acid

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • 2-Propanol (for catalyst washing)

Procedure:

  • Combine trimethylolpropane and oleic acid in a solvent-free medium.

  • Add Novozym® 435 to the mixture.

  • Conduct the reaction at 70°C for 24 hours.[4]

  • Monitor the reaction progress by measuring the consumption of oleic acid.

  • Upon completion, the enzyme can be recovered by filtration for potential reuse.

  • The biocatalyst can be washed with 2-propanol between batches to improve its half-life.[4]

  • The final product is obtained after removal of the enzyme.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_catalysts Catalysts cluster_products Products & Purification TMP Trimethylolpropane (TMP) Reaction Esterification Reaction (Chemical or Enzymatic) TMP->Reaction OA Oleic Acid (OA) OA->Reaction Crude_TMPTO Crude this compound Reaction->Crude_TMPTO Chem_Catalyst Chemical Catalyst (e.g., Sulfuric Acid) Chem_Catalyst->Reaction Chemical Route Enz_Catalyst Enzymatic Catalyst (e.g., Lipase) Enz_Catalyst->Reaction Enzymatic Route Purification Purification (e.g., Extraction, Washing) Crude_TMPTO->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Safety and Toxicology

Based on available information, this compound is considered to have a low toxicity profile, making it suitable for use in pharmaceutical applications as an excipient. It is reported to be non-toxic and non-irritating to the skin and eyes.[1] It is also not considered to be a sensitizer.[1]

However, it is important to note that comprehensive toxicological studies specifically on TMPTO, particularly regarding oral administration, genotoxicity, and carcinogenicity, are not widely available in the public domain. The majority of the available safety data is from industrial applications. For pharmaceutical use, further specific toxicological assessments would be required to meet regulatory standards.

Safety ParameterObservationReference
Acute Oral Toxicity Expected to be of low toxicity.
Skin Irritation Expected to be slightly irritating. Prolonged or repeated contact may cause dryness or cracking.
Eye Irritation May cause mild eye irritation.[5]
Sensitization Not considered to be a sensitizer.[1]
Genotoxicity No data available for TMPTO. Studies on a related compound, trimethylolpropane triacrylate (TMPTA), have shown mixed results in vitro, but it is considered not genotoxic in vivo. However, these results are not directly applicable to TMPTO.

Pharmaceutical Applications

This compound's primary role in pharmaceuticals is as an excipient. Its lipophilic nature makes it a suitable candidate for use as a solubilizing agent and emulsifier in the formulation of various drugs to enhance their solubility and bioavailability.[1] It is also utilized in the development of lipid-based drug delivery systems, such as liposomes and microemulsions.[1]

Signaling Pathways and Biological Interactions

Currently, there is no publicly available research detailing the specific interactions of this compound with biological signaling pathways. Its primary function as a pharmaceutical excipient is considered to be biochemically inert, facilitating drug delivery without exerting a pharmacological effect of its own. Research into its metabolic fate and potential interactions with metabolic enzymes is an area for future investigation.

G TMPTO This compound Excipient Pharmaceutical Excipient TMPTO->Excipient No_Data No Data Available on Signaling Pathway Interactions TMPTO->No_Data Drug_Delivery Drug Delivery Systems (e.g., SEDDS, Liposomes) Excipient->Drug_Delivery Solubilizer Solubilizing Agent Excipient->Solubilizer Emulsifier Emulsifier Excipient->Emulsifier

Caption: Functional role of this compound in pharmaceuticals.

Conclusion and Future Directions

This compound is a promising excipient for pharmaceutical formulations, offering excellent stability and solubilizing properties. While its synthesis is well-established, and initial safety data are favorable, a comprehensive understanding of its biological interactions is lacking. To fully realize its potential in drug development, further research is needed in the following areas:

  • Detailed Toxicological Profiling: Comprehensive studies on oral and dermal toxicity, genotoxicity, and carcinogenicity are necessary to establish a robust safety profile for pharmaceutical use.

  • Metabolism and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of TMPTO is crucial for assessing its safety and potential impact on drug co-administration.

  • Biological Interactions: Investigations into any potential interactions with cellular pathways or drug-metabolizing enzymes would provide a more complete picture of its in vivo behavior.

As the demand for novel and effective drug delivery systems grows, a deeper understanding of excipients like this compound will be essential for the development of safe and efficacious medicines.

References

In-Depth Technical Guide to the Thermal Stability of Trimethylolpropane Trioleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of trimethylolpropane trioleate (TMPTO), a biodegradable synthetic ester with significant applications as a lubricant base oil. Understanding its thermal and oxidative degradation is crucial for optimizing its performance and lifespan in various applications, including those with stringent stability requirements.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of TMPTO is presented in Table 1. These properties are fundamental to its performance as a lubricant and influence its thermal stability.

PropertyValueUnit
Appearance Colorless or yellow clear liquid-
Viscosity @ 40°C 45-55mm²/s
Viscosity @ 100°C 9-10mm²/s
Viscosity Index 180-183-
Acid Value ≤ 1mg KOH/g
Flash Point (open cup) ≥ 290°C
Pour Point ≤ -30°C
Saponification Value 185-190mg KOH/g
Hydroxy Value ≤ 10mg KOH/g

Thermal Decomposition Analysis

The thermal stability of TMPTO is primarily evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Quantitative Data from Thermogravimetric Analysis (TGA)

The onset of thermal degradation for TMPTO is a critical parameter indicating its stability at elevated temperatures.

ParameterValueReference
Onset Thermal Degradation Temperature427.8 °C
Experimental Protocol: Thermogravimetric Analysis (TGA)

A typical experimental setup for determining the thermal decomposition of TMPTO using TGA is as follows:

  • Instrument: A thermogravimetric analyzer.

  • Sample Size: Approximately 5-10 mg of TMPTO is placed in an alumina or platinum crucible.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen (for thermal decomposition) or air (for thermo-oxidative decomposition), at a constant flow rate (e.g., 50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Oxidative Stability Assessment

The oxidative stability of TMPTO is a measure of its resistance to degradation in the presence of oxygen, which is a common operational stressor. This is often evaluated using techniques such as the Rotating Pressure Vessel Oxidation Test (RPVOT) and Differential Scanning Calorimetry (DSC).

Quantitative Data from Oxidation Stability Tests

The oxidative stability of TMPTO can be enhanced with the addition of antioxidants. The following table summarizes the activation energies of TMPTO with different antioxidant additives, indicating their effectiveness in improving thermal oxidation resistance.

SampleActivation Energy (Ea) - TG/DTAActivation Energy (Ea) - DSC
TMPTO Base Oil (A)46.32 kJ·mol⁻¹66.02 kJ·mol⁻¹
+ Butyloctyl-diphenylamine (B)58.41 kJ·mol⁻¹97.187 kJ·mol⁻¹
+ Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (C)93.732 kJ·mol⁻¹110.05 kJ·mol⁻¹
+ Amine-phenol combination (D)88.71 kJ·mol⁻¹144.385 kJ·mol⁻¹

Data sourced from a study evaluating the thermal oxidative degradation of TMPTO with various antioxidants.

Experimental Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT)

The RPVOT is a standard method (ASTM D2272) to assess the oxidation stability of lubricants.

  • Apparatus: A rotating pressure vessel equipped with a pressure gauge and placed in a high-temperature bath.

  • Sample Preparation: A specified amount of TMPTO (typically 50g) is placed in a glass container with 5g of distilled water and a polished copper coil, which acts as a catalyst.

  • Test Conditions: The vessel is sealed, pressurized with pure oxygen to 90 psi (620 kPa), and placed in a bath maintained at 150°C. The vessel is then rotated at a constant speed (e.g., 100 rpm).

  • Endpoint: The test concludes when there is a pressure drop of 25 psi (175 kPa) from the maximum pressure reached. The time taken to reach this point is reported as the oxidation induction time in minutes.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)

DSC is another powerful technique to determine the oxidative stability of lubricants.

  • Instrument: A Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of TMPTO (typically 2-3 mg) is placed in an open aluminum pan.

  • Test Conditions: The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere. Once the temperature stabilizes, the atmosphere is switched to pure oxygen at a constant flow rate.

  • Data Analysis: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the Oxidation Induction Time (OIT).

Thermal Degradation Pathway

The thermal degradation of this compound, particularly in the presence of oxygen, proceeds through a free-radical chain reaction mechanism. The primary sites for oxidative attack are the carbon-carbon double bonds and the allylic hydrogens in the oleic acid chains.

Thermal_Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat, Metal Catalysts TMPTO This compound (R-H) Initiator->TMPTO Energy Input Radical Alkyl Radical (R.) TMPTO->Radical H abstraction Peroxy_Radical Peroxy Radical (ROO.) Radical->Peroxy_Radical + O2 Radical_Termination Radical + Radical Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + R-H Alkoxy_Hydroxyl Alkoxy (RO.) & Hydroxyl (.OH) Radicals Hydroperoxide->Alkoxy_Hydroxyl Decomposition Degradation_Products Aldehydes, Ketones, Carboxylic Acids, High Molecular Weight Polymers Alkoxy_Hydroxyl->Degradation_Products Further Reactions Stable_Products Non-Radical Products Radical_Termination->Stable_Products

Caption: Oxidative degradation pathway of TMPTO.

Experimental Workflow for Thermal Stability Analysis

The logical flow for a comprehensive thermal stability analysis of this compound is depicted below.

Thermal_Stability_Workflow Sample TMPTO Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC-OIT) Sample->DSC RPVOT Rotating Pressure Vessel Oxidation Test (RPVOT) Sample->RPVOT Decomposition_Temp Onset Decomposition Temperature TGA->Decomposition_Temp Oxidation_Induction_Time Oxidation Induction Time (OIT) DSC->Oxidation_Induction_Time Oxidation_Stability Oxidation Stability (minutes) RPVOT->Oxidation_Stability Data_Analysis Comprehensive Stability Profile Decomposition_Temp->Data_Analysis Oxidation_Induction_Time->Data_Analysis Oxidation_Stability->Data_Analysis

Caption: Workflow for TMPTO thermal stability analysis.

Trimethylolpropane Trioleate (TMPTO): A Comprehensive Technical Guide for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane Trioleate (TMPTO) is a high-performance synthetic ester that is gaining significant attention across various industrial sectors due to its exceptional physicochemical properties. As a polyol ester, TMPTO offers a unique combination of excellent lubricity, high thermal and oxidative stability, inherent biodegradability, and a high viscosity index. These characteristics make it a superior alternative to conventional mineral oils and other synthetic base fluids in demanding applications. This technical guide provides an in-depth analysis of the core characteristics of TMPTO, detailed experimental protocols for its evaluation, and a visual representation of the interplay between its properties and industrial uses.

Core Characteristics of this compound

The performance of TMPTO in industrial applications is a direct result of its unique molecular structure and the resulting physical and chemical properties. A summary of these key characteristics is presented in the table below, followed by a detailed discussion of their implications.

Quantitative Data Summary
PropertyTypical ValueUnitTest Method
Kinematic Viscosity @ 40°C45-55mm²/sASTM D445
Kinematic Viscosity @ 100°C9-10mm²/sASTM D445
Viscosity Index180-183-ASTM D2270
Flash Point (Open Cup)>290°CASTM D92
Pour Point<-30°CASTM D97
Density @ 20°C0.91-0.93g/cm³ASTM D1298
Acid Value<1.0mg KOH/gASTM D974
Saponification Value185-190mg KOH/gASTM D94
Hydroxyl Value<10mg KOH/gASTM D1957

Key Performance Attributes and Industrial Significance

1. Superior Lubricity: TMPTO's long, branched ester molecules form a durable lubricating film on metal surfaces, significantly reducing friction and wear. This inherent oiliness makes it an excellent choice for applications involving high loads and pressures, such as in metalworking fluids and gear oils.

2. High Viscosity Index (VI): With a VI typically exceeding 180, TMPTO exhibits minimal change in viscosity over a wide temperature range. This ensures consistent performance and reliable lubrication in both high-temperature and low-temperature environments, a critical factor for hydraulic fluids and engine oils.

3. Excellent Thermal and Oxidative Stability: The saturated ester structure of TMPTO imparts high resistance to thermal breakdown and oxidation. This translates to longer fluid life, reduced sludge and deposit formation, and extended drain intervals in applications like high-temperature chain lubrication and compressor oils.

4. Inherent Biodegradability: As an ester-based fluid, TMPTO is readily biodegradable, making it an environmentally friendly alternative to mineral oil-based lubricants. This is a crucial advantage in applications where fluid loss to the environment is a concern, such as in hydraulic systems for mobile equipment and marine applications.

5. High Flash Point: The high flash point of TMPTO indicates low volatility and enhanced safety in high-temperature applications, reducing the risk of fire.[1] This is particularly important for its use in fire-resistant hydraulic fluids.

6. Good Hydrolytic Stability: While esters can be susceptible to hydrolysis, TMPTO is formulated to exhibit good resistance to breakdown in the presence of water. This is essential for maintaining fluid integrity in humid environments or where water contamination is possible.

Experimental Protocols

The following sections detail the standard methodologies for determining the key properties of this compound.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske), constant temperature bath, stopwatch.

  • Procedure:

    • The viscometer is charged with the TMPTO sample.

    • The viscometer is placed in a constant temperature bath set to the desired temperature (40°C or 100°C) and allowed to equilibrate.

    • The sample is drawn up into the timing bulb of the viscometer.

    • The time taken for the sample to flow between two marked points on the viscometer is measured.

  • Calculation: The kinematic viscosity (ν) in mm²/s is calculated by multiplying the measured flow time (t) in seconds by the viscometer calibration constant (C): ν = C × t.

Flash Point (ASTM D92)

This method determines the flash point of petroleum products using a Cleveland open-cup apparatus. The flash point is the lowest temperature at which the vapors of the substance will ignite momentarily upon application of an ignition source.

  • Apparatus: Cleveland open-cup apparatus (cup, heating plate, test flame applicator), thermometer.

  • Procedure:

    • The test cup is filled with the TMPTO sample to a specified level.

    • The sample is heated at a controlled rate.

    • A small test flame is passed across the surface of the liquid at regular temperature intervals.

    • The flash point is the temperature at which a brief flash is observed.

Pour Point (ASTM D97)

This test method is used to determine the lowest temperature at which a petroleum product will continue to flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The TMPTO sample is poured into a test jar.

    • The sample is first heated to ensure it is completely liquid and then cooled at a specified rate in a cooling bath.

    • At intervals of 3°C, the jar is removed and tilted to observe for any movement of the oil.

    • The pour point is the lowest temperature at which the oil is observed to flow.

Density (ASTM D1298)

This method covers the laboratory determination of the density of crude petroleum and liquid petroleum products using a hydrometer.

  • Apparatus: Hydrometer, hydrometer cylinder, constant temperature bath, thermometer.

  • Procedure:

    • The TMPTO sample is brought to a specified temperature in a constant temperature bath.

    • The hydrometer is gently lowered into the sample in a hydrometer cylinder.

    • The reading on the hydrometer scale at the point where the surface of the liquid cuts the scale is recorded.

    • Temperature corrections are applied to obtain the density at the reference temperature (20°C).

Acid Value (ASTM D974)

This test method determines the acidic constituents in petroleum products and lubricants by titration with a standard base.

  • Apparatus: Burette, flask, titration solvent, potassium hydroxide (KOH) solution, color indicator.

  • Procedure:

    • A known weight of the TMPTO sample is dissolved in a titration solvent.

    • A color indicator is added to the solution.

    • The solution is titrated with a standardized potassium hydroxide (KOH) solution until a color change indicates the endpoint.

  • Calculation: The acid value is calculated as the milligrams of KOH required to neutralize one gram of the sample.

Saponification Value (ASTM D94)

This test method determines the amount of constituents in petroleum products that will saponify under the test conditions. For esters like TMPTO, it is a measure of the free and combined acids.

  • Apparatus: Flask, reflux condenser, heating mantle, burette, alcoholic potassium hydroxide (KOH) solution, hydrochloric acid (HCl) solution.

  • Procedure:

    • A known weight of the TMPTO sample is refluxed with a known excess of alcoholic potassium hydroxide solution.

    • The unreacted KOH is then titrated with a standard solution of hydrochloric acid.

    • A blank titration is also performed without the sample.

  • Calculation: The saponification value is calculated from the difference between the blank and the sample titrations and is expressed as milligrams of KOH per gram of sample.

Hydroxyl Value (ASTM D1957)

This test method determines the hydroxyl content of fatty oils and their derivatives.

  • Apparatus: Flasks, reflux condensers, heating mantle, burette, pyridine-acetic anhydride reagent, potassium hydroxide (KOH) solution.

  • Procedure:

    • A known weight of the TMPTO sample is acetylated by refluxing with a pyridine-acetic anhydride reagent.

    • The excess reagent is hydrolyzed with water.

    • The resulting acetic acid is titrated with a standardized potassium hydroxide solution.

  • Calculation: The hydroxyl value is calculated from the titration results and is expressed as milligrams of KOH equivalent to the hydroxyl content of one gram of the sample.

Relationship between Properties and Industrial Applications

The unique combination of TMPTO's properties makes it a versatile fluid for a wide range of demanding industrial applications. The following diagram illustrates the logical flow from its core characteristics to its primary uses.

TMPTO_Applications prop1 High Viscosity Index char1 Consistent Performance Across Temperatures prop1->char1 prop2 Excellent Lubricity char2 Reduced Friction & Wear prop2->char2 prop3 High Thermal & Oxidative Stability char3 Long Fluid Life prop3->char3 prop4 High Flash Point char4 Enhanced Safety prop4->char4 prop5 Biodegradability char5 Environmental Compliance prop5->char5 prop6 Good Hydrolytic Stability char6 Reliability in Humid Environments prop6->char6 app1 Fire-Resistant Hydraulic Fluids char1->app1 app6 Engine Oils char1->app6 app2 Metalworking Fluids (e.g., rolling, drawing, cutting) char2->app2 char2->app6 app3 High-Temperature Chain Oils char3->app3 app4 Compressor Oils char3->app4 char4->app1 app5 Environmentally Sensitive Lubricants char5->app5 char6->app1

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Trimethylolpropane Trioleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trioleate (TMPTO) is a biodegradable and high-performance biolubricant base stock with applications in hydraulic fluids, metalworking fluids, and engine oils.[1][2] The enzymatic synthesis of TMPTO offers a green and sustainable alternative to traditional chemical catalysis, which often requires harsh reaction conditions and can lead to undesirable byproducts.[3][4] Lipases, particularly immobilized forms, are effective biocatalysts for the esterification of trimethylolpropane (TMP) with oleic acid or its esters.[1][3] This document provides detailed application notes and protocols for the enzymatic synthesis of TMPTO, focusing on the use of commercial immobilized lipases.

Principle of the Reaction

The enzymatic synthesis of this compound involves the esterification of one molecule of trimethylolpropane with three molecules of oleic acid. The reaction is catalyzed by a lipase, which facilitates the formation of ester bonds and the removal of water. The reaction can be represented as follows:

Trimethylolpropane + 3 Oleic Acid ⇌ this compound + 3 Water

To drive the equilibrium towards the product side, water is typically removed from the reaction mixture, often by applying a vacuum.

Experimental Protocols

Materials and Reagents
  • Trimethylolpropane (TMP)

  • Oleic acid (or high oleic fatty acid/methyl ester)

  • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B, or Lipozyme TL IM from Thermomyces lanuginosus)[1]

  • 2-Propanol (for enzyme washing)

  • Solvents for analysis (e.g., hexane, isopropanol)

  • Nitrogen gas

Equipment
  • Jacketed glass reactor with a magnetic stirrer or mechanical overhead stirrer

  • Temperature controller/water bath

  • Vacuum pump and controller

  • Dean-Stark apparatus (optional, for water removal)

  • Analytical equipment: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC), Fourier Transform Infrared Spectrometer (FTIR)

Synthesis Protocol
  • Substrate Preparation:

    • Accurately weigh trimethylolpropane and oleic acid in the desired molar ratio. A common starting point is a stoichiometric molar ratio of oleic acid to TMP of 3:1, though ratios up to 3.2:1 have been used.[1][2]

    • Add the substrates to the glass reactor.

  • Enzyme Addition:

    • Add the immobilized lipase to the reactor. Enzyme loading can vary, with effective amounts ranging from 1% to 15% (w/w) based on the total substrate weight.[5]

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature, typically between 45°C and 70°C.[3]

    • Begin stirring at a moderate speed (e.g., 200-500 rpm) to ensure proper mixing without damaging the immobilized enzyme.

    • Apply a vacuum (e.g., 6.7 kPa or 0.095 MPa) to remove the water produced during the reaction and drive the synthesis towards completion.[2][5]

    • The reaction time can range from 3 to 96 hours, depending on the specific conditions and desired conversion.[2]

  • Monitoring the Reaction:

    • Periodically take small samples from the reaction mixture to monitor the progress.

    • Analyze the samples using GC or HPLC to determine the conversion of reactants and the formation of mono-, di-, and trioleate products.

  • Product Recovery and Purification:

    • Once the desired conversion is achieved, stop the reaction by cooling the mixture and filtering out the immobilized enzyme.

    • The enzyme can be washed with a solvent like 2-propanol and dried for potential reuse.[3]

    • The crude product can be purified to remove any unreacted substrates and byproducts. This may involve techniques such as vacuum distillation or column chromatography.

  • Product Characterization:

    • Confirm the identity and purity of the synthesized this compound using FTIR and GC/HPLC.

    • Evaluate the physicochemical properties of the final product, such as kinematic viscosity, viscosity index, pour point, and flash point, to assess its suitability as a lubricant base oil.[1]

Data Presentation

The following tables summarize typical reaction parameters and the resulting product characteristics from various studies on the enzymatic synthesis of this compound.

ParameterNovozym® 435Lipozyme TL IMImmobilized T. lanuginosus Lipase
Substrates TMP & Oleic Acid / FAMETMP & FAMETMP & High Oleic Fatty Acid
Molar Ratio (Fatty Acid:TMP) 3:1 to 3.2:13:1Not Specified
Enzyme Loading (% w/w) 1%5%15%
Temperature (°C) 45 - 704560
Reaction Time (h) 24969
Vacuum Not specifiedNot specified6.7 kPa
Conversion/Yield Up to 99% FAME conversion83% FAME conversionUp to 95% conversion
Reference [3][5]

Table 1: Comparison of Reaction Conditions for Different Lipases.

PropertyEnzymatically Synthesized TMPTO
Kinematic Viscosity @ 40°C (cSt) 33 - 48
Kinematic Viscosity @ 100°C (cSt) 7.68 - 10.03
Viscosity Index 170
Pour Point (°C) -14 to -18
Flash Point (°C) 229
Reference [1]

Table 2: Typical Physicochemical Properties of Enzymatically Synthesized this compound.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate_Preparation Substrate Preparation (TMP + Oleic Acid) Enzyme_Addition Immobilized Lipase Addition Substrate_Preparation->Enzyme_Addition Mix Reaction_Vessel Jacketed Glass Reactor Enzyme_Addition->Reaction_Vessel Charge Reactor Reaction_Conditions Heating, Stirring, Vacuum Application Reaction_Vessel->Reaction_Conditions Monitoring Reaction Monitoring (GC/HPLC) Reaction_Vessel->Monitoring Sampling Enzyme_Recovery Enzyme Filtration & Washing Reaction_Vessel->Enzyme_Recovery End of Reaction Reaction_Conditions->Reaction_Vessel Monitoring->Reaction_Vessel Continue/Stop Product_Purification Product Purification Enzyme_Recovery->Product_Purification Crude Product Characterization Product Characterization (FTIR, Viscosity, etc.) Product_Purification->Characterization Purified TMPTO

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Logical Relationship Diagram

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs TMP Trimethylolpropane Esterification Esterification Reaction TMP->Esterification Oleic_Acid Oleic Acid / FAME Oleic_Acid->Esterification Lipase Immobilized Lipase Lipase->Esterification Catalyzes TMPTO This compound Esterification->TMPTO Water Water Esterification->Water Byproduct

Caption: Logical relationship of components in TMPTO synthesis.

References

Application Notes and Protocols for the Analytical Characterization of Trimethylolpropane Trioleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of trimethylolpropane trioleate (TMPTO), a synthetic ester widely used as a biolubricant base oil, in metalworking fluids, and as a hydraulic fluid.[1][2]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of TMPTO and confirming its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of TMPTO is characterized by the prominent ester carbonyl stretch and the olefinic C-H stretch of the oleate chains.

  • Sample Preparation: For a viscous liquid like TMPTO, the Attenuated Total Reflectance (ATR) method is most convenient as it requires minimal sample preparation.[3][4] Place a small drop of the TMPTO sample directly onto the ATR crystal.[3][4] Alternatively, for transmission analysis, a thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3][4]

  • Instrument Setup:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans are co-added to improve the signal-to-noise ratio.[5]

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal or salt plates. Subsequently, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in TMPTO.

Peak Position (cm⁻¹)Functional GroupVibrational Mode
~3007=C-H (Olefinic)Stretching
~2924-CH₂- (Aliphatic)Asymmetric Stretching
~2854-CH₂- (Aliphatic)Symmetric Stretching
~1742C=O (Ester)Stretching
~1465-CH₂-Bending (Scissoring)
~1377-CH₃Bending (Umbrella)
~1160C-O (Ester)Stretching
~723-(CH₂)n- (n≥4)Rocking

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis TMPTO_Sample TMPTO Sample ATR_Crystal ATR Crystal TMPTO_Sample->ATR_Crystal Place drop on crystal Salt_Plates Salt Plates (KBr/NaCl) TMPTO_Sample->Salt_Plates Create thin film FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer Salt_Plates->FTIR_Spectrometer Background_Scan Acquire Background Spectrum FTIR_Spectrometer->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Raw_Spectrum Raw Spectrum Sample_Scan->Raw_Spectrum Processed_Spectrum Processed Spectrum (Absorbance/Transmittance) Raw_Spectrum->Processed_Spectrum Background Correction Peak_Identification Identify Characteristic Peaks Processed_Spectrum->Peak_Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the TMPTO molecule, including the confirmation of the ester linkages and the structure of the fatty acid chains. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.

  • Sample Preparation: Dissolve approximately 20-50 mg of the TMPTO sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6] Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[3]

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the TMPTO structure.

¹H NMR (CDCl₃)

Chemical Shift (ppm)AssignmentMultiplicity
~5.34-CH=CH-m
~4.05-CH ₂-O-C=Os
~2.29-CH₂-C=Ot
~2.01-CH₂-CH=CH-m
~1.60-CH₂-CH₂-C=Om
~1.28-(CH₂)n-m
~0.88-CH₃t
~0.85CH ₃-CH₂-C(CH₂O)₃t

¹³C NMR (CDCl₃)

Chemical Shift (ppm)Assignment
~173.3C =O (Ester)
~130.0, ~129.7-C H=C H-
~63.8-C H₂-O-C=O
~41.5C (CH₂O)₃
~34.1-C H₂-C=O
~31.9 - ~22.7-(C H₂)n-
~23.1C H₃-C H₂-C(CH₂O)₃
~14.1-C H₃
~7.6C H₃-CH₂-C(CH₂O)₃

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis TMPTO_Sample TMPTO Sample Dissolve Dissolve Sample TMPTO_Sample->Dissolve Deuterated_Solvent Deuterated Solvent (CDCl3) Deuterated_Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spectrometer NMR Spectrometer Filter->NMR_Spectrometer H1_Acquisition Acquire 1H Spectrum NMR_Spectrometer->H1_Acquisition C13_Acquisition Acquire 13C Spectrum NMR_Spectrometer->C13_Acquisition Processing Process Spectra (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Integration_Assignment Integrate and Assign Peaks Processing->Integration_Assignment Structure_Confirmation Confirm Molecular Structure Integration_Assignment->Structure_Confirmation

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of TMPTO and to quantify any impurities, such as unreacted starting materials or by-products from synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of non-volatile, high-molecular-weight compounds like TMPTO. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used as TMPTO lacks a strong UV chromophore.[7][8]

  • Sample Preparation: Prepare a stock solution of TMPTO in a suitable solvent such as a mixture of acetonitrile and methylene chloride or isopropanol.[1][8] A typical concentration is around 10 mg/mL.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Column: A C18 reversed-phase column is commonly used for the separation of triglycerides and esters.[8]

    • Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and isopropanol or a mixture of methanol, ethanol, and a buffer.[1][6]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[6]

    • Detector: ELSD or CAD. For ELSD, typical nebulizer and evaporator temperatures are around 40°C with a gas flow rate of 1.6 SLM.[6]

  • Data Acquisition: Inject a small volume (e.g., 10-20 µL) of the sample solution into the HPLC system and run the gradient program.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main TMPTO peak and identify any impurity peaks. Quantification can be performed by creating a calibration curve with standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis TMPTO_Sample TMPTO Sample Dissolve Dissolve and Dilute TMPTO_Sample->Dissolve Solvent Solvent (e.g., Acetonitrile/IPA) Solvent->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC_System HPLC System (C18 Column, ELSD/CAD) Filter->HPLC_System Injection Inject Sample HPLC_System->Injection Gradient_Elution Run Gradient Program Injection->Gradient_Elution Chromatogram Obtain Chromatogram Gradient_Elution->Chromatogram Peak_Analysis Analyze Peaks (Retention Time, Area) Chromatogram->Peak_Analysis Purity_Assessment Assess Purity and Quantify Impurities Peak_Analysis->Purity_Assessment

Gas Chromatography (GC)

For the analysis of high-molecular-weight esters like TMPTO, high-temperature GC is required due to the low volatility of the compound. Often, the fatty acid composition of TMPTO is determined by transesterification to their more volatile fatty acid methyl esters (FAMEs) followed by GC analysis.

  • Sample Preparation (Transesterification): a. To a known amount of TMPTO (e.g., 100 mg), add 2 mL of a 0.5 M solution of sodium methoxide in methanol. b. Heat the mixture at 50-60°C for 10-15 minutes with occasional shaking. c. After cooling, add 2 mL of hexane and 2 mL of saturated sodium chloride solution. d. Shake vigorously and allow the layers to separate. e. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • Instrument Setup:

    • Column: A polar capillary column, such as a FAMEWAX or Rt-2560 column, is suitable for the separation of FAMEs.[9]

    • Carrier Gas: Helium or hydrogen.

    • Injector Temperature: 250°C.

    • Detector: Flame Ionization Detector (FID) at 260°C.

    • Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 15 minutes.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.

  • Data Analysis: Identify the FAME peaks by comparing their retention times with those of a standard FAME mixture. The relative peak areas can be used to determine the fatty acid composition of the original TMPTO.

Physicochemical and Thermal Properties

The performance of TMPTO as a lubricant is largely determined by its physicochemical and thermal properties. Standardized test methods are used to ensure consistency and comparability of data.

Viscosity

Viscosity is a critical property of lubricants, and its variation with temperature is described by the Viscosity Index (VI).

  • Kinematic Viscosity: Determined according to ASTM D445 . The time for a fixed volume of the liquid to flow under gravity through a calibrated viscometer at a controlled temperature is measured. Measurements are typically made at 40°C and 100°C.

  • Viscosity Index (VI): Calculated from the kinematic viscosities at 40°C and 100°C according to ASTM D2270 . A higher VI indicates a smaller change in viscosity with temperature.[10][11]

Acid Value

The acid value represents the amount of acidic substances in the oil, which can indicate the degree of degradation.

Determined by potentiometric titration according to ASTM D664 .[12][13] The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH) in isopropanol. The endpoint is determined potentiometrically. The acid value is expressed in mg KOH per gram of sample.

Saponification Value

The saponification value is a measure of the amount of ester groups in the sample.

Determined according to ASTM D94 . The sample is refluxed with a known excess of alcoholic potassium hydroxide solution. The unreacted KOH is then titrated with a standard acid solution. The saponification value is the amount of KOH, in milligrams, consumed by one gram of the sample.

Low-Temperature Properties

The performance of lubricants at low temperatures is crucial. The pour point is a key indicator of low-temperature fluidity.

Determined according to ASTM D97 . The sample is cooled at a specified rate and examined at intervals of 3°C for flow. The pour point is the lowest temperature at which the oil will still flow.[12][14]

Flash Point

The flash point is the lowest temperature at which the vapors of the lubricant will ignite when an ignition source is applied. It is a measure of the fire hazard of the material.

Determined using a Pensky-Martens closed-cup tester according to ASTM D93 .[14][15] The sample is heated at a constant rate in a closed cup, and a small flame is periodically introduced into the vapor space. The flash point is the temperature at which a flash is observed.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal and oxidative stability of TMPTO.

  • TGA: A small sample of TMPTO is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. This provides information on the decomposition temperature and thermal stability of the material.[16][17]

  • DSC: A small sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This can be used to determine melting points, crystallization temperatures, and glass transition temperatures.[16][18]

PropertyTypical ValueASTM Method
Kinematic Viscosity @ 40°C (cSt)45 - 55D445
Kinematic Viscosity @ 100°C (cSt)9 - 10D445
Viscosity Index180 - 195D2270
Acid Value (mg KOH/g)< 1.0D664
Saponification Value (mg KOH/g)185 - 195D94
Pour Point (°C)-30 to -45D97
Flash Point (°C)> 290D93
Onset of Decomposition (TGA, °C)> 300-

Note: The exact values can vary depending on the specific grade and purity of the TMPTO.

Physicochemical_Workflow cluster_viscosity Viscosity Analysis cluster_chemical Chemical Properties cluster_thermal Thermal & Low Temp Properties TMPTO This compound (TMPTO) KV_40 Kinematic Viscosity @ 40°C (ASTM D445) TMPTO->KV_40 KV_100 Kinematic Viscosity @ 100°C (ASTM D445) TMPTO->KV_100 Acid_Value Acid Value (ASTM D664) TMPTO->Acid_Value Sap_Value Saponification Value (ASTM D94) TMPTO->Sap_Value Pour_Point Pour Point (ASTM D97) TMPTO->Pour_Point Flash_Point Flash Point (ASTM D93) TMPTO->Flash_Point TGA Thermogravimetric Analysis (TGA) TMPTO->TGA DSC Differential Scanning Calorimetry (DSC) TMPTO->DSC VI Viscosity Index (ASTM D2270) KV_40->VI KV_100->VI

References

Application Notes and Protocols for Tribological Performance Testing of Trimethylolpropane Trioleate (TMPTO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data interpretation for evaluating the tribological performance of trimethylolpropane trioleate (TMPTO), a biodegradable and high-performance biolubricant base stock. The protocols outlined below are based on standardized testing methods to ensure reproducibility and comparability of results.

Introduction to this compound (TMPTO)

This compound (TMPTO) is a synthetic ester derived from renewable resources, exhibiting excellent lubricating properties, a high viscosity index, and good thermal stability. Its biodegradability makes it an environmentally friendly alternative to conventional mineral oil-based lubricants. These characteristics have led to its investigation for a wide range of applications, including hydraulic fluids, metalworking fluids, and as a base oil for greases.

The tribological performance of TMPTO can be further enhanced by the addition of various additives, such as nanoparticles (e.g., hexagonal boron nitride, titanium dioxide, graphene) and ionic liquids. These additives can improve its anti-wear, anti-friction, and extreme pressure properties.

Key Tribological Performance Tests

The following are standard methods for assessing the tribological characteristics of TMPTO-based lubricants.

Four-Ball Wear Test (ASTM D4172)

This test evaluates the wear-preventive properties of a lubricant under boundary lubrication conditions. It involves rotating a steel ball under a specified load against three stationary steel balls immersed in the lubricant.

Pin-on-Disk Test (ASTM G99)

This method assesses the friction and wear characteristics of materials and lubricants. It involves sliding a pin or ball against a rotating disk with the lubricant applied to the contact area.

Quantitative Data Summary

The following tables summarize the tribological performance of neat TMPTO and its blends with various additives, as determined by Four-Ball and Pin-on-Disk tests.

Table 1: Four-Ball Wear Test Data for TMPTO and Blends

LubricantAdditive Concentration (wt%)Load (N)Speed (rpm)Temperature (°C)Test Duration (min)Average Wear Scar Diameter (mm)Coefficient of Friction (CoF)
Neat TMPTO-147120075600.55 - 0.650.08 - 0.1
TMPTO + h-BN0.5147120075600.480.07
TMPTO + h-BN1.0147120075600.450.065
TMPTO + TiO20.5392120075600.520.09
TMPTO + TiO21.0392120075600.490.085
TMPTO + Graphene0.05147120075600.420.06

Table 2: Pin-on-Disk Test Data for TMPTO and Blends

LubricantAdditive Concentration (wt%)Load (N)Sliding Speed (m/s)Test Duration (min)Wear Rate (10⁻⁵ mm³/Nm)Coefficient of Friction (CoF)
Neat TMPTO-100.1302.50.12
TMPTO + h-BN0.75100.1301.80.09
TMPTO + Graphene0.1100.1301.50.08
TMPTO + Ionic Liquid1.0150.05601.20.07

Experimental Protocols

Protocol for Four-Ball Wear Test (based on ASTM D4172)

4.1.1. Apparatus:

  • Four-Ball Wear Tester

  • Microscope for wear scar measurement (with 0.01 mm accuracy)

  • Solvents for cleaning (e.g., heptane, acetone)

  • Lint-free cloth

4.1.2. Materials:

  • Test lubricant (TMPTO or its blend)

  • AISI E-52100 steel balls (12.7 mm diameter, Grade 25)

4.1.3. Procedure:

  • Thoroughly clean the steel balls and the test cup with solvents and dry them.

  • Place three clean balls in the test cup and lock them in place.

  • Pour the test lubricant into the cup to a level that covers the balls.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the test cup onto the machine platform.

  • Apply the desired load (e.g., 147 N or 392 N).

  • Set the test temperature (typically 75°C) and allow the lubricant to reach it.

  • Start the motor and run the test at the specified speed (typically 1200 rpm) for the set duration (usually 60 minutes).

  • After the test, turn off the motor, remove the load, and disassemble the test cup.

  • Clean the three stationary balls with solvent.

  • Measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of rotation) using the microscope.

  • Calculate the average wear scar diameter.

Protocol for Pin-on-Disk Test (based on ASTM G99)

4.2.1. Apparatus:

  • Pin-on-Disk Tribometer

  • Data acquisition system to record friction force and normal load

  • Profilometer or microscope for wear track analysis

  • Solvents for cleaning (e.g., acetone, ethanol)

  • Ultrasonic bath

4.2.2. Materials:

  • Test lubricant (TMPTO or its blend)

  • Disk specimen (e.g., steel, ceramic)

  • Pin or ball specimen (e.g., steel, ceramic)

4.2.3. Procedure:

  • Clean the pin/ball and disk specimens thoroughly with solvents in an ultrasonic bath and dry them.

  • Mount the disk onto the rotating stage of the tribometer.

  • Mount the pin/ball into the holder on the stationary arm.

  • Apply a small amount of the test lubricant to the surface of the disk.

  • Bring the pin/ball into contact with the disk surface.

  • Apply the desired normal load.

  • Set the rotational speed to achieve the desired sliding velocity.

  • Start the test and the data acquisition system.

  • Run the test for the specified duration or sliding distance.

  • After the test, stop the rotation, remove the load, and separate the pin/ball from the disk.

  • Clean the specimens and analyze the wear track on the disk and the wear scar on the pin/ball using a profilometer or microscope to determine the wear volume and wear rate.

  • The coefficient of friction is calculated from the recorded friction force and the applied normal load.

Visualizations

The following diagrams illustrate the experimental workflow for tribological testing and a conceptual representation of the lubrication mechanism.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_results Results lubricant_prep Lubricant Preparation (Neat TMPTO or with additives) four_ball Four-Ball Test (ASTM D4172) lubricant_prep->four_ball pin_on_disk Pin-on-Disk Test (ASTM G99) lubricant_prep->pin_on_disk specimen_prep Specimen Cleaning (Balls, Pins, Disks) specimen_prep->four_ball specimen_prep->pin_on_disk wear_analysis Wear Analysis (Wear Scar/Track Measurement) four_ball->wear_analysis pin_on_disk->wear_analysis friction_analysis Friction Analysis (Coefficient of Friction) pin_on_disk->friction_analysis surface_char Surface Characterization (SEM, Profilometry) wear_analysis->surface_char data_compilation Data Compilation & Interpretation wear_analysis->data_compilation friction_analysis->surface_char friction_analysis->data_compilation surface_char->data_compilation

Caption: Experimental workflow for tribological testing of TMPTO.

Lubrication_Mechanism surface1 Moving Surface lubricant_film TMPTO Lubricant Film surface1->lubricant_film surface2 Stationary Surface lubricant_film->surface2 additives Additives (e.g., Nanoparticles) additives->lubricant_film

Caption: Conceptual lubrication mechanism of TMPTO with additives.

Application Note: Determination of Kinematic Viscosity of Trimethylolpropane Trioleate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylolpropane trioleate (TMPTO) is a synthetic ester increasingly utilized as a biolubricant base stock in various applications, including fire-resistant hydraulic fluids, metalworking fluids, and engine oils. Its favorable characteristics include high lubricity, a high viscosity index, good thermal stability, and biodegradability. The viscosity of a lubricant is a critical parameter that dictates its performance, influencing film thickness, load-bearing capacity, and fluid friction. Accurate and standardized measurement of viscosity is therefore essential for quality control, formulation development, and ensuring the suitability of TMPTO for specific applications.

This document provides detailed protocols for determining the kinematic viscosity of this compound using two standard ASTM methods: ASTM D445 and ASTM D7042. These methods are the industry standards for measuring the kinematic viscosity of transparent and opaque liquids.

Relevant ASTM Methods

ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

This is the classical and widely referenced method for determining kinematic viscosity. It involves measuring the time for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.

ASTM D7042: Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer (and the Calculation of Kinematic Viscosity)

This is a more modern and automated method that measures dynamic viscosity and density simultaneously using a Stabinger viscometer. The kinematic viscosity is then automatically calculated from these two parameters. This method offers advantages in terms of speed, sample volume, and reduced solvent usage for cleaning.

Quantitative Data Summary

The kinematic viscosity of this compound is typically measured at 40°C and 100°C to determine its viscosity index (VI), which indicates the effect of temperature on the fluid's viscosity. A higher VI signifies a smaller change in viscosity with temperature.

PropertyTypical Value RangeUnitASTM Method
Kinematic Viscosity @ 40°C41 - 55mm²/s (cSt)D445 / D7042
Kinematic Viscosity @ 100°C8 - 10mm²/s (cSt)D445 / D7042
Viscosity Index (VI)~169 - 183-D2270
Density @ 20°C0.91 - 0.93g/cm³-

Note: The Viscosity Index is calculated according to ASTM D2270 using the kinematic viscosity values obtained at 40°C and 100°C.

Experimental Protocols

Protocol for ASTM D445: Kinematic Viscosity using a Glass Capillary Viscometer

4.1.1. Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with a stability of ±0.02°C

  • Temperature measuring device (calibrated thermometer or digital probe)

  • Stopwatch with a resolution of 0.1 seconds

  • Viscometer holders

  • Pipettes and suction bulb

  • Solvents for cleaning (e.g., heptane, acetone)

  • Filtered, dry air source

4.1.2. Procedure:

  • Viscometer Selection: Choose a calibrated viscometer where the expected flow time is not less than 200 seconds.

  • Sample Preparation: Ensure the this compound sample is homogeneous and free of any solid particles or air bubbles. If necessary, filter the sample through a fine-mesh screen.

  • Charging the Viscometer:

    • Charge the viscometer with the TMPTO sample in the manner prescribed for the specific viscometer type.

    • Ensure the liquid level is between the filling marks.

  • Temperature Equilibration:

    • Mount the charged viscometer vertically in the constant temperature bath.

    • Allow the viscometer to equilibrate for at least 30 minutes to ensure the sample reaches the test temperature.[1]

  • Viscosity Measurement:

    • Using suction, draw the liquid up through the capillary to slightly above the upper timing mark.

    • Release the suction and allow the liquid to flow freely back down the capillary under gravity.

    • Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Record the flow time to the nearest 0.1 second.

  • Repeat Measurement: Perform a second measurement of the flow time. The two flow times should agree within the viscometer's specified repeatability. If they do not, repeat the measurement after thoroughly cleaning and drying the viscometer.

  • Calculation: Calculate the kinematic viscosity (ν) in mm²/s using the following equation: ν = C × t Where:

    • C is the calibration constant of the viscometer (in mm²/s²).

    • t is the average flow time (in seconds).

  • Cleaning: Thoroughly clean the viscometer between samples by rinsing with appropriate solvents and drying with filtered air.

Protocol for ASTM D7042: Kinematic Viscosity using a Stabinger Viscometer

4.2.1. Apparatus:

  • Stabinger Viscometer (e.g., Anton Paar SVM series)

  • Syringes for sample injection

  • Waste container

4.2.2. Procedure:

  • Instrument Setup:

    • Turn on the instrument and allow it to initialize and reach the set measurement temperature (e.g., 40°C or 100°C).

    • Ensure the instrument is properly calibrated according to the manufacturer's instructions.

  • Sample Preparation: Ensure the this compound sample is homogeneous and free of air bubbles.

  • Sample Injection:

    • Draw the TMPTO sample into a clean syringe, avoiding the introduction of air bubbles.

    • Connect the syringe to the sample inlet port of the viscometer.

    • Inject the sample into the measuring cell. The instrument will typically indicate when a sufficient volume has been introduced.

  • Measurement:

    • Enter the sample identification information into the instrument's software.

    • Start the measurement sequence. The instrument will automatically measure the dynamic viscosity and density at the set temperature.

    • The instrument's software will then calculate and display the kinematic viscosity.

  • Data Recording: Record the kinematic viscosity value.

  • Cleaning: The instrument will typically have an automated or semi-automated cleaning cycle. Flush the measuring cell with appropriate cleaning solvents as recommended by the manufacturer until it is clean and dry.

Diagrams

Caption: Workflow for ASTM D445 Viscosity Test.

Caption: Comparison of ASTM D445 and D7042 Methods.

References

Application Notes and Protocols for Trimethylolpropane Trioleate in Metalworking Fluid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trioleate (TMPTO) is a synthetic ester that is gaining significant attention as a high-performance, environmentally friendly base oil and additive for metalworking fluid formulations. Its inherent properties, such as high lubricity, excellent thermal and oxidative stability, and biodegradability, make it a compelling alternative to traditional mineral oils.[1][2][3] These application notes provide a comprehensive overview of the use of TMPTO in metalworking fluids, including its key performance characteristics, formulation guidelines, and detailed experimental protocols for evaluation.

Key Properties and Advantages of TMPTO

TMPTO offers a unique combination of properties that contribute to its effectiveness in metalworking applications:

  • Excellent Lubricity: The polar ester structure of TMPTO provides strong adhesion to metal surfaces, forming a durable lubricating film that reduces friction and wear, particularly in boundary lubrication regimes.[4]

  • High Thermal and Oxidative Stability: TMPTO exhibits superior stability at high temperatures compared to many vegetable and mineral oils, which is crucial in demanding machining operations that generate significant heat.[1][3]

  • High Viscosity Index: This property indicates that the viscosity of TMPTO changes less with temperature fluctuations, ensuring consistent performance across a wide operating range.[4][5]

  • Biodegradability: TMPTO is readily biodegradable, offering a more environmentally sustainable option compared to petroleum-based lubricants and reducing the ecological impact of fluid disposal.[1][2][6]

  • Good Hydrolytic Stability: It resists breakdown in the presence of water, which is a critical attribute for water-miscible metalworking fluids.

  • Non-Toxic: TMPTO is considered to have a low health and safety risk for users.[1]

Application in Metalworking Fluid Formulations

TMPTO can be utilized as both a primary base oil and a performance-enhancing additive in various types of metalworking fluids:

  • Neat Oils (Straight Oils): In neat oil formulations, TMPTO can be used as the sole base fluid or in combination with other synthetic esters or highly refined mineral oils.[7] These formulations are ideal for heavy-duty operations requiring high levels of lubricity, such as broaching, deep drawing, and gear hobbing. The high flash point of TMPTO also enhances safety in these applications.[8]

  • Soluble Oils: As a component in the oil phase of soluble oils, TMPTO improves the lubricating and extreme pressure (EP) properties of the emulsion. Its high polarity can also aid in the emulsification process.

  • Semi-Synthetics: In semi-synthetic fluids, TMPTO can be incorporated to boost lubricity and improve the fluid's performance in a wide range of cutting and grinding operations.

  • Synthetics: While less common, TMPTO can be used in certain synthetic formulations to provide boundary lubrication, a property often lacking in purely water-soluble synthetic fluids.

Quantitative Data Summary

The following tables summarize the typical physical and performance properties of this compound.

Table 1: Typical Physical and Chemical Properties of TMPTO

PropertyValueTest Method
AppearanceColorless to pale yellow liquidVisual
Kinematic Viscosity @ 40°C, cSt45 - 55ASTM D445
Kinematic Viscosity @ 100°C, cSt9 - 10.5ASTM D445
Viscosity Index180 - 190ASTM D2270
Flash Point (Open Cup), °C> 280ASTM D92
Pour Point, °C-30 to -40ASTM D97
Acid Value, mg KOH/g< 1.0ASTM D664
Saponification Value, mg KOH/g185 - 190ASTM D94

Note: Values are typical and may vary depending on the specific grade and manufacturer.

Table 2: Performance Characteristics of TMPTO as a Lubricant Additive

Performance MetricBase OilTMPTO ConcentrationImprovement
Friction Reduction PAO5 vol%Up to 6.09% reduction in friction power
Wear Reduction PAO5 vol%Up to 39.65% reduction in wear scar diameter
Friction Coefficient Reduction Neat Oil0.75 wt% (with h-BN)25% reduction
Wear Scar Width Reduction Neat Oil0.75 wt% (with h-BN)9% reduction
Wear Scar Depth Reduction Neat Oil0.75 wt% (with h-BN)14% reduction

Data compiled from studies evaluating TMPTO as an additive in different base oils.[9][10]

Experimental Protocols

The following are detailed protocols for evaluating the performance of metalworking fluid formulations containing TMPTO.

Protocol 1: Evaluation of Extreme Pressure (EP) Properties

Objective: To determine the load-carrying capacity of a metalworking fluid containing TMPTO using the Four-Ball EP Test based on the ASTM D2783 standard.[4][6][9][10]

Apparatus:

  • Four-Ball Extreme-Pressure Tester

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope with a calibrated measuring scale (readable to 0.01 mm)

  • Timer

Procedure:

  • Sample Preparation: Prepare a series of metalworking fluid formulations with varying concentrations of TMPTO (e.g., 5%, 10%, 20% by weight in a suitable base oil, and a 100% TMPTO sample). Also, prepare a control sample of the base oil without TMPTO.

  • Apparatus Setup:

    • Thoroughly clean the test cup and four new steel balls with a suitable solvent and allow them to dry.

    • Place three balls in the test cup and lock them in place.

    • Pour the test fluid into the cup to a level that covers the three stationary balls.

    • Secure the fourth ball in the chuck of the motor-driven spindle.

  • Test Execution:

    • Bring the rotating ball into contact with the three stationary balls.

    • Apply an initial load and start the motor, which rotates the top ball at 1760 ± 60 rpm.

    • The test consists of a series of 10-second runs at incrementally increasing loads.

    • After each run, measure the wear scar diameters on the three stationary balls and calculate the average.

  • Determination of Weld Point: Continue increasing the load for each 10-second run until the rotating ball welds to the stationary balls. The weld point is the lowest applied load at which welding occurs.[10]

  • Calculation of Load-Wear Index (LWI): The LWI is a measure of the lubricant's ability to prevent wear at high loads. It is calculated from the wear scar diameters obtained at the loads leading up to the weld point using the formula specified in ASTM D2783.

  • Data Analysis: Compare the weld points and LWI of the formulations containing TMPTO to the control. Higher values indicate superior extreme pressure properties.

Protocol 2: Evaluation of Wear Preventive Characteristics

Objective: To assess the ability of a metalworking fluid with TMPTO to protect against wear under controlled conditions, based on the principles of the ASTM D4172 four-ball wear test.

Apparatus:

  • Four-Ball Wear Tester

  • Steel balls (as in Protocol 1)

  • Microscope with a calibrated measuring scale

Procedure:

  • Sample Preparation: Prepare test fluids as described in Protocol 1.

  • Apparatus Setup: The setup is similar to the Four-Ball EP test.

  • Test Execution:

    • The test is run at a constant load (e.g., 15 kgf or 40 kgf) and a constant speed (e.g., 1200 or 1800 rpm) for a specified duration (e.g., 60 minutes). The test temperature is also controlled (e.g., 75°C).

    • At the end of the test, stop the motor and remove the test cup.

  • Measurement:

    • Clean the three stationary balls and measure the wear scar diameters in two perpendicular directions for each ball.

    • Calculate the average wear scar diameter for all three balls.

  • Data Analysis: Compare the average wear scar diameters of the TMPTO-containing formulations with the control. Smaller wear scars indicate better anti-wear performance.

Protocol 3: Evaluation of Rust-Preventing Characteristics

Objective: To evaluate the effectiveness of a TMPTO-based metalworking fluid in preventing the rusting of ferrous parts in the presence of water, based on the ASTM D665 standard.[1]

Apparatus:

  • Oil bath with a stirrer, capable of maintaining a temperature of 60°C.

  • Test beaker

  • Steel test specimen (cylindrical, polished)

  • Specimen holder

Procedure:

  • Sample Preparation: Prepare the metalworking fluid formulation to be tested. For soluble oils and semi-synthetics, prepare the emulsion at the desired concentration.

  • Test Setup:

    • Place 300 mL of the test fluid in a beaker.

    • Place the beaker in the oil bath and allow it to reach 60°C.

    • Insert the polished steel specimen into the fluid.

  • Test Execution:

    • Stir the fluid at a constant rate (e.g., 1000 rpm).

    • After 30 minutes, add 30 mL of distilled water (for Procedure A) or synthetic seawater (for Procedure B) to the beaker.

    • Continue stirring for a specified period, typically 24 hours.

  • Evaluation:

    • At the end of the test, remove the steel specimen, wash it with a solvent, and visually inspect it for any signs of rust.

    • The fluid passes the test if the specimen shows no more than a few isolated rust spots.

  • Data Analysis: Compare the performance of formulations with and without TMPTO, and with different corrosion inhibitor packages.

Protocol 4: Evaluation of Foaming Characteristics

Objective: To determine the foaming tendency and stability of a metalworking fluid containing TMPTO, based on the ASTM D892 standard.[11][12]

Apparatus:

  • Foaming test apparatus, consisting of a graduated cylinder, an air-inlet tube with a diffuser stone, and a temperature-controlled bath.

  • Air supply with a flow meter.

Procedure:

  • Sample Preparation: Prepare the metalworking fluid formulation.

  • Test Execution (Sequence I):

    • Pour a measured volume of the sample into the graduated cylinder and place it in a bath maintained at 24°C.

    • Insert the air-inlet tube and pass air through the diffuser stone at a specified rate (e.g., 94 mL/min) for 5 minutes.

    • At the end of the 5-minute aeration period, record the volume of foam. This is the "foaming tendency."

    • Allow the sample to stand for a 10-minute settling period and record the final foam volume. This indicates the "foam stability."

  • Test Execution (Sequence II & III):

    • Sequence II is conducted on a fresh sample at 93.5°C.

    • Sequence III is conducted on the sample from Sequence II after it has cooled to 24°C.

  • Data Analysis: Compare the foaming tendency and stability of the TMPTO-containing fluids. Lower foam volumes and faster foam collapse are desirable.

Visualization of Workflows and Relationships

Experimental Workflow for Metalworking Fluid Evaluation

G cluster_0 Formulation Preparation cluster_1 Performance Testing cluster_2 Data Analysis and Comparison P1 Define TMPTO Concentration (e.g., 5%, 10%, 20%, 100%) P2 Select Base Oil and Other Additives P1->P2 P3 Blend Components and Create Homogeneous Mixture P2->P3 T1 Extreme Pressure Test (ASTM D2783) P3->T1 T2 Wear Prevention Test (ASTM D4172 Principle) P3->T2 T3 Rust Prevention Test (ASTM D665) P3->T3 T4 Foaming Characteristics Test (ASTM D892) P3->T4 A1 Analyze Weld Point and LWI T1->A1 A2 Measure and Compare Wear Scar Diameters T2->A2 A3 Visually Inspect for Rust T3->A3 A4 Measure Foam Volume and Stability T4->A4 C1 Compare Results to Control and Optimize Formulation A1->C1 A2->C1 A3->C1 A4->C1

Caption: Experimental workflow for evaluating TMPTO in metalworking fluids.

Logical Relationships in Metalworking Fluid Formulation

G cluster_Properties Inherent Properties cluster_Performance Performance Benefits in MWF cluster_Additives Synergistic Additives TMPTO Trimethylolpropane Trioleate (TMPTO) Prop1 High Lubricity TMPTO->Prop1 Prop2 Thermal Stability TMPTO->Prop2 Prop3 Biodegradability TMPTO->Prop3 Prop4 High Viscosity Index TMPTO->Prop4 Add1 EP/AW Additives (Sulfur, Phosphorus) TMPTO->Add1 Add2 Corrosion Inhibitors TMPTO->Add2 Add3 Emulsifiers TMPTO->Add3 Add4 Antifoaming Agents TMPTO->Add4 Perf1 Reduced Friction & Wear Prop1->Perf1 Perf2 Extended Tool Life Prop1->Perf2 Perf3 Improved Surface Finish Prop1->Perf3 Prop2->Perf1 Prop2->Perf2 Prop2->Perf3 Perf4 Enhanced Environmental Profile Prop3->Perf4 MWF MWF Perf1->MWF Optimized Metalworking Fluid Perf2->MWF Optimized Metalworking Fluid Perf3->MWF Optimized Metalworking Fluid Perf4->MWF Optimized Metalworking Fluid

Caption: Logical relationships in formulating with TMPTO.

Conclusion

This compound is a versatile and high-performing component for modern metalworking fluids. Its favorable combination of lubricity, stability, and environmental properties addresses many of the challenges faced by formulators and end-users. By following the detailed protocols outlined in these application notes, researchers and scientists can effectively evaluate and optimize metalworking fluid formulations incorporating TMPTO to achieve superior performance in a wide range of machining applications.

References

Application Notes and Protocols: Trimethylolpropane Trioleate as a Lubricant Additive for Engine Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trioleate (TMPTO) is a synthetic ester that has garnered significant attention as a high-performance, biodegradable lubricant additive for engine oils.[1][2] Synthesized from trimethylolpropane and oleic acid, TMPTO's molecular structure imparts exceptional lubricating properties, a high viscosity index, and excellent thermal and oxidative stability.[1][2] These characteristics make it a promising candidate for enhancing the performance and longevity of engine components by reducing friction and wear.[2][3] Furthermore, its biodegradability presents an environmentally friendlier alternative to traditional mineral oil-based additives.[2]

These application notes provide a comprehensive overview of the use of TMPTO as a lubricant additive, including its performance benefits, relevant experimental protocols for its evaluation, and a summary of key performance data.

Performance Benefits

The addition of this compound to base oils, such as polyalphaolefin (PAO), has been shown to yield significant improvements in tribological and physical properties. Key benefits include:

  • Reduced Friction and Wear: TMPTO forms a protective boundary film on metal surfaces, which helps to reduce direct metal-to-metal contact, thereby lowering friction and minimizing wear.[2][3] Studies have shown that blending TMPTO with PAO can reduce the wear scar diameter by as much as 39.65%.[2][3]

  • Enhanced Viscosity Index: TMPTO can significantly improve the viscosity index of engine oils. This means the oil's viscosity changes less with temperature fluctuations, ensuring consistent performance across a wide operating range.[1][2][3] The addition of 5% TMPTO by volume to PAO has been shown to cause a notable increase in the viscosity index.[2][3]

  • Improved Thermal and Oxidative Stability: TMPTO exhibits high thermal and oxidative stability, which is crucial for lubricants used in high-temperature engine environments. This stability helps to prolong the life of the lubricant and reduce the formation of harmful deposits.[1][4]

  • Biodegradability: As a synthetic ester derived from natural fatty acids, TMPTO is readily biodegradable, offering a more sustainable lubricant additive option.[1]

Data Presentation

The following tables summarize the quantitative data on the performance of TMPTO as a lubricant additive based on various studies.

Table 1: Tribological Performance of TMPTO in PAO Base Oil

ParameterBase Oil (PAO)PAO + 5 vol% TMPTOImprovement
Friction Power Reduction -Up to 6.09%6.09%
Wear Scar Diameter Reduction -Up to 39.65%39.65%

Data sourced from studies conducting pin-on-disk tribometer tests.[2][3]

Table 2: Physical Properties of Lubricant Blends

PropertyBase Oil (PAO)PAO + 5 vol% TMPTO
Viscosity Index (VI) BaselineSignificantly Increased
Pour Point (°C) Specific to base oilNo significant adverse effect reported
Thermal Stability (Onset of Decomposition) Base oil dependentGenerally high, with grease formulations showing stability up to 324.4 °C

Data compiled from various sources evaluating the physicochemical properties of TMPTO blends.[2][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established ASTM standards and common practices in tribological research.

Protocol 1: Evaluation of Wear Preventive Characteristics using a Four-Ball Tribometer

Objective: To determine the anti-wear properties of engine oil formulations containing TMPTO under boundary lubrication conditions. This protocol is based on the ASTM D4172 standard.

Materials and Equipment:

  • Four-Ball Tribometer

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Test lubricant blends (e.g., PAO with varying concentrations of TMPTO)

  • Heater and temperature controller

  • Microscope for wear scar measurement

  • Solvents for cleaning (e.g., heptane, isopropanol)

Procedure:

  • Preparation of Lubricant Blends: Prepare the test lubricants by blending TMPTO at desired concentrations (e.g., 1%, 2.5%, 5% by volume) with the base oil (e.g., PAO). Ensure thorough mixing.

  • Cleaning: Thoroughly clean the steel balls and the test cup with solvents to remove any contaminants.

  • Assembly: Clamp three steel balls securely in the test cup. Pour the test lubricant into the cup to a level that covers the three balls. Place the fourth ball in the chuck of the motor-driven spindle.

  • Test Conditions:

    • Load: 392 N (40 kgf)

    • Speed: 1200 ± 60 rpm

    • Temperature: 75 ± 2 °C

    • Duration: 60 ± 1 min

  • Execution:

    • Assemble the test cup into the tribometer.

    • Apply the specified load.

    • Heat the lubricant to the test temperature and maintain it.

    • Start the motor and run the test for the specified duration.

  • Measurement and Analysis:

    • After the test, disassemble the apparatus and clean the three lower balls.

    • Measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope.

    • Calculate the average wear scar diameter for each test.

    • Compare the average wear scar diameters of the different lubricant formulations. A smaller wear scar indicates better anti-wear performance.

Protocol 2: Determination of Kinematic Viscosity and Viscosity Index

Objective: To measure the kinematic viscosity of the lubricant blends at two different temperatures and calculate the viscosity index (VI). This protocol is based on ASTM D445 and ASTM D2270.

Materials and Equipment:

  • Calibrated glass capillary viscometers (e.g., Cannon-Fenske or Ubbelohde)

  • Constant temperature baths (set at 40 °C and 100 °C)

  • Timer

  • Test lubricant blends

Procedure:

  • Viscometer Selection: Choose a viscometer with a capillary size appropriate for the expected viscosity of the lubricant.

  • Sample Preparation: Ensure the lubricant sample is free of air bubbles and particulates.

  • Measurement at 40 °C:

    • Place the viscometer in the 40 °C bath and allow it to reach thermal equilibrium.

    • Introduce the lubricant sample into the viscometer.

    • Allow the sample to reach thermal equilibrium.

    • Draw the lubricant up through the capillary to a point above the upper timing mark.

    • Measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement to ensure repeatability.

  • Measurement at 100 °C: Repeat the procedure described in step 3 using a constant temperature bath set at 100 °C.

  • Calculation of Kinematic Viscosity: Calculate the kinematic viscosity (ν) at each temperature using the formula: ν = C * t where C is the calibration constant of the viscometer and t is the measured flow time in seconds.

  • Calculation of Viscosity Index: Use the kinematic viscosity values at 40 °C and 100 °C to calculate the Viscosity Index according to the procedures outlined in ASTM D2270.

Protocol 3: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the lubricant blends by determining the temperature at which they begin to decompose.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., platinum or alumina)

  • Inert gas supply (e.g., nitrogen)

  • Oxidizing gas supply (e.g., air or oxygen)

  • Test lubricant blends

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the lubricant sample (typically 5-10 mg) into the TGA sample pan.

  • TGA Program:

    • Initial Purge: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heating Ramp: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Gas Switching (Optional for Oxidative Stability): At a specific temperature (e.g., 200 °C), the purge gas can be switched from inert to an oxidizing gas to evaluate oxidative stability.

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This is often determined by the intersection of the baseline and the tangent of the decomposition curve.

    • Compare the onset temperatures of different lubricant formulations. A higher onset temperature indicates greater thermal stability.

Visualizations

Mechanism of Action

G cluster_0 Engine Oil Environment cluster_1 Lubricant Film Metal_Surface_1 Metal Surface 1 Metal_Surface_2 Metal Surface 2 TMPTO TMPTO Molecule (Polar Head & Non-Polar Tail) TMPTO->Metal_Surface_1 Polar head adsorbs onto metal surface TMPTO->Metal_Surface_2 Forms a protective boundary layer Base_Oil Base Oil Molecules

Caption: Boundary lubrication mechanism of TMPTO.

Experimental Workflow

G start Start: Formulate Lubricant Blends prep Prepare Lubricant Blends (Base Oil + TMPTO) start->prep viscosity Viscosity & VI Testing (ASTM D445, D2270) prep->viscosity tribo Tribological Testing (e.g., Four-Ball, Pin-on-Disk) prep->tribo thermal Thermal Stability Testing (TGA) prep->thermal data_analysis Data Analysis and Comparison viscosity->data_analysis tribo->data_analysis thermal->data_analysis conclusion Conclusion on Performance data_analysis->conclusion

Caption: Workflow for evaluating TMPTO in engine oil.

Logical Relationships

G cluster_properties Chemical & Physical Properties cluster_performance Performance Benefits TMPTO This compound (TMPTO) Polarity Polar Ester Groups TMPTO->Polarity Long_Chains Long Fatty Acid Chains TMPTO->Long_Chains Structure Branched Molecular Structure TMPTO->Structure Friction_Reduction Reduced Friction Polarity->Friction_Reduction Adsorption on metal Wear_Protection Enhanced Wear Protection Polarity->Wear_Protection Boundary film formation Long_Chains->Friction_Reduction VI_Improvement Improved Viscosity Index Structure->VI_Improvement Stability High Thermal/Oxidative Stability Structure->Stability

Caption: Properties and benefits of TMPTO.

References

Application Notes and Protocols for the Spectroscopic Analysis of Trimethylolpropane Trioleate (TMPTO) Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylolpropane trioleate (TMPTO) is a synthetic ester widely utilized as a lubricant base stock, hydraulic fluid, and in various industrial applications. Its performance is intrinsically linked to its purity, as the presence of impurities can significantly impact its physicochemical properties, such as viscosity, thermal stability, and lubricity. This document provides detailed application notes and protocols for the spectroscopic analysis of TMPTO purity, primarily focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These techniques offer rapid, reliable, and non-destructive methods for the qualitative and quantitative assessment of TMPTO and its common impurities. These guidelines are intended for researchers, scientists, and quality control professionals in relevant industries.

Common Impurities in this compound

The primary impurities in TMPTO typically arise from incomplete esterification reactions or the presence of residual starting materials. The most common impurities include:

  • Trimethylolpropane (TMP): Unreacted starting polyol.

  • Oleic Acid: Unreacted fatty acid.

  • Trimethylolpropane Monooleate: Partially esterified intermediate.

  • Trimethylolpropane Dioleate: Partially esterified intermediate.

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of TMPTO. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to determine the relative amounts of the main component and its impurities.

3.1.1. ¹H NMR Spectroscopy

¹H NMR is particularly useful for quantitative analysis due to the direct proportionality between signal integral and the number of protons.

Experimental Protocol: Quantitative ¹H NMR of TMPTO

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the TMPTO sample into an NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene or dimethyl terephthalate). The internal standard should have a resonance that does not overlap with the analyte signals.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).

    • Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation of all protons for accurate integration).

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-15 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the characteristic signals of TMPTO and the internal standard.

    • The purity of TMPTO can be calculated using the following formula:

    Where:

    • Integral_TMPTO is the integral of a characteristic TMPTO signal.

    • N_protons_TMPTO is the number of protons corresponding to the integrated TMPTO signal.

    • Integral_IS is the integral of the internal standard signal.

    • N_protons_IS is the number of protons corresponding to the integrated internal standard signal.

    • MW_TMPTO is the molecular weight of TMPTO (~927.5 g/mol ).[1]

    • MW_IS is the molecular weight of the internal standard.

    • Weight_IS is the weight of the internal standard.

    • Weight_Sample is the weight of the TMPTO sample.

3.1.2. ¹³C NMR Spectroscopy

¹³C NMR provides detailed information about the carbon skeleton of the molecule and is excellent for identifying the presence of impurities through their unique carbon signals.

Experimental Protocol: ¹³C NMR of TMPTO

  • Sample Preparation:

    • Dissolve approximately 50-100 mg of the TMPTO sample in 0.6 mL of CDCl₃ in an NMR tube.

  • Instrument Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Analysis:

    • The presence of impurities can be detected by comparing the sample spectrum with the reference spectrum of pure TMPTO. The appearance of additional signals will indicate the presence of impurities.

Data Presentation: NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (ppm, CDCl₃)¹³C NMR Chemical Shifts (ppm, CDCl₃)
This compound (TMPTO) ~5.3 (m, -CH=CH-), ~4.0 (s, -CH ₂-O-C=O), ~2.3 (t, -CH ₂-C=O), ~2.0 (m, -CH ₂-CH=), ~1.6 (m, -CH₂-CH ₂-C=O), ~1.3 (m, -(-CH₂)n-), ~0.9 (t, -CH₃)~173.3 (C=O), ~130.0 (-CH=CH-), ~63.0 (-C H₂-O-C=O), ~41.0 (-C (CH₂O)₃-), ~34.0 (-C H₂-C=O), ~29.0-30.0 (-(CH₂)n-), ~25.0 (-CH₂-C H₂-C=O), ~22.7 (-C H₂-CH₃), ~14.1 (-CH₃), ~7.0 (CH₃-C H₂-C)[1]
Oleic Acid ~11.5 (br s, -COOH), ~5.3 (m, -CH=CH-), ~2.3 (t, -CH ₂-COOH), ~2.0 (m, -CH ₂-CH=), ~1.6 (m, -CH₂-CH ₂-COOH), ~1.3 (m, -(-CH₂)n-), ~0.9 (t, -CH₃)~180.0 (C=O), ~130.0 (-CH=CH-), ~34.0 (-C H₂-COOH), ~29.0-30.0 (-(CH₂)n-), ~24.7 (-CH₂-C H₂-COOH), ~22.7 (-C H₂-CH₃), ~14.1 (-CH₃)
Trimethylolpropane (TMP) ~3.5 (s, -CH ₂-OH), ~1.3 (q, -CH ₂-CH₃), ~0.9 (t, -CH ₃)~64.0 (-C H₂-OH), ~43.0 (-C (CH₂OH)₃-), ~23.0 (-C H₂-CH₃), ~7.5 (-C H₃)
Trimethylolpropane Monooleate Expected signals similar to TMPTO and TMP, with characteristic signals for both esterified and free hydroxyl groups.Expected signals for both esterified and unesterified carbons of the TMP backbone, in addition to the oleate chain signals.
Trimethylolpropane Dioleate Expected signals similar to TMPTO and TMP, with a higher ratio of esterified to free hydroxyl group signals compared to the monooleate.Expected signals for both esterified and unesterified carbons of the TMP backbone, with a higher proportion of esterified carbon signals compared to the monooleate.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and straightforward technique for verifying the functional groups present in a sample and can be used to detect the presence of hydroxyl and carboxylic acid impurities in TMPTO.

Experimental Protocol: ATR-FT-IR of TMPTO

  • Sample Preparation:

    • Place a small drop of the TMPTO sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis:

    • The presence of unreacted oleic acid will be indicated by a broad absorption band in the region of 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid).

    • The presence of unreacted trimethylolpropane or the mono/di-oleate intermediates will be indicated by a broad absorption band around 3400 cm⁻¹ (O-H stretch of the alcohol).

    • The purity can be qualitatively assessed by the absence or minimal intensity of these hydroxyl and carboxylic acid bands.

Data Presentation: FT-IR Spectroscopic Data

CompoundCharacteristic FT-IR Absorption Bands (cm⁻¹)
This compound (TMPTO) ~2924 (asymmetric C-H stretch), ~2854 (symmetric C-H stretch), ~1740 (C=O ester stretch), ~1465 (C-H bend), ~1160 (C-O stretch). The absence of a broad O-H band indicates high purity.
Oleic Acid ~3300-2500 (broad, O-H stretch of carboxylic acid), ~2924 (asymmetric C-H stretch), ~2854 (symmetric C-H stretch), ~1710 (C=O stretch of carboxylic acid).
Trimethylolpropane (TMP) ~3350 (broad, O-H stretch of alcohol), ~2960 and ~2880 (C-H stretch).
Trimethylolpropane Monooleate Expected to show a combination of TMPTO and TMP bands, specifically a C=O ester stretch (~1740 cm⁻¹) and a broad O-H stretch from the remaining hydroxyl groups (~3400 cm⁻¹).
Trimethylolpropane Dioleate Similar to the monooleate but with a relatively weaker O-H stretch compared to the C=O ester stretch, indicating a higher degree of esterification.

Complementary Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

For a more detailed impurity profile, especially for volatile and semi-volatile impurities, GC-MS is a highly effective technique. It separates the components of the mixture and provides mass spectra for their identification.

Experimental Protocol: GC-MS of TMPTO

  • Sample Preparation:

    • Dilute the TMPTO sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument Parameters (Example):

    • GC Column: A high-temperature capillary column (e.g., DB-5ht).

    • Injector Temperature: 300 °C.

    • Oven Temperature Program: Start at 100 °C, ramp to 350 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-1000 m/z.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to TMPTO and any impurities.

    • Compare the mass spectra of the impurity peaks with a library of known spectra (e.g., NIST) for identification.

Visualization of Workflows

Experimental Workflow for TMPTO Purity Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Report Sample TMPTO Sample NMR_Prep Dissolve in CDCl3 with Internal Standard Sample->NMR_Prep FTIR_Prep Direct Application on ATR Crystal Sample->FTIR_Prep GCMS_Prep Dilute in Solvent Sample->GCMS_Prep NMR NMR Spectroscopy (1H & 13C) NMR_Prep->NMR FTIR FT-IR Spectroscopy FTIR_Prep->FTIR GCMS GC-MS Analysis GCMS_Prep->GCMS Quantification Quantitative Analysis (Purity Calculation) NMR->Quantification Qualitative Impurity Identification (Functional Groups) FTIR->Qualitative Impurity_Profile Detailed Impurity Profile GCMS->Impurity_Profile Report Purity Assessment Report Quantification->Report Qualitative->Report Impurity_Profile->Report

Caption: Workflow for TMPTO purity assessment.

Logical Relationship of Spectroscopic Data and Impurity Identification

G cluster_data Spectroscopic Data cluster_impurities Potential Impurities cluster_identification Identification Logic NMR_Data NMR Spectra (Chemical Shifts, Integrals) Hydroxyl Presence of -OH signal NMR_Data->Hydroxyl Carboxyl Presence of -COOH signal NMR_Data->Carboxyl Ester_Ratio Altered Ester/ Alcohol Signal Ratio NMR_Data->Ester_Ratio FTIR_Data FT-IR Spectrum (Absorption Bands) FTIR_Data->Hydroxyl FTIR_Data->Carboxyl MS_Data Mass Spectrum (m/z values) Mass_Frag Specific Mass Fragments MS_Data->Mass_Frag TMP Trimethylolpropane Oleic_Acid Oleic Acid Mono_Di_Oleate Mono/Di-oleates Hydroxyl->TMP Hydroxyl->Mono_Di_Oleate Carboxyl->Oleic_Acid Ester_Ratio->Mono_Di_Oleate Mass_Frag->TMP Mass_Frag->Oleic_Acid

Caption: Logic for impurity identification.

References

Application Notes and Protocols for the Chromatographic Separation of Trimethylolpropane Trioleate (TMPTO) Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trioleate (TMPTO) is a synthetic ester with broad applications, notably as a biolubricant and in industrial formulations.[1][2][3] TMPTO is synthesized from trimethylolpropane and oleic acid. Commercial oleic acid is typically a mixture of the cis (oleic) and trans (elaidic) isomers. Consequently, the resulting TMPTO is a complex mixture of geometric isomers, containing various combinations of cis and trans oleate moieties (e.g., ccc-TMPTO, cct-TMPTO, ctt-TMPTO, and ttt-TMPTO). The isomeric composition of TMPTO can significantly influence its physicochemical properties, such as viscosity, thermal stability, and lubricity. Therefore, accurate and robust analytical methods for the separation and quantification of these isomers are crucial for quality control, product development, and performance characterization.

These application notes provide detailed protocols for the separation of TMPTO isomers using three primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Data Presentation

Table 1: Summary of Chromatographic Methods for TMPTO Isomer Analysis
Technique Stationary Phase Mobile Phase/Carrier Gas Detection Separation Principle Primary Application
RP-HPLC C18 (e.g., COSMOSIL Cholester, TSKgel ODS-100Z)[4]Acetonitrile/MethanolUV (205 nm), ELSD, MSSeparation based on polarity and molecular shape. Trans isomers are generally more retained than cis isomers.[5]Quantification of cis/trans isomer groups.
GC Highly Polar Cyanopropyl (e.g., HP-88)[6]Helium, HydrogenFlame Ionization Detector (FID), Mass Spectrometry (MS)Separation based on volatility and polarity. Allows for separation of mono-, di-, and tri-oleate esters and some geometric isomers.[6][7]Purity analysis and quantification of ester distribution.
SFC Chiral or C18Supercritical CO2 with co-solvents (e.g., Methanol, Acetonitrile)UV, ELSD, MSHigh-efficiency separation based on polarity and stereochemistry, with reduced analysis time and solvent consumption.[8][9]High-resolution separation of complex isomer mixtures.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from established methods for the separation of fatty acid methyl ester (FAME) isomers and is a robust starting point for TMPTO analysis.[4]

Objective: To separate and quantify groups of TMPTO isomers based on the number of cis and trans oleate moieties.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis Detector or Evaporative Light Scattering Detector (ELSD)

  • Data acquisition and processing software

Materials:

  • Column: COSMOSIL Cholester C18 (4.6 mm I.D. x 250 mm) or equivalent C18 column.[4]

  • Mobile Phase: Acetonitrile (HPLC grade).[4]

  • Sample Solvent: 2-Propanol/Hexane (5:4, v/v).

  • Sample: TMPTO, accurately weighed and dissolved in the sample solvent to a concentration of 1-5 mg/mL.

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detector wavelength to 205 nm (for ester bond detection). If using ELSD, optimize nebulizer and evaporator temperatures according to the manufacturer's instructions.

  • Sample Injection:

    • Inject 10-20 µL of the prepared TMPTO sample.

  • Chromatographic Run:

    • Run the analysis isocratically with 100% acetonitrile for a total run time of 40-60 minutes, or until all peaks have eluted.[4]

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the different isomer groups. Elution order is expected to be from the all-cis isomer to the all-trans isomer, with mixed isomers eluting in between.

    • Quantify the relative percentage of each isomer group by area normalization.

Expected Results: This method should provide a group separation of TMPTO isomers. For instance, a peak for the all-cis isomer, followed by peaks for isomers with one, two, and three trans moieties. The resolution will depend on the specific column and conditions used.

Protocol 2: Gas Chromatography (GC-FID)

This protocol is designed for the analysis of the overall purity of TMPTO and to differentiate between mono-, di-, and tri-oleate species. With a highly polar column, separation of geometric isomers can also be achieved.[6][7]

Objective: To determine the purity of TMPTO and to separate its geometric isomers.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Split/splitless injector

  • Capillary column

  • Data acquisition and processing software

Materials:

  • Column: HP-88 (100 m x 0.25 mm I.D., 0.20 µm film thickness) or equivalent highly polar cyanopropyl siloxane column.[6]

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Injector Temperature: 300°C.

  • Detector Temperature: 320°C.

  • Sample Solvent: Hexane or isooctane.

  • Sample: TMPTO, diluted in the sample solvent to approximately 10 mg/mL.

Procedure:

  • System Preparation:

    • Install the column and condition it according to the manufacturer's instructions.

    • Set the carrier gas flow rate (e.g., 1.0 mL/min for Helium).

    • Set the injector and detector temperatures.

  • Temperature Program:

    • Initial oven temperature: 180°C, hold for 5 minutes.

    • Ramp 1: Increase to 220°C at a rate of 3°C/min.

    • Hold at 220°C for 15 minutes.

    • Ramp 2: Increase to 250°C at a rate of 5°C/min.

    • Hold at 250°C for 10 minutes.

  • Sample Injection:

    • Inject 1 µL of the sample with a split ratio of 50:1.

  • Data Analysis:

    • Identify peaks corresponding to residual starting materials (oleic acid, trimethylolpropane), mono- and di-oleate esters, and the TMPTO tri-oleate isomers.

    • The highly polar stationary phase should provide separation of the cis and trans isomers, with trans isomers typically eluting before cis isomers.[6]

    • Calculate the relative peak areas to determine the purity and isomer distribution.

Protocol 3: Supercritical Fluid Chromatography (SFC)

SFC offers a high-efficiency, green alternative for the separation of complex lipid isomers.[8] This protocol provides a general framework for developing an SFC method for TMPTO isomers, based on successful separations of triacylglycerol isomers.[9]

Objective: To achieve high-resolution separation of all TMPTO geometric isomers.

Instrumentation:

  • SFC system with a CO2 pump and a co-solvent pump

  • Autosampler

  • Back-pressure regulator

  • Column thermostat

  • UV-Vis Detector, ELSD, or Mass Spectrometer (MS)

Materials:

  • Column: Chiral stationary phase (e.g., CHIRALPAK series) or a C18 column designed for SFC.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol or Acetonitrile.

  • Sample Solvent: Chloroform/Methanol (1:1, v/v).

  • Sample: TMPTO, dissolved in the sample solvent to a concentration of 1 mg/mL.

Procedure:

  • System Preparation:

    • Equilibrate the system with the initial mobile phase composition (e.g., 5% co-solvent) at a flow rate of 2-3 mL/min.

    • Set the back-pressure to 15 MPa and the column temperature to 40°C.

  • Gradient Elution:

    • Inject 1-5 µL of the sample.

    • Start with a low percentage of co-solvent (e.g., 5% Methanol).

    • Linearly increase the co-solvent percentage to 30-50% over 20-30 minutes.

    • Hold at the final co-solvent percentage for 5-10 minutes.

  • Data Analysis:

    • Identify and integrate the peaks. SFC is expected to provide high resolution, potentially separating all four major geometric isomers (ccc, cct, ctt, ttt).

    • Develop a quantitative method using external or internal standards.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Data Acquisition & Analysis s_prep Weigh TMPTO and dissolve in 2-Propanol/Hexane injection Inject Sample (10-20 µL) s_prep->injection hplc_system Equilibrate C18 Column with Acetonitrile hplc_system->injection separation Isocratic Elution (1.0 mL/min, 30°C) injection->separation detection UV Detection (205 nm) or ELSD separation->detection analysis Integrate Peaks and Quantify Isomer Groups detection->analysis

Caption: RP-HPLC workflow for TMPTO isomer analysis.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_detection_gc Data Acquisition & Analysis s_prep_gc Dilute TMPTO in Hexane injection_gc Inject Sample (1 µL) Split Ratio 50:1 s_prep_gc->injection_gc gc_system Equilibrate HP-88 Column gc_system->injection_gc separation_gc Temperature Programmed Separation injection_gc->separation_gc detection_gc FID Detection separation_gc->detection_gc analysis_gc Identify and Quantify Isomers and Impurities detection_gc->analysis_gc

Caption: GC-FID workflow for TMPTO purity and isomer analysis.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_detection_sfc Data Acquisition & Analysis s_prep_sfc Dissolve TMPTO in Chloroform/Methanol injection_sfc Inject Sample (1-5 µL) s_prep_sfc->injection_sfc sfc_system Equilibrate Chiral or C18 Column (CO2/Co-solvent) sfc_system->injection_sfc separation_sfc Gradient Elution with Increasing Co-solvent injection_sfc->separation_sfc detection_sfc UV, ELSD, or MS Detection separation_sfc->detection_sfc analysis_sfc High-Resolution Peak Separation and Analysis detection_sfc->analysis_sfc

Caption: SFC workflow for high-resolution TMPTO isomer separation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trimethylolpropane Trioleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trimethylolpropane trioleate (TMPTO).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of this compound synthesis?

A1: The key factors influencing the yield of TMPTO are reaction temperature, reaction time, molar ratio of oleic acid to trimethylolpropane (TMP), catalyst type and concentration, and the efficiency of water removal.[1][2][3][4] Optimizing these parameters is crucial for maximizing the conversion of reactants to the desired triester.

Q2: What is the optimal temperature range for the synthesis?

A2: The optimal temperature for TMPTO synthesis typically ranges from 180°C to 230°C.[1][2][4] Temperatures below this range can lead to slow reaction rates, while excessively high temperatures may cause side reactions, such as the polymerization of oleic acid, leading to a decrease in yield and discoloration of the product.[3]

Q3: Which type of catalyst is most effective for this synthesis?

A3: A variety of catalysts can be used, including acidic catalysts like sulfuric acid, p-toluenesulfonic acid, and benzenesulfonic acid.[2][5][6] Organometallic catalysts, such as Sn bis(2-ethylhexanoate), have also been shown to be highly effective, leading to high yields of the triester.[4] The choice of catalyst will influence the optimal reaction temperature and time. For instance, enzymatic catalysts like immobilized lipases can also be used, offering high yields under milder conditions.[2][7]

Q4: How can I effectively remove water during the reaction to drive the equilibrium towards product formation?

A4: The removal of water, a byproduct of the esterification reaction, is essential for achieving high yields. This can be accomplished through methods such as azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene, or by conducting the reaction under a vacuum.[1][2][5] A vacuum degree of around 0.095 MPa has been reported to be effective.[1][2][3]

Q5: What are common side reactions to be aware of during the synthesis?

A5: At elevated temperatures and prolonged reaction times, side reactions can occur. These primarily include the polymerization of oleic acid, which can lead to a darkened product and reduced yield.[3] The formation of partial esters (monooleate and dioleate of TMP) is also a consideration, and minimizing these is important for the final product's properties.[8]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Yield/Conversion Rate - Sub-optimal reaction temperature.- Inefficient water removal.- Inappropriate molar ratio of reactants.- Insufficient catalyst concentration or inactive catalyst.- Optimize the reaction temperature, typically between 180°C and 230°C.[1][2][4]- Ensure efficient water removal by using a Dean-Stark trap or applying a vacuum.[1][2][5]- Use a slight excess of oleic acid. A molar ratio of oleic acid to TMP of 3.2:1 has been shown to be effective.[1][2][3]- Adjust the catalyst concentration. For example, a catalyst concentration of 2% (w/w) of TMP has been used successfully.[1][2]
Dark Product Color - Reaction temperature is too high.- Prolonged reaction time.- Reduce the reaction temperature to the lower end of the optimal range.- Decrease the reaction time. A reaction time of 3 hours has been found to be optimal in some studies to avoid side reactions.[1][2][3]
High Acid Value in Final Product - Incomplete reaction.- Inadequate purification.- Extend the reaction time or increase the temperature within the optimal range to drive the reaction to completion.- After the reaction, neutralize the remaining acid with a base solution, followed by washing with water until a neutral pH is achieved.[4]
Presence of Mono- and Di-esters - Incorrect molar ratio of reactants.- Insufficient reaction time.- Ensure a slight excess of oleic acid is used to favor the formation of the triester.- Increase the reaction time to allow for complete esterification.
Product Emulsifies During Washing - Presence of unreacted starting materials or partial esters.- Ensure the reaction has gone to completion.- Use a brine solution (saturated NaCl) for the initial washes to help break the emulsion.

Experimental Protocols

Synthesis of this compound using an Acid Catalyst

This protocol is based on optimized conditions reported in the literature.[1][2][3]

Materials:

  • Trimethylolpropane (TMP)

  • Oleic acid (OA)

  • Benzenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water, if not using vacuum)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus (or a connection to a vacuum pump), add trimethylolpropane and oleic acid in a molar ratio of 1:3.2.

  • Add the benzenesulfonic acid catalyst, corresponding to 2% of the weight of the trimethylolpropane.

  • Heat the reaction mixture to 180°C with constant stirring.

  • If using a Dean-Stark apparatus, add toluene to the flask to facilitate the azeotropic removal of water.

  • If using a vacuum, maintain a vacuum of 0.095 MPa.

  • Maintain the reaction at 180°C for 3 hours. Monitor the progress of the reaction by measuring the acid value of the mixture at regular intervals.

  • After the reaction is complete (indicated by a stable and low acid value), cool the mixture to room temperature.

  • Purify the crude product by washing with a dilute sodium carbonate solution to neutralize the catalyst and any remaining oleic acid, followed by several washes with distilled water until the washings are neutral.

  • Dry the final product under reduced pressure to remove any residual water.

Data Presentation

Table 1: Effect of Reaction Parameters on TMP Conversion Rate [1][3]

ParameterValueTMP Conversion Rate (%)
Catalyst Amount (% w/w of TMP) 1.088.5
1.590.2
2.092.8
2.591.5
Oleic Acid/TMP Molar Ratio 3.0:185.6
3.2:192.8
3.4:191.7
3.6:190.1
Reaction Temperature (°C) 12087.7
14090.1
16091.8
18092.8
Reaction Time (hours) 182.3
288.9
392.8
492.1
591.5

Visualizations

experimental_workflow start Start: Prepare Reactants reactants Charge Reactor: - Trimethylolpropane - Oleic Acid - Catalyst start->reactants reaction Esterification Reaction: - Heat to 180-230°C - Stirring - Water Removal (Vacuum/Azeotropic) reactants->reaction monitoring Monitor Reaction Progress: - Acid Value Titration reaction->monitoring completion Reaction Complete? monitoring->completion completion->reaction No purification Purification: - Neutralization - Washing - Drying completion->purification Yes product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? temp Check Temperature: Is it 180-230°C? start->temp water Check Water Removal: Is vacuum/azeotroping efficient? temp->water Yes solution1 Adjust Temperature temp->solution1 No ratio Check Molar Ratio: Is Oleic Acid in slight excess? water->ratio Yes solution2 Improve Water Removal water->solution2 No catalyst Check Catalyst: Is concentration correct? Is it active? ratio->catalyst Yes solution3 Adjust Molar Ratio ratio->solution3 No solution4 Adjust/Replace Catalyst catalyst->solution4 No

Caption: Troubleshooting guide for low yield in TMPTO synthesis.

References

Technical Support Center: Esterification of Trimethylolpropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of trimethylolpropane (TMP).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the esterification of trimethylolpropane?

A1: The most prevalent side reactions in TMP esterification include:

  • Incomplete Esterification: Formation of monoesters and diesters of TMP is a common issue, resulting from the incomplete reaction of the three hydroxyl groups. The presence of these partial esters can affect the final product's properties, such as viscosity and thermal stability.[1]

  • Thermal Degradation: At elevated temperatures, typically above 150°C, thermal degradation of the TMP ester can occur. This can lead to the formation of colored byproducts and a decrease in the overall yield and purity of the desired triester. Undesirable side reactions such as destruction, oxidation, and dehydration can lead to the darkening of the reaction mixture.[2]

  • Ether Formation: Intermolecular dehydration between two TMP molecules or intramolecular cyclization can lead to the formation of ether byproducts. This is more prominent at higher reaction temperatures and in the presence of strong acid catalysts.

  • Catalyst-Related Side Reactions: The choice of catalyst can influence the side reaction profile. Strong acid catalysts, while effective in promoting esterification, can also catalyze side reactions like dehydration and oxidation, leading to product discoloration.[2]

Q2: How can I minimize the formation of mono- and di-esters?

A2: To favor the formation of the desired triester and minimize partial esterification, consider the following strategies:

  • Molar Ratio: Employ a slight excess of the fatty acid (typically a molar ratio of 3.5:1 to 4:1 of fatty acid to TMP).[1] This stoichiometric excess helps drive the reaction towards the fully esterified product.

  • Effective Water Removal: Water is a byproduct of the esterification reaction. Its efficient and continuous removal is crucial to shift the reaction equilibrium towards the product side. Techniques such as azeotropic distillation (using a solvent like toluene) or applying a vacuum are commonly used.

  • Reaction Time and Temperature: Ensure adequate reaction time and an appropriate temperature to allow the reaction to proceed to completion. The optimal conditions will depend on the specific fatty acid and catalyst used.

Q3: My final product has a dark color. What is the cause and how can I fix it?

A3: A dark-colored product is a common issue in polyol ester synthesis and is often attributed to:

  • High Reaction Temperatures: Exceeding the optimal reaction temperature can lead to thermal degradation of the reactants or products, resulting in colored impurities. Increasing the temperature to 150°C can increase the possibility of undesirable side reactions, such as dehydration, destruction, and oxidation, leading to a darkening of the reaction mixture.[1]

  • Strong Acid Catalysts: Catalysts like sulfuric acid can cause charring and other side reactions that produce colored species.[2]

  • Oxygen Presence: Oxidation of the reactants or products, especially at high temperatures, can lead to the formation of colored byproducts.

Troubleshooting dark color formation:

  • Optimize Reaction Temperature: Conduct the reaction at the lowest effective temperature to minimize thermal stress on the components.

  • Catalyst Selection: Consider using a milder catalyst, such as p-toluenesulfonic acid (p-TSA), or a solid acid catalyst, which can be more selective and produce lighter-colored products.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification: If a colored product is obtained, purification steps such as treatment with activated carbon or bleaching clays can be employed to remove colored impurities. A patented method involves treating the crude polyol ester with peroxidic compounds followed by steam treatment to lighten the color.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Triester 1. Incomplete reaction. 2. Inefficient water removal. 3. Sub-optimal molar ratio of reactants.1. Increase reaction time or temperature (while monitoring for color change). 2. Improve the efficiency of the Dean-Stark trap or increase the vacuum. 3. Increase the molar ratio of fatty acid to TMP.
Product is Hazy or Cloudy 1. Presence of water. 2. Insoluble impurities. 3. Catalyst residues.1. Ensure complete removal of water during workup (e.g., drying over anhydrous sodium sulfate). 2. Filter the product. 3. Neutralize and wash out the catalyst thoroughly.
High Acid Value in Final Product 1. Incomplete conversion of fatty acids. 2. Hydrolysis of the ester product during workup.1. Drive the esterification to completion by optimizing reaction conditions. 2. Ensure all water is removed before high-temperature purification steps.
Gel Formation in the Reactor 1. Excessive temperature leading to polymerization side reactions. 2. High concentration of a highly reactive catalyst.1. Reduce the reaction temperature. 2. Decrease the catalyst loading.

Experimental Protocols

Protocol 1: Synthesis of Trimethylolpropane Trioleate

This protocol describes the synthesis of this compound using sulfuric acid as a catalyst and toluene for azeotropic water removal.

  • Materials:

    • Trimethylolpropane (TMP)

    • Oleic Acid

    • Sulfuric Acid (98%)

    • Toluene

    • Sodium Bicarbonate solution (5% w/v)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add TMP (1 mole equivalent) and oleic acid (3.5 mole equivalents).

    • Add toluene to the flask (approximately 50% of the total volume of reactants).

    • Slowly add sulfuric acid (1-2% by weight of the reactants) to the mixture while stirring.

    • Heat the reaction mixture to the reflux temperature of toluene (approximately 110-120°C).

    • Continuously remove the water collected in the Dean-Stark trap.

    • Monitor the reaction progress by analyzing the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a desired level.

    • After cooling to room temperature, wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene and any unreacted oleic acid under reduced pressure to obtain the crude this compound.

Data Presentation

Table 1: Influence of Catalyst on Triester Yield in TMP Esterification with Palm Kernel Free Fatty Acids.

Catalyst (1% w/w)Reaction Time (h)Reaction Temperature (°C)Triester Yield (%)Reference
Sulfuric Acid515068[1]

Visualizations

Diagram 1: General Workflow for Trimethylolpropane Esterification

G General Workflow for Trimethylolpropane Esterification Reactants Reactants (TMP + Fatty Acid) Reaction Esterification Reaction (Catalyst, Heat, Water Removal) Reactants->Reaction Workup Workup (Neutralization, Washing) Reaction->Workup Purification Purification (Vacuum Distillation/Filtration) Workup->Purification Product Final Product (Trimethylolpropane Triester) Purification->Product

Caption: A simplified workflow for the synthesis of trimethylolpropane triesters.

Diagram 2: Key Side Reactions in TMP Esterification

G Key Side Reactions in TMP Esterification cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways TMP Trimethylolpropane (TMP) Triester Desired Triester TMP->Triester + 3 Fatty Acid - 3 H2O MonoDiEster Incomplete Esterification (Mono- and Di-esters) TMP->MonoDiEster + 1 or 2 Fatty Acid - 1 or 2 H2O Ether Ether Byproducts TMP->Ether - H2O (High Temp) FattyAcid Fatty Acid FattyAcid->Triester Degradation Thermal Degradation Products (Colored Impurities) Triester->Degradation High Temp / O2

Caption: Major reaction pathways in TMP esterification, including desired and side reactions.

References

Technical Support Center: Catalyst Deactivation in Trimethylolpropane Trioleate (TMPTO) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of trimethylolpropane trioleate (TMPTO). The information is intended for researchers, scientists, and professionals involved in the development and optimization of this process.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for TMPTO synthesis?

A1: A variety of catalysts can be employed for the esterification of trimethylolpropane (TMP) with oleic acid to produce TMPTO. These can be broadly categorized as:

  • Homogeneous Acid Catalysts: These include Brønsted acids like sulfuric acid and p-toluenesulfonic acid (PTSA), which are effective but can be corrosive and difficult to separate from the product.[1][2][3]

  • Heterogeneous Solid Acid Catalysts: Examples include sulfonated amorphous carbons and metal oxides.[4] These catalysts are easier to separate and reuse but may have lower activity than homogeneous catalysts.

  • Organometallic Catalysts: Tin (II) chloride (SnCl₂·2H₂O) is a commonly used organometallic catalyst.[5]

  • Alkoxide Catalysts: Sodium methoxide is utilized in the transesterification route to produce TMPTO from fatty acid methyl esters.[5]

  • Enzymatic Catalysts (Lipases): Immobilized lipases such as Novozyme 435 and Lipozyme TL IM offer high selectivity and mild reaction conditions, minimizing by-product formation.

  • Ionic Liquids: N-alkylpyrrolidone-based ionic liquids have been explored as reusable catalysts.[2]

Q2: What are the primary indicators of catalyst deactivation?

A2: Catalyst deactivation during TMPTO synthesis can be identified by several key observations:

  • Decreased Reaction Rate: A noticeable increase in the time required to achieve the desired conversion of reactants.

  • Lower Product Yield: A reduction in the amount of TMPTO produced under standard reaction conditions.

  • Incomplete Conversion: Failure to reach the expected level of reactant conversion, even with extended reaction times.

  • Changes in Product Selectivity: An increase in the formation of undesirable by-products such as monoesters and diesters of TMP.

  • Visual Changes in the Catalyst: For heterogeneous catalysts, changes in color, texture, or the presence of deposits can indicate deactivation.

Q3: Can a deactivated catalyst be regenerated?

A3: The possibility of regeneration depends on the type of catalyst and the deactivation mechanism.

  • Heterogeneous Catalysts: Solid acid catalysts that are deactivated by coking (carbonaceous deposits) can often be regenerated by calcination (heating in the presence of air or an inert gas) to burn off the deposits. Catalysts deactivated by poisoning may sometimes be regenerated by washing with appropriate solvents. For example, sulfonated amorphous carbons have been shown to be reusable for multiple cycles without significant loss of activity.[4] A continuous regeneration process for adsorbents used in TMPTO purification involves washing with a low-carbon alcohol, followed by purging with an inert gas and vacuum drying.[6]

  • Enzymatic Catalysts: Immobilized lipases can be deactivated by inhibitors present in the feedstock or by extreme temperatures and pH. Regeneration may involve washing with solvents to remove inhibitors.

  • Homogeneous Catalysts: Regeneration is generally not feasible for homogeneous catalysts as they are consumed or chemically altered during the reaction and are difficult to separate from the reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may arise during TMPTO synthesis due to catalyst deactivation.

Problem Potential Cause Troubleshooting Steps
Low conversion of oleic acid despite using a previously effective catalyst. Catalyst Poisoning: The active sites of the catalyst may be blocked by impurities in the reactants (e.g., sulfur compounds, water).1. Analyze Reactant Purity: Ensure the oleic acid and TMP are of high purity and low water content. 2. Catalyst Washing: For heterogeneous catalysts, attempt to wash with a suitable solvent to remove adsorbed impurities.
Reaction starts efficiently but slows down significantly over time. Coking/Fouling: At high reaction temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the surface of heterogeneous catalysts, blocking active sites.1. Optimize Reaction Temperature: Lower the reaction temperature if possible without compromising the reaction rate significantly. 2. Catalyst Regeneration: For solid catalysts, perform calcination to remove coke deposits.
Decreased selectivity towards TMPTO, with an increase in mono- and di-esters. Active Site Modification: The nature of the catalyst's active sites may have changed, favoring the formation of partial esters. This can be due to partial poisoning or structural changes.1. Characterize the Catalyst: Use techniques like XRD, FT-IR, or TGA to analyze the physical and chemical properties of the used catalyst and compare it to the fresh catalyst. 2. Re-evaluate Catalyst Choice: If the issue persists, consider using a more selective catalyst, such as an immobilized lipase.
Loss of solid catalyst during recovery and reuse. Mechanical Attrition/Leaching: The catalyst support may be breaking down, or the active species may be leaching into the reaction medium.1. Gentle Handling: Ensure gentle stirring and handling of the catalyst to minimize mechanical stress. 2. Test for Leaching: Analyze the product mixture for traces of the catalyst's active components. If leaching is confirmed, a more stable catalyst support may be needed.

Quantitative Data on Catalyst Performance

The following tables summarize key quantitative data from various studies on TMPTO synthesis.

Table 1: Performance of Different Catalysts in TMPTO Synthesis

CatalystCatalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)Reference
SnCl₂·2H₂O2%170291.65% (ester value)[5]
Sulfuric Acid1.5%1505Not specified[1]
p-Toluenesulfonic acid (PTSA)1%1503>95% (esterification rate)[3]
Benzenesulfonic acid2% w/w (of TMP)180392.8% (TMP conversion)[7]
Novozyme 4351%4548-7299% (FAME conversion)
Lipozyme TL IM5%4548-7283% (FAME conversion)
Sulfonated Amorphous CarbonNot specifiedNot specified3>93% (yield)[4]
N-alkylpyrrolidone ionic liquidNot specified110-1303-5High esterification rate[2]

Table 2: Influence of Reaction Parameters on TMPTO Synthesis

ParameterInvestigated RangeOptimal ConditionEffect on ReactionReference
Molar Ratio (Oleic Acid:TMP) 3.1:1 to 3.2:13.1:1 or 3.2:1A slight excess of oleic acid can drive the reaction towards the triester product.[5][7]
Temperature 80°C to 220°C150-180°CHigher temperatures increase the reaction rate but can also lead to side reactions and catalyst deactivation.[1][3][5][7]
Catalyst Concentration 1% to 5%1-2%Increasing catalyst concentration generally increases the reaction rate, but can also lead to higher costs and more difficult purification.[3][5][7]

Experimental Protocols

Protocol 1: General Procedure for TMPTO Synthesis using an Acid Catalyst

  • Reactant Charging: Charge trimethylolpropane (TMP) and oleic acid into a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a condenser. The typical molar ratio of oleic acid to TMP is between 3.1:1 and 3.2:1.[5][7]

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 1% by weight of total reactants) to the flask.[3]

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 150°C) with continuous stirring.[3] Water produced during the esterification will be removed azeotropically with a solvent like toluene or by applying a vacuum.

  • Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a certain target (e.g., < 5 mg KOH/g).

  • Product Purification: After the reaction, neutralize the acidic catalyst with a base solution. Wash the organic layer with water to remove any remaining salts and unreacted TMP. Dry the product over an anhydrous drying agent (e.g., sodium sulfate) and filter.

  • Solvent Removal: Remove the solvent (if used) and any remaining volatile components by vacuum distillation to obtain the final TMPTO product.

Protocol 2: Testing for Catalyst Deactivation and Reusability (for Heterogeneous Catalysts)

  • Initial Reaction: Perform the TMPTO synthesis as described in Protocol 1 using a fresh heterogeneous catalyst.

  • Catalyst Recovery: After the first reaction cycle, separate the catalyst from the product mixture by filtration or centrifugation.

  • Catalyst Washing: Wash the recovered catalyst with a solvent (e.g., hexane or ethanol) to remove any adsorbed organic residues.

  • Catalyst Drying: Dry the washed catalyst in an oven at a suitable temperature to remove the solvent.

  • Reuse: Use the recovered and dried catalyst for a subsequent reaction cycle under the same conditions as the initial reaction.

  • Activity Comparison: Compare the conversion and product yield of the subsequent cycles with the initial cycle. A significant drop in performance indicates catalyst deactivation.

  • Characterization: Characterize the fresh and used catalyst using techniques like TGA (to check for coking), FT-IR (to check for changes in functional groups), and SEM (to observe morphological changes) to understand the deactivation mechanism.

Visualizations

Catalyst_Deactivation_Troubleshooting Start Low TMPTO Yield or Slow Reaction Rate Check_Conditions Are reaction conditions (T, P, time) optimal? Start->Check_Conditions Check_Purity Are reactants pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions No Catalyst_Issue Potential Catalyst Deactivation Check_Purity->Catalyst_Issue Yes Purify_Reactants Purify Reactants Check_Purity->Purify_Reactants No Poisoning Poisoning by Impurities Catalyst_Issue->Poisoning Coking Coking/Fouling Catalyst_Issue->Coking Leaching Leaching of Active Sites Catalyst_Issue->Leaching Regenerate_Catalyst Regenerate Catalyst (e.g., Calcination, Washing) Poisoning->Regenerate_Catalyst Coking->Regenerate_Catalyst Replace_Catalyst Replace Catalyst Leaching->Replace_Catalyst Regenerate_Catalyst->Start Re-test Heterogeneous_Catalyst_Deactivation cluster_fresh Fresh Catalyst cluster_deactivated Deactivated Catalyst Fresh_Catalyst Active Site Support Deactivated_Catalyst Blocked/Poisoned Site Support with Coke Deposits Fresh_Catalyst->Deactivated_Catalyst Deactivation Process Product Product Fresh_Catalyst:f0->Product Reactants Reactants Reactants->Fresh_Catalyst:f0 Impurities Impurities Impurities->Deactivated_Catalyst:f0 Poisoning High_Temp High Temperature High_Temp->Deactivated_Catalyst:f1 Coking Byproducts Byproducts

References

Technical Support Center: Purification of Crude Trimethylolpropane Trioleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude trimethylolpropane trioleate (TMPTO).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound (TMPTO), typically synthesized through the esterification of trimethylolpropane (TMP) and oleic acid, can contain several impurities. These include:

  • Unreacted Raw Materials: Residual trimethylolpropane and oleic acid.

  • Intermediate Products: Trimethylolpropane monooleate and trimethylolpropane dioleate. The presence of these can affect the final product's viscosity[1].

  • Catalyst Residues: Depending on the synthesis method, catalysts such as sulfuric acid or organometallic compounds may remain.

  • Water: Formed as a byproduct during the esterification reaction.

  • Solvents: If a solvent is used as an azeotroping agent (e.g., toluene) to remove water, traces may remain[2].

  • Color Bodies: These can be formed due to side reactions at elevated temperatures, especially in the presence of certain catalysts[3].

Q2: Why is the acid value of my purified TMPTO still high?

A2: A high acid value in the final product is typically due to the presence of unreacted oleic acid or residual acidic catalyst. Incomplete neutralization or insufficient washing during the purification process can lead to this issue. It is crucial to monitor the pH during washing and ensure complete removal of acidic components.

Q3: My final TMPTO product has a yellow or brownish color. How can I remove it?

A3: The color of synthetic esters like TMPTO can be due to impurities formed during the synthesis, particularly at high temperatures[4]. Decolorization can be achieved through treatment with adsorbents. Activated carbon and activated clay are effective in removing color bodies[3][5]. The process typically involves heating the ester with the adsorbent, followed by filtration[3].

Q4: What analytical techniques are recommended for assessing the purity of TMPTO?

A4: Several analytical techniques can be employed to determine the purity of this compound:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester functional group and the absence of carboxylic acid hydroxyl groups[2].

  • Gas Chromatography (GC): To determine the content of TMPTO and quantify impurities like residual oleic acid and intermediate esters.

  • Acid Value Titration: To quantify the amount of residual free fatty acids.

  • Viscosity Measurement: To ensure the product meets required specifications, as viscosity is affected by the purity and composition of the ester mixture[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural confirmation of the synthesized ester[2].

Troubleshooting Guides

Issue 1: High Acid Value in Final Product
Symptom Possible Cause Suggested Solution
Acid value > 0.5 mg KOH/gIncomplete removal of unreacted oleic acid.1. Alkali Washing: Wash the crude product with a dilute aqueous solution of sodium carbonate or sodium hydroxide to neutralize the free fatty acids. 2. Water Washing: Follow the alkali wash with several washes with deionized water until the aqueous layer is neutral. 3. Vacuum Distillation: If the acid value is still high, consider vacuum distillation to remove the more volatile oleic acid, although this is less common for TMPTO due to its high boiling point.
Residual acidic catalyst (e.g., sulfuric acid).1. Neutralization: Ensure thorough neutralization with a base after the reaction. 2. Water Washing: Repeatedly wash with hot deionized water to remove any residual salts and catalyst.
Issue 2: Product Discoloration (Yellow to Brown Hue)
Symptom Possible Cause Suggested Solution
Yellow or brown color in the final product.Formation of color bodies at high reaction temperatures.1. Adsorbent Treatment: Treat the TMPTO with activated carbon or activated clay. A typical procedure involves adding 1-5% (w/w) of the adsorbent to the ester, heating to 80-100°C with stirring for 1-2 hours, followed by filtration. 2. Optimize Reaction Conditions: In subsequent syntheses, consider lowering the reaction temperature or using a less aggressive catalyst to minimize the formation of color impurities.
Presence of oxidized impurities.1. Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Issue 3: Presence of Particulate Matter in Final Product
Symptom Possible Cause Suggested Solution
Cloudiness or visible particles in the purified TMPTO.Incomplete removal of adsorbent (activated carbon/clay).1. Filtration: Use a finer filter medium (e.g., a 0.5 µm filter) for the final filtration step. 2. Centrifugation: Centrifuge the product before filtration to pellet the majority of the particulate matter.
Precipitation of salts from washing steps.1. Thorough Washing: Ensure complete removal of salts by washing with deionized water until the conductivity of the wastewater is low. 2. Drying: Ensure the product is completely dry before final filtration, as residual water can cause salts to precipitate.

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude TMPTO
  • Transfer the crude TMPTO from the reaction vessel to a separatory funnel.

  • Add a 5% (w/v) aqueous solution of sodium carbonate to the separatory funnel. The volume of the sodium carbonate solution should be approximately 20-30% of the volume of the crude ester.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The upper layer is the ester, and the lower aqueous layer contains the neutralized acids and catalyst.

  • Drain the lower aqueous layer.

  • Add an equal volume of deionized water to the separatory funnel, shake for 2 minutes, and drain the aqueous layer.

  • Repeat the water wash (step 6) until the pH of the drained water is neutral (pH ~7).

  • Transfer the washed ester to a flask and dry it over anhydrous sodium sulfate or by heating under vacuum.

Protocol 2: Decolorization using Activated Carbon
  • In a round-bottom flask, add the washed and dried crude TMPTO.

  • Add 2% (w/w) of activated carbon to the flask.

  • Heat the mixture to 90°C with constant stirring under a nitrogen atmosphere.

  • Maintain the temperature and stirring for 1 hour.

  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of celite or a suitable filter paper to remove the activated carbon. For a finer purification, a pressure filter with a filter aid can be used.

  • The resulting filtrate should be a clear, decolorized TMPTO.

Quantitative Data Summary

Table 1: Typical Properties of Crude and Purified this compound

PropertyCrude TMPTOPurified TMPTOTest Method
Appearance Yellow to brown liquidColorless to pale yellow liquidVisual
Acid Value (mg KOH/g) > 5.0< 0.5ASTM D974
Kinematic Viscosity @ 40°C (cSt) Variable45-55ASTM D445
Water Content (%) > 0.5< 0.05ASTM D6304

Visualizations

PurificationWorkflow CrudeTMPTO Crude TMPTO (High Acid Value, Colored) Neutralization Neutralization & Washing (aq. Na2CO3, DI Water) CrudeTMPTO->Neutralization Decolorization Decolorization (Activated Carbon) Neutralization->Decolorization Drying Drying (Vacuum) Decolorization->Drying Filtration Filtration Drying->Filtration PurifiedTMPTO Purified TMPTO (Low Acid Value, Colorless) Filtration->PurifiedTMPTO

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic cluster_issue1 Issue: High Acid Value cluster_issue2 Issue: Discoloration HighAcid High Acid Value Detected Cause1 Unreacted Oleic Acid? HighAcid->Cause1 Solution1 Alkali Wash Cause1->Solution1 Yes Cause2 Residual Catalyst? Cause1->Cause2 No Solution2 Thorough Water Washing Cause2->Solution2 Yes Discoloration Product is Colored Cause3 Color Bodies from High Temperature? Discoloration->Cause3 Solution3 Adsorbent Treatment (Activated Carbon/Clay) Cause3->Solution3 Yes

Caption: Troubleshooting logic for common purification issues of TMPTO.

References

Enhancing the oxidative stability of trimethylolpropane trioleate with additives

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of utilizing trimethylolpropane trioleate (TMPTO) in research and development is ensuring its oxidative stability, particularly in applications where it is subjected to high temperatures and oxidative stress. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively enhancing the oxidative stability of TMPTO with additives.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at improving the oxidative stability of TMPTO.

Question: Why am I seeing inconsistent Oxidation Induction Time (OIT) results in my Pressure Differential Scanning Calorimetry (PDSC) or Rotary Bomb Oxidation Test (RBOT) experiments?

Answer: Inconsistent OIT results can stem from several factors:

  • Sample Preparation: Ensure the additive is completely dissolved and homogeneously mixed with the TMPTO. Incomplete dissolution can lead to localized concentrations of the antioxidant, resulting in variable OITs. Consider using gentle heating or a vortex mixer to ensure a uniform blend.

  • Sample Mass: The amount of sample used in each experiment must be consistent. Variations in sample mass will affect the heat flow and pressure drop measurements, leading to scattered data.[1]

  • Instrument Calibration: Calibrate the PDSC or RBOT instrument regularly according to the manufacturer's specifications. Temperature and pressure accuracy are critical for reproducible results.

  • Oxygen Purity and Flow Rate: The purity of the oxygen and the consistency of its flow rate are crucial. Impurities or fluctuations in the gas supply can alter the oxidation kinetics.[2]

  • Crucible/Bomb Contamination: Ensure the sample pans (for PDSC) or the bomb (for RBOT) are thoroughly cleaned before each experiment to remove any residual contaminants that could catalyze or inhibit oxidation.

Question: My TMPTO sample is degrading even with the addition of a primary antioxidant. What could be the cause?

Answer: If degradation persists despite the presence of a primary antioxidant (e.g., a hindered phenol or an aromatic amine), consider the following:

  • Antioxidant Depletion: At high temperatures, the primary antioxidant may be consumed rapidly. The concentration of the additive might be insufficient for the duration of the thermal stress.

  • Synergistic Effects: Primary antioxidants, which are typically radical scavengers, may not be effective against all oxidation pathways.[3] Consider adding a secondary antioxidant, such as a peroxide decomposer (e.g., a sulfur-containing compound like dilauryl thiodipropionate - DLTDP), to work synergistically with the primary antioxidant.[3] This combination can provide more comprehensive protection.[3]

  • Pro-oxidant Contaminants: The TMPTO or the additive itself may contain pro-oxidant impurities, such as trace metals (e.g., iron), which can accelerate oxidation.[4] Ensure high-purity reagents are used.

  • Incorrect Antioxidant Type: The chosen antioxidant may not be suitable for the operating temperature range. Some antioxidants can become less effective or even pro-oxidant at very high temperatures.

Question: The viscosity of my TMPTO formulation is increasing significantly after thermal aging, even with antioxidants. How can I mitigate this?

Answer: A significant increase in viscosity is a common indicator of oxidative degradation and polymerization.

  • Optimize Antioxidant Package: As mentioned above, a combination of primary and secondary antioxidants is often more effective at preventing the formation of high-molecular-weight oxidation products that increase viscosity.

  • Evaluate Additive Concentration: The concentration of the antioxidant(s) may need to be optimized. A higher concentration might be necessary to inhibit polymerization reactions effectively.

  • Consider Alternative Additives: Certain additives, while improving oxidative stability, might not be as effective in controlling viscosity increase. It may be necessary to screen different types of antioxidants or consider additives specifically designed to maintain viscosity stability. For instance, the addition of Methyl Laurate has been shown to improve viscosity-temperature relations.[5][6]

Frequently Asked Questions (FAQs)

What are the most common types of additives used to enhance the oxidative stability of TMPTO?

The most common additives are antioxidants, which can be broadly categorized into:

  • Primary Antioxidants (Radical Scavengers): These donate a hydrogen atom to quench free radicals, thus terminating the oxidation chain reaction. Examples include:

    • Hindered Phenols: Such as 2,6-di-tert-butyl-p-cresol (BHT) and 2,6-di-tert-butyl phenol (DTBP).[7]

    • Aromatic Amines: Such as N-phenyl-alpha-naphthylamine (PANA) and alkylated diphenylamines (ADPAs).[3] These are particularly effective at high temperatures.[3]

  • Secondary Antioxidants (Peroxide Decomposers): These decompose hydroperoxides into non-radical products, preventing them from breaking down into more reactive radicals. Examples include:

    • Organosulfur Compounds: Such as dilauryl thiodipropionate (DLTDP).[3]

    • Organophosphorus Compounds.

How do I choose the right antioxidant for my application?

The choice of antioxidant depends on several factors:

  • Operating Temperature: Aromatic amines are generally more effective at higher temperatures than hindered phenols.[3]

  • Expected Service Life: For long-term stability, a synergistic blend of primary and secondary antioxidants is often recommended.[3]

  • Compatibility: The antioxidant must be soluble and compatible with the TMPTO base stock and any other additives present.

  • Regulatory Requirements: For applications in sensitive areas such as pharmaceuticals or food-grade lubricants, the toxicity and regulatory approval of the additive are critical.

What is the typical mechanism of action for antioxidants in TMPTO?

Antioxidants interrupt the auto-oxidation cycle of TMPTO. The process begins with the formation of free radicals, which react with oxygen to form peroxy radicals. These peroxy radicals can then abstract a hydrogen atom from a TMPTO molecule, creating a hydroperoxide and another free radical, thus propagating the chain reaction.

  • Radical Scavengers donate a hydrogen atom to the peroxy radical, neutralizing it and stopping the chain reaction.

  • Peroxide Decomposers convert the unstable hydroperoxides into stable alcohols, preventing them from decomposing into more radicals.

AntioxidantMechanism cluster_oxidation Auto-oxidation Cycle cluster_inhibition Inhibition Pathways TMPTO TMPTO FreeRadical Free Radical (R•) PeroxyRadical Peroxy Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) RadicalScavenger Radical Scavenger (AH) PeroxideDecomposer Peroxide Decomposer StableProducts Stable Products

What are the key experimental techniques to evaluate oxidative stability?

Several standard methods are used to assess the oxidative stability of lubricants:

  • Pressure Differential Scanning Calorimetry (PDSC): This technique measures the Oxidation Induction Time (OIT), which is the time until the onset of a rapid exothermic oxidation reaction under controlled temperature and oxygen pressure.[2][8][9] It is a relatively fast and reproducible method requiring a small sample size.[8][9]

  • Rotary Bomb Oxidation Test (RBOT): This method also determines the OIT by measuring the time it takes for a specified pressure drop in a sealed, rotating vessel containing the sample, water, and a copper catalyst under oxygen pressure.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][10][11] It can be used to determine the onset temperature of oxidation by observing weight gain (due to oxygen uptake) or weight loss (due to volatilization of degradation products).[11]

  • Rancimat Method: This method accelerates the oxidation of the sample by passing a stream of air through it at a high temperature.[12][13][14][15] Volatile oxidation products are collected in water, and the increase in conductivity of the water is measured to determine the induction time.[12][13][14][15]

ExperimentalWorkflow start Start: TMPTO Sample prep Prepare TMPTO + Additive Blends start->prep pdsc PDSC Analysis (OIT) prep->pdsc rbot RBOT Analysis (OIT) prep->rbot tga TGA Analysis (Onset Temp) prep->tga rancimat Rancimat Analysis (Induction Time) prep->rancimat aging Thermal Aging Test prep->aging analysis Data Analysis and Comparison pdsc->analysis rbot->analysis tga->analysis rancimat->analysis viscosity Measure Viscosity Change aging->viscosity acid_value Measure Acid Value Change aging->acid_value viscosity->analysis acid_value->analysis end End: Optimized Formulation analysis->end

Quantitative Data on Additive Performance

The following tables summarize the performance of various antioxidants in enhancing the oxidative stability of TMPTO, as determined by different analytical methods.

Table 1: Oxidative Stability of TMPTO with Different Antioxidants by RBOT
Additive TypeAdditive NameConcentration (wt%)RBOT Induction Time (min)
Phenolic2,6-di-tert-butyl phenol (DTBP)0.5Increased stability noted[7]
Phenolic2,6-di-tert-butyl phenol (DTBP)1.0Further increase in stability[7]
Aminicbis(nonylphenyl)amine (BNPA)0.5No significant effect noted[7]

Note: Specific induction times were not provided in the source material, but the trend of increased stability with DTBP was reported.[7]

Table 2: Oxidative Stability of TMPTO with Aminic Antioxidants by PDSC and Oven Test
Additive NameConcentration (wt%)PDSC OIT (min) at 210°C
N-phenyl-alpha-naphthylamine (Am2)1.0Superior antioxidant activity reported[3]
Am2 + DLTDP (synergistic blend)0.9 / 0.1Best anti-oxidation result achieved[3]

Note: The source indicates these additives provided superior performance, with the synergistic blend being the most effective, though specific OIT values were not tabulated in the abstract.[3]

Experimental Protocols

Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186[16][17]
  • Sample Preparation: Accurately weigh a small amount of the TMPTO formulation (typically 2-3 mg) into an aluminum sample pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the PDSC cell.

  • Pressurization and Heating: Seal the cell and pressurize it with pure oxygen to 3.5 MPa (500 psig).[16][17] Heat the sample to the desired isothermal test temperature (e.g., 210°C) at a controlled rate.[16]

  • Data Acquisition: Hold the sample at the test temperature and pressure while monitoring the heat flow.

  • Analysis: The OIT is determined as the time from the start of the isothermal hold to the onset of the exothermic oxidation peak.[16]

Rotary Bomb Oxidation Test (RBOT) - ASTM D2272[7]
  • Sample Preparation: Place a 50 g sample of the TMPTO formulation into the glass container of the RBOT bomb. Add 5 ml of distilled water and a copper catalyst coil.

  • Assembly and Pressurization: Seal the bomb and charge it with oxygen to a pressure of 620 kPa.[7]

  • Testing: Place the bomb in a heating bath maintained at 150°C and rotate it at 100 rpm.[7]

  • Data Acquisition: Continuously monitor the pressure inside the bomb.

  • Analysis: The OIT is the time required for the pressure to drop by 175 kPa from the maximum pressure.[7]

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Heating Program: Heat the sample according to a predefined temperature program (e.g., ramp from ambient to 500°C at 10°C/min) under a controlled atmosphere (e.g., air or oxygen).[10]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Analysis: The oxidative stability can be assessed by the onset temperature of mass gain (oxygen uptake) or mass loss (degradation).[11][18]

Rancimat Method[12][13][14][15]
  • Sample Preparation: Place a specified amount of the TMPTO sample into a reaction vessel.

  • Instrument Setup: Connect the reaction vessel to a measuring vessel containing deionized water and an electrode to measure conductivity.

  • Testing: Heat the reaction vessel to a constant temperature (e.g., 110°C) while passing a continuous stream of purified air through the sample.[14]

  • Data Acquisition: The volatile oxidation products are carried by the air stream into the measuring vessel, where they dissolve and increase the conductivity of the water. This conductivity is monitored over time.

  • Analysis: The induction time is the point at which a rapid increase in conductivity is observed.[12][15]

TroubleshootingFlow start Inconsistent OIT Results? check_prep Check Sample Homogeneity and Mass Consistency start->check_prep Yes check_cal Verify Instrument Calibration (Temp & Pressure) check_prep->check_cal Still inconsistent resolve Issue Resolved check_prep->resolve Resolved check_gas Ensure O2 Purity and Flow Rate check_cal->check_gas Still inconsistent check_cal->resolve Resolved check_clean Confirm Crucible/Bomb is Clean check_gas->check_clean Still inconsistent check_gas->resolve Resolved check_clean->resolve Resolved

References

Technical Support Center: Optimizing Low-Temperature Performance of Trimethylolpropane Trioleate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the pour point of Trimethylolpropane Trioleate (TMPTO) formulations.

Troubleshooting Guide

Issue 1: Higher than expected pour point in the final TMPTO formulation.

Question: We are observing a higher than expected pour point in our this compound (TMPTO) formulation. What are the potential causes and how can we address this?

Answer: A higher than expected pour point in a TMPTO formulation can stem from several factors, ranging from the purity of the base stock to the choice and concentration of additives. The inherent pour point of TMPTO can range from -35°C to -46°C, so any significant deviation warrants investigation.[1][2]

Potential Causes and Solutions:

  • Purity of TMPTO: The presence of impurities or unreacted raw materials in the TMPTO base stock can negatively impact its low-temperature fluidity.

    • Solution: Ensure the use of high-purity TMPTO. If synthesizing in-house, optimize the reaction and purification steps to minimize residual reactants and byproducts.[3]

  • Inadequate Pour Point Depressant (PPD): The selected PPD may not be effective for a synthetic ester base like TMPTO, or the concentration might be suboptimal.

    • Solution:

      • Select an appropriate PPD: Polymethacrylates (PMAs) are commonly recommended for synthetic esters due to their effectiveness in modifying wax crystal formation.[4]

      • Optimize PPD Concentration: The effectiveness of a PPD is highly concentration-dependent. Conduct a dose-response study to determine the optimal concentration. A typical starting point for PMAs is in the range of 0.1% to 2.0% by weight.

  • Interaction with Other Additives: Other additives in the formulation, such as viscosity index improvers or anti-wear agents, might interfere with the function of the PPD.

    • Solution: Evaluate the compatibility of all additives in the formulation. Test the pour point of binary mixtures of TMPTO and each additive before preparing the full formulation. Some viscosity index improvers can also function as PPDs, so understanding the multifunctional nature of your additives is key.[4]

Issue 2: Inconsistent pour point results between batches.

Question: We are experiencing significant batch-to-batch variability in the pour point of our TMPTO formulation. What could be causing this and how can we improve consistency?

Answer: Inconsistent pour point results often point to variations in raw materials or the experimental procedure.

Potential Causes and Solutions:

  • Variability in Raw Materials:

    • TMPTO Base Stock: As mentioned previously, the purity and composition of the TMPTO can vary between suppliers or even production lots.

    • Additives: The activity and composition of additives like PPDs can also differ between batches.

    • Solution: Implement stringent quality control checks for all incoming raw materials. Request certificates of analysis for each batch and, if possible, perform your own characterization.

  • Inconsistent Mixing Procedure: The order of addition and the mixing conditions (temperature, time, and shear rate) can affect the dispersion and effectiveness of the PPD.

    • Solution: Standardize the mixing protocol. A recommended approach is to add the PPD to the TMPTO base stock and mix thoroughly at a slightly elevated temperature (e.g., 50-60°C) to ensure complete dissolution before adding other components.

  • Deviation from Pour Point Measurement Protocol: The ASTM D97 test method for pour point has specific heating and cooling rate requirements that must be followed precisely for reproducible results.

    • Solution: Strictly adhere to the ASTM D97 protocol for all pour point measurements. Ensure all personnel involved in the testing are properly trained on the procedure.

Frequently Asked Questions (FAQs)

Q1: What is the typical pour point of pure this compound (TMPTO)?

A1: The pour point of pure TMPTO is generally low, with typical values ranging from -35°C to -46°C.[1][2] This makes it an excellent base oil for formulations requiring good low-temperature performance.

Q2: How do Pour Point Depressants (PPDs) work to lower the pour point?

A2: Pour point depressants work by interfering with the formation of wax crystals that can solidify the oil at low temperatures.[4] They do not prevent the formation of these crystals altogether, but rather modify their size and shape. The PPD molecules co-crystallize with the wax molecules, inhibiting the growth of large, interlocking crystal networks that would otherwise cause the oil to gel.[4] This allows the formulation to remain fluid at a lower temperature.

Q3: What are the most effective types of Pour Point Depressants for TMPTO?

A3: For synthetic esters like TMPTO, polymethacrylates (PMAs) are a widely used and effective class of PPDs.[4] Their molecular structure can be tailored to interact effectively with the ester molecules and any trace wax components.

Q4: Can adding a Pour Point Depressant affect other properties of my TMPTO formulation?

A4: Yes, while PPDs are primarily used to improve low-temperature performance, they can have secondary effects on other properties. For instance, some PPDs, particularly at higher concentrations, can also act as viscosity index improvers, affecting the formulation's viscosity at different temperatures.[4] It is important to evaluate all critical performance parameters of your formulation after the addition of a PPD.

Q5: Is there a maximum effective concentration for Pour Point Depressants?

A5: Yes, the effectiveness of a PPD does not always increase with concentration. There is typically an optimal concentration range beyond which the pour point may not decrease further and could even increase. This is why a dose-response study is crucial for optimizing your formulation.

Data Presentation

Table 1: Effect of Polymethacrylate (PMA) Pour Point Depressant on the Pour Point of this compound (TMPTO)

Formulation IDTMPTO Concentration (wt%)PMA PPD Concentration (wt%)Pour Point (°C)
TMPTO-Control1000.0-36
TMPTO-PMA-0.199.90.1-42
TMPTO-PMA-0.599.50.5-51
TMPTO-PMA-1.099.01.0-54
TMPTO-PMA-2.098.02.0-54

Note: The data presented in this table is illustrative and based on typical performance. Actual results may vary depending on the specific TMPTO and PPD used.

Experimental Protocols

Protocol 1: Determination of Pour Point according to ASTM D97

This protocol outlines the manual method for determining the pour point of petroleum products, which is applicable to TMPTO formulations.

1. Apparatus:

  • Test Jar: Cylindrical, flat-bottomed glass jar.

  • Thermometer: Appropriate range for the expected pour point.

  • Cork or Stopper: To hold the thermometer in the test jar.

  • Jacket: Cylindrical metal or glass container to hold the test jar.

  • Disk: Cork or felt disk to support the test jar in the jacket.

  • Gasket: To create a seal between the test jar and the jacket.

  • Cooling Bath: A bath capable of reaching and maintaining the required low temperatures.

2. Procedure:

  • Sample Preparation: Pour the TMPTO formulation into the test jar to the marked level.

  • Heating:

    • For samples with an expected pour point above -33°C, heat the sample to at least 9°C above the expected pour point, but not less than 45°C.

    • For samples with an expected pour point of -33°C and below, heat the sample to 45°C in a bath maintained at 48°C.

  • Assembly: Insert the thermometer through the cork so that it is positioned in the center of the test jar. Place the disk in the bottom of the jacket and the gasket around the test jar. Insert the test jar into the jacket.

  • Cooling: Place the jacket containing the test jar into the cooling bath. The cooling rate should be controlled as specified in the ASTM D97 standard.

  • Observation:

    • Begin observations at a temperature at least 9°C above the expected pour point.

    • At every 3°C interval, remove the test jar from the jacket and tilt it just enough to ascertain whether there is movement of the liquid. The entire operation of removal and replacement should not exceed 3 seconds.

  • Determining the Pour Point: Continue cooling in 3°C increments. The pour point is the lowest temperature at which movement of the specimen is observed. The reported pour point is 3°C above this solid point temperature.

Mandatory Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Pour Point Measurement (ASTM D97) cluster_analysis Data Analysis & Optimization A High-Purity TMPTO D Mixing & Homogenization A->D B Pour Point Depressant (PPD) B->D C Other Additives C->D E Heating of Sample D->E F Controlled Cooling E->F G Observation at 3°C Intervals F->G H Determination of Pour Point G->H I Record Pour Point H->I J Compare with Target I->J K Optimize PPD Concentration J->K

Caption: Experimental workflow for pour point reduction of TMPTO formulations.

Troubleshooting_Logic Start High Pour Point Observed Q1 Are Raw Materials QC'd? Start->Q1 Sol1 Implement Raw Material QC Q1->Sol1 No Q2 Is PPD Type Appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Select PPD for Synthetic Esters (e.g., PMA) Q2->Sol2 No Q3 Is PPD Concentration Optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Conduct Dose-Response Study Q3->Sol3 No Q4 Are Additive Interactions Checked? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Evaluate Additive Compatibility Q4->Sol4 No End Pour Point Reduced Q4->End Yes A4_No No Sol4->End

Caption: Troubleshooting logic for high pour point in TMPTO formulations.

References

Technical Support Center: Industrial Scale-up of Trimethylolpropane Trioleate (TMPTO) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of Trimethylolpropane Trioleate (TMPTO) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of TMPTO on an industrial scale.

Issue 1: Low Conversion Rate or Reaction Yield

  • Question: Our TMPTO synthesis is resulting in a low conversion rate of trimethylolpropane (TMP). What are the potential causes and how can we improve the yield?

  • Answer: A low conversion rate is a common challenge in scaling up TMPTO synthesis. Several factors could be contributing to this issue. Firstly, review your reaction conditions. Optimal conditions have been reported to significantly increase TMP conversion. For instance, a study found that a TMP conversion rate of up to 92.8% was achieved under optimized conditions which included a specific catalyst-to-TMP molar ratio, oleic acid-to-TMP molar ratio, reaction temperature, and vacuum degree[1][2].

    Secondly, the choice of catalyst is crucial. Different catalysts exhibit varying efficiencies in esterification[1][2]. If you are using a catalyst that is not performing well, consider screening other catalysts. For example, benzenesulfonic acid has been used effectively as a catalyst[2].

    Lastly, ensure that water, a byproduct of the esterification reaction, is being effectively removed. The presence of water can shift the reaction equilibrium backward, thus reducing the yield. Using a solvent that forms an azeotrope with water, such as toluene or benzene, can facilitate its removal[3][4]. Operating under a vacuum also helps in the removal of water and drives the reaction towards the product side[1][2].

Issue 2: Product Discoloration and Impurities

  • Question: The synthesized TMPTO has an undesirable color and analysis shows the presence of impurities. What are the likely causes and how can we improve the product quality?

  • Answer: Product discoloration and the presence of impurities can often be attributed to side reactions or the degradation of reactants and products at high temperatures. The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to the formation of byproducts and color bodies. It is important to find the optimal temperature that balances reaction rate and product quality[1][2].

    The purification process is also critical for removing impurities. A continuous regeneration adsorption process can be employed to remove micro solid particles and gelatinous impurities that can affect the oxidation resistance and emulsification resistance of the final product[5]. This process involves passing the crude TMPTO through an adsorption tower and then regenerating the adsorbent using a low-carbon alcohol wash followed by inert gas purging and vacuum drying[5].

Issue 3: Catalyst Deactivation

  • Question: We are observing a decrease in the catalytic activity over time when reusing our catalyst. What could be causing this deactivation and how can we mitigate it?

  • Answer: Catalyst deactivation is a significant concern in industrial processes as it affects the process's economic viability. Deactivation can occur through several mechanisms, including the deposition of carbonaceous materials (coking) on the active sites, physical degradation of the catalyst structure due to high temperatures, or poisoning by impurities in the feed[6].

    To mitigate catalyst deactivation, ensure that the reactants are of high purity to avoid introducing poisons. Operating at the lowest possible temperature that still provides a reasonable reaction rate can help reduce thermal degradation and coking[6]. For certain types of deactivation, it may be possible to regenerate the catalyst. For instance, coke deposits can sometimes be burned off in a controlled manner. If the deactivation is irreversible, a catalyst replacement strategy will need to be implemented.

Frequently Asked Questions (FAQs)

Q1: What are the key process parameters to control during the industrial scale-up of TMPTO synthesis?

A1: The key process parameters that significantly influence the yield and quality of TMPTO are:

  • Molar ratio of reactants: The ratio of oleic acid to trimethylolpropane (TMP) is critical. An excess of oleic acid can drive the reaction to completion, but a very high excess can dilute the TMP concentration and decrease the reaction rate[7].

  • Catalyst type and concentration: The choice of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts) and its concentration directly impact the reaction rate and yield[3][4][8].

  • Reaction temperature: Temperature affects the reaction kinetics, but excessively high temperatures can lead to side reactions and product degradation. A typical range is 110-180°C[1][2][9].

  • Reaction time: Sufficient reaction time is needed to achieve high conversion. The optimal time depends on the other process parameters.

  • Vacuum/Pressure: Operating under vacuum helps to remove the water byproduct, shifting the equilibrium towards product formation[1][2].

Q2: What are the common methods for purifying crude TMPTO at an industrial scale?

A2: Common purification methods for crude TMPTO include:

  • Washing: The crude product is often washed with a base solution to neutralize and remove the acidic catalyst[4]. This is followed by washing with brine (saltwater) to remove residual base and other water-soluble impurities.

  • Adsorption: The washed product can be passed through an adsorption column containing an adsorbent to remove fine solid particles and other impurities that can affect the product's stability and performance[5].

  • Drying: After washing, the final product is dried to remove any residual water. This can be done using a drying agent like anhydrous calcium chloride or by vacuum drying[5][7].

Q3: What analytical techniques are used to characterize the final TMPTO product?

A3: The final TMPTO product is typically characterized using the following analytical techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester functional group and the disappearance of the hydroxyl groups of the reactants[1][2][4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized TMPTO[4].

  • Measurement of Physicochemical Properties: This includes determining the kinematic viscosity, viscosity index, pour point, flash point, and oxidative stability to ensure the product meets the required specifications for its intended application as a lubricant base oil[1][2][4].

Data Presentation

Table 1: Optimized Reaction Conditions for TMPTO Synthesis from Various Studies

ParameterStudy 1[1][2]Study 2[9]Study 3[10]
Reactants Oleic Acid, TrimethylolpropaneOleic Acid, TrimethylolpropaneOleic Acid, Trimethylolpropane
Catalyst Benzenesulfonic acidN-alkylpyrrolidone-based ionic liquidSn bis(2-ethylhexanoate)
Catalyst Loading 2% (w/w) of OA/TMP0.5% - 0.75%0.7 - 0.9 wt%
Oleic Acid:TMP Molar Ratio 3.2:13:10.99:1 (COOH:OH)
Temperature 180 °C130 °C230 °C
Reaction Time 3 hours3-4 hours6 hours
Pressure 0.095 MPa (vacuum)AtmosphericNot specified
Conversion/Yield 92.8% TMP conversionHigh esterification degree>94 wt% triester content

Experimental Protocols

Protocol: Synthesis of this compound (TMPTO)

This protocol is a general guideline based on common laboratory-scale synthesis procedures that can be adapted for scale-up.

1. Materials and Equipment:

  • Trimethylolpropane (TMP)

  • Oleic Acid (OA)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (or another suitable azeotropic agent)

  • Sodium bicarbonate solution (for neutralization)

  • Brine solution

  • Anhydrous sodium sulfate (for drying)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

2. Procedure:

  • Charge the reaction vessel with the calculated amounts of trimethylolpropane, oleic acid, and toluene.

  • Begin stirring the mixture.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 150°C)[4].

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the progress of the reaction by measuring the amount of water collected or by analyzing samples using techniques like Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine to remove the catalyst and other impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene solvent using a rotary evaporator under reduced pressure to obtain the crude TMPTO product.

  • Further purification can be carried out using column chromatography or adsorption techniques if required.

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Purification cluster_product Final Product TMP Trimethylolpropane (TMP) ReactionVessel Reaction Vessel (Heating & Stirring) TMP->ReactionVessel OA Oleic Acid (OA) OA->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Azeotropic Solvent (e.g., Toluene) Solvent->ReactionVessel Neutralization Neutralization Wash (e.g., NaHCO3 solution) ReactionVessel->Neutralization Crude Product Washing Brine Wash Neutralization->Washing Drying Drying (e.g., Anhydrous Na2SO4) Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval FinalProduct Purified TMPTO SolventRemoval->FinalProduct Analysis Quality Control Analysis (FTIR, NMR, Viscosity) FinalProduct->Analysis

Caption: Experimental workflow for the synthesis and purification of TMPTO.

troubleshooting_tree Start Low TMPTO Yield CheckParams Check Reaction Parameters (Temp, Time, Molar Ratio) Start->CheckParams ParamsOK Parameters Optimal? CheckParams->ParamsOK AdjustParams Adjust to Optimal Conditions ParamsOK->AdjustParams No CheckWater Check Water Removal ParamsOK->CheckWater Yes AdjustParams->CheckParams WaterRemovalOK Water Removal Efficient? CheckWater->WaterRemovalOK ImproveWaterRemoval Improve Water Removal (e.g., increase vacuum) WaterRemovalOK->ImproveWaterRemoval No CheckCatalyst Check Catalyst Activity WaterRemovalOK->CheckCatalyst Yes ImproveWaterRemoval->CheckWater CatalystOK Catalyst Active? CheckCatalyst->CatalystOK ReplaceCatalyst Replace or Regenerate Catalyst CatalystOK->ReplaceCatalyst No End Yield Improved CatalystOK->End Yes ReplaceCatalyst->CheckCatalyst

Caption: Troubleshooting decision tree for low TMPTO yield.

References

Technical Support Center: Trimethylolpropane Trioleate (TMPTO) Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of trimethylolpropane trioleate (TMPTO) in formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMPTO) and why is it used in formulations?

This compound (TMPTO) is a synthetic ester that serves as a versatile excipient in various formulations. Due to its high viscosity index, excellent lubricating properties, and high biodegradability, it is often used as a base fluid or additive in lubricants, hydraulic fluids, and increasingly in specialized drug delivery systems.[1] It is known for its good hydrolytic stability compared to other esters.[1]

Q2: What is hydrolysis and why is it a concern for TMPTO formulations?

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. In the case of TMPTO, an ester, hydrolysis breaks the ester linkages, resulting in the formation of trimethylolpropane and oleic acid. This degradation can alter the physicochemical properties of the formulation, such as viscosity and pH, potentially impacting its performance, stability, and, in the case of drug formulations, the efficacy and safety of the final product.

Q3: What are the primary factors that can cause hydrolysis of TMPTO in my formulation?

The hydrolysis of TMPTO is primarily accelerated by the following factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of esters. The reaction is generally slowest near neutral pH.

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.

  • Catalysts: The presence of certain metals or enzymes can catalyze the hydrolysis of esters.[2]

Q4: Are there any excipients that are known to be incompatible with TMPTO?

While specific compatibility data for a wide range of pharmaceutical excipients with TMPTO is limited, as a general guideline, strongly acidic or basic excipients should be used with caution as they can catalyze hydrolysis. It is always recommended to perform compatibility studies with all formulation components.

Q5: How can I prevent or minimize the hydrolysis of TMPTO in my formulations?

To prevent the hydrolysis of TMPTO, consider the following strategies:

  • Control of pH: Maintain the formulation pH as close to neutral as possible. Buffering systems can be employed to stabilize the pH.

  • Moisture Control: Minimize the water content in the formulation and protect it from atmospheric moisture during manufacturing and storage.

  • Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as determined by stability studies.

  • Use of Hydrolysis Inhibitors: Certain additives can help to mitigate hydrolysis. For example, carbodiimides have been shown to be effective in inhibiting ester hydrolysis.[1][3]

  • Chelating Agents: If metallic ion catalysis is suspected, the inclusion of a chelating agent may be beneficial.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in viscosity of the formulation over time. Hydrolysis of TMPTO, leading to the formation of smaller molecules (trimethylolpropane and oleic acid).1. Measure the acid value of the formulation to confirm hydrolysis. 2. Review the formulation for sources of excess water or acidic/basic components. 3. Implement preventative measures such as pH control, moisture control, or the addition of a stabilizer.
A significant drop in the pH of the formulation. Formation of oleic acid as a byproduct of TMPTO hydrolysis.1. Confirm the pH change with a calibrated pH meter. 2. Investigate the root cause of hydrolysis (e.g., temperature excursions, water contamination). 3. Consider incorporating a buffering agent into the formulation.
Phase separation or precipitation in the formulation. Changes in the solubility of formulation components due to the presence of hydrolysis products.1. Characterize the separated/precipitated material. 2. Conduct forced degradation studies to understand the degradation pathway. 3. Reformulate to improve the stability, potentially by adjusting the excipients or adding a suitable stabilizer.

Experimental Protocols

Protocol 1: Determination of Acid Value to Quantify TMPTO Hydrolysis

This method determines the amount of free fatty acids present in a sample, which is an indicator of the extent of ester hydrolysis.

Materials:

  • Conical flasks (250 mL)

  • Burette (50 mL, graduated to 0.1 mL)

  • Pipettes

  • Water bath

  • Neutralized ethanol (titrate ethanol with 0.1 N KOH to a faint pink endpoint with phenolphthalein)

  • Phenolphthalein indicator solution (1% in ethanol)

  • Standardized 0.1 N potassium hydroxide (KOH) solution in ethanol

Procedure:

  • Accurately weigh approximately 2 g of the TMPTO-containing formulation into a 250 mL conical flask.

  • Add 50 mL of neutralized ethanol and a few drops of phenolphthalein indicator solution.

  • Heat the mixture in a water bath at 60-70°C for 10 minutes, with occasional swirling.

  • Titrate the hot solution with standardized 0.1 N alcoholic KOH solution, shaking vigorously, until a faint pink color persists for at least 30 seconds.

  • Record the volume of KOH solution used.

Calculation:

Acid Value (mg KOH/g) = (V × N × 56.1) / W

Where:

  • V = Volume of KOH solution used in mL

  • N = Normality of the KOH solution

  • 56.1 = Molecular weight of KOH

  • W = Weight of the sample in g

An increase in the acid value over time indicates the progression of hydrolysis.[4][5]

Protocol 2: Forced Hydrolysis Study

This protocol is designed to accelerate the hydrolysis of TMPTO to predict its long-term stability.

Materials:

  • Sealed, temperature-controlled reaction vessels

  • TMPTO formulation

  • Acidic solution (e.g., 0.1 N HCl)

  • Basic solution (e.g., 0.1 N NaOH)

  • Purified water (for neutral hydrolysis)

  • Analytical method for quantifying TMPTO (e.g., HPLC-UV)

Procedure:

  • Prepare three sets of samples of the TMPTO formulation.

  • To the first set, add the acidic solution. To the second set, add the basic solution. To the third set, add purified water.

  • Seal the vessels and place them in a temperature-controlled environment (e.g., 50°C).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vessel.

  • Neutralize the samples if necessary.

  • Analyze the samples to determine the remaining concentration of TMPTO.

Data Analysis:

Plot the concentration of TMPTO versus time for each condition. The rate of degradation can be determined from the slope of the line. This data helps in understanding the stability of the formulation under different pH conditions.

Visualizations

Hydrolysis_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Root Cause Investigation cluster_3 Corrective Actions cluster_4 Verification start Formulation Instability Observed (e.g., Viscosity Change, pH Shift) check_hydrolysis Is Hydrolysis of TMPTO Suspected? start->check_hydrolysis measure_acid_value Measure Acid Value check_hydrolysis->measure_acid_value Yes other_degradation Investigate Other Degradation Pathways check_hydrolysis->other_degradation No acid_value_increased Acid Value Increased? measure_acid_value->acid_value_increased acid_value_increased->other_degradation No investigate_cause Investigate Root Cause of Hydrolysis acid_value_increased->investigate_cause Yes check_water Excess Water Content? investigate_cause->check_water check_ph Extreme pH? investigate_cause->check_ph check_temp High Temperature Exposure? investigate_cause->check_temp implement_corrections Implement Corrective Actions check_water->implement_corrections Yes check_ph->implement_corrections Yes check_temp->implement_corrections Yes control_moisture Control Moisture implement_corrections->control_moisture adjust_ph Adjust and Buffer pH implement_corrections->adjust_ph control_temp Control Storage Temperature implement_corrections->control_temp add_stabilizer Consider Adding Stabilizer (e.g., Carbodiimide) implement_corrections->add_stabilizer monitor_stability Monitor Long-Term Stability control_moisture->monitor_stability adjust_ph->monitor_stability control_temp->monitor_stability add_stabilizer->monitor_stability

Caption: Troubleshooting workflow for addressing the hydrolysis of this compound in formulations.

References

Technical Support Center: Troubleshooting Viscosity Inconsistencies in TMPTO Batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address viscosity inconsistencies in Trimethylolpropane Trioleate (TMPTO) batches.

Frequently Asked Questions (FAQs)

Q1: What is the typical kinematic viscosity of TMPTO?

A1: The typical kinematic viscosity of TMPTO is within the range of 42 to 55 mm²/s at 40°C and 8 to 10 mm²/s at 100°C.[1][2][3]

Q2: What are the primary causes of viscosity deviations in TMPTO synthesis?

A2: The main factors influencing viscosity are the completeness of the esterification reaction, the molar ratio of reactants, reaction temperature, catalyst concentration, and the presence of impurities such as water and unreacted raw materials.

Q3: How does the presence of intermediates affect the final viscosity?

A3: The presence of partially reacted intermediates, such as trimethylolpropane monooleate (TMPMO) and trimethylolpropane dioleate (TMPDO), can significantly impact the viscosity of the final TMPTO product. Generally, the presence of these hydroxyl-containing monoesters and diesters will lead to a higher viscosity than pure TMPTO.[4]

Q4: What is an acceptable acid value for TMPTO, and how does it relate to viscosity?

A4: A low acid value, typically below 1.0 mg KOH/g, is desirable for TMPTO base oil.[1][3] A high acid value can indicate incomplete esterification or degradation of the ester, both of which can lead to deviations from the target viscosity.

Troubleshooting Guides

Issue 1: Higher than Expected Viscosity

Potential Cause: Incomplete esterification leading to a high concentration of mono- and di-esters.

Troubleshooting Steps:

  • Verify Reaction Completion:

    • FTIR Analysis: Check for the disappearance of the broad O-H stretching band from the alcohol reactant (around 3300 cm⁻¹) and the carboxylic acid O-H band (around 3000 cm⁻¹), and the appearance of the strong C=O stretching band of the ester (around 1740 cm⁻¹).

    • Acid Value Titration: A high acid value indicates unreacted oleic acid.

    • Hydroxyl Value Titration: A high hydroxyl value suggests the presence of unreacted trimethylolpropane or partially reacted mono- and di-esters.

  • Review Reaction Parameters:

    • Molar Ratio: Ensure an appropriate excess of oleic acid was used to drive the reaction to completion.

    • Catalyst Concentration: Insufficient catalyst can lead to slow and incomplete reactions.

    • Reaction Temperature and Time: Verify that the reaction was carried out at the optimal temperature for a sufficient duration.

    • Water Removal: Confirm that water, a byproduct of the reaction, was effectively removed, as its presence can inhibit the forward reaction.

Corrective Actions:

  • If the reaction is incomplete, consider extending the reaction time or increasing the temperature within the recommended range.

  • If the acid value is high, a post-treatment step to neutralize the excess acid may be necessary.

  • Optimize the molar ratio of reactants in subsequent batches.

Issue 2: Lower than Expected Viscosity

Potential Cause: Excess unreacted oleic acid or degradation of the TMPTO molecule.

Troubleshooting Steps:

  • Characterize the Product:

    • Acid Value Titration: An elevated acid value points towards a higher concentration of unreacted oleic acid, which has a lower viscosity than TMPTO.

    • Viscosity Measurement: Confirm the low viscosity reading using a calibrated viscometer.

  • Investigate Reaction and Purification Conditions:

    • Excess Reactants: An excessive amount of oleic acid in the initial charge can lead to a higher residual amount in the final product.

    • Purification Process: Inefficient removal of unreacted oleic acid during the purification step (e.g., washing or vacuum stripping) can result in lower viscosity.

    • Thermal Degradation: Excessively high reaction temperatures or prolonged reaction times can potentially lead to thermal degradation of the ester, resulting in lower molecular weight byproducts and reduced viscosity.

Corrective Actions:

  • Refine the purification process to ensure complete removal of unreacted oleic acid.

  • Adjust the initial molar ratio of reactants to minimize excess oleic acid.

  • Review the reaction temperature and time to prevent thermal degradation.

Data Presentation

Table 1: Typical TMPTO Specifications

PropertySpecification RangeTest Method
Kinematic Viscosity @ 40°C42 - 55 mm²/sASTM D445
Kinematic Viscosity @ 100°C8 - 10 mm²/sASTM D445
Viscosity Index180 - 219ASTM D2270
Acid Value≤ 1.0 mg KOH/gASTM D974
Hydroxyl Value≤ 15 mg KOH/gASTM E222
Flash Point≥ 290 °CASTM D92
Pour Point≤ -30 °CASTM D97
Water Content≤ 0.1 %ASTM D6304

Sources:[1][2][3][5][6][7]

Table 2: Impact of Composition on Viscosity

ComponentKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index
Trimethylolpropane Monooleate (TMPMO)127.512.282
Trimethylolpropane Dioleate (TMPDO)42.39.9230
This compound (TMPTO)~46~9.5~195
Oleic Acid~27~5<100

Source:[4]

Experimental Protocols

Kinematic Viscosity Measurement (ASTM D445)

Objective: To determine the kinematic viscosity of the TMPTO batch.

Methodology:

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.

  • Procedure:

    • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

    • Charge the viscometer with the TMPTO sample.

    • Place the viscometer in the constant temperature bath set to the desired temperature (40°C or 100°C) and allow it to equilibrate for at least 30 minutes.

    • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the suction and allow the liquid to flow freely down the capillary.

    • Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

    • Repeat the measurement at least twice and calculate the average flow time.

    • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Acid Value Determination (ASTM D974)

Objective: To quantify the amount of acidic substances in the TMPTO batch.

Methodology:

  • Apparatus: Burette, flask, magnetic stirrer.

  • Reagents: Titration solvent (toluene and isopropyl alcohol mixture), p-naphtholbenzein indicator solution, standardized potassium hydroxide (KOH) solution.

  • Procedure:

    • Weigh an appropriate amount of the TMPTO sample into a flask.

    • Add the titration solvent and a few drops of the p-naphtholbenzein indicator. The solution should be yellow-orange.[8]

    • Titrate the sample with the standardized KOH solution while stirring.

    • The endpoint is reached when the color changes to green or green-brown and persists for at least 15 seconds.

    • Record the volume of KOH solution used.

    • Perform a blank titration using only the titration solvent and indicator.

    • Calculate the acid value using the following formula: Acid Value (mg KOH/g) = [(A - B) x N x 56.1] / W Where:

      • A = volume of KOH solution used for the sample (mL)

      • B = volume of KOH solution used for the blank (mL)

      • N = normality of the KOH solution

      • W = weight of the sample (g)

      • 56.1 = molecular weight of KOH

Hydroxyl Value Determination (ASTM E222 - Method B)

Objective: To determine the concentration of hydroxyl groups in the TMPTO batch.

Methodology:

  • Apparatus: Flasks with reflux condensers, heating mantle, burette.

  • Reagents: Acetylating reagent (acetic anhydride in pyridine), standardized sodium hydroxide (NaOH) solution, phenolphthalein indicator.

  • Procedure:

    • Accurately weigh the TMPTO sample into a flask.

    • Add a precise volume of the acetylating reagent.

    • Attach the reflux condenser and heat the mixture in the heating mantle for a specified time to allow for the acetylation of the hydroxyl groups.

    • After cooling, add water through the condenser to hydrolyze the excess acetic anhydride.

    • Add phenolphthalein indicator and titrate with the standardized NaOH solution to a pink endpoint.

    • Perform a blank determination under the same conditions without the sample.

    • Calculate the hydroxyl value using the appropriate formula provided in the ASTM E222 standard.

FTIR Analysis for Reaction Monitoring

Objective: To monitor the progress of the esterification reaction.

Methodology:

  • Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an appropriate sampling accessory (e.g., ATR).

  • Procedure:

    • Obtain an FTIR spectrum of the initial reaction mixture (trimethylolpropane and oleic acid).

    • Periodically withdraw small samples from the reaction vessel and acquire their FTIR spectra.

    • Monitor the following key spectral changes:

      • Disappearance of O-H stretch: The broad absorption band around 3300 cm⁻¹ corresponding to the hydroxyl groups of trimethylolpropane and the broad O-H band of the carboxylic acid dimer around 3000 cm⁻¹ should decrease in intensity as the reaction proceeds.

      • Appearance of C=O stretch: A strong, sharp absorption peak around 1740 cm⁻¹ due to the ester carbonyl group will appear and increase in intensity.

      • Disappearance of C=O stretch of carboxylic acid: The carbonyl peak of the oleic acid at approximately 1710 cm⁻¹ will decrease.

    • The reaction is considered complete when the O-H band has disappeared or reached a minimal and constant intensity.

Visualizations

Troubleshooting_High_Viscosity start High Viscosity Detected check_reaction_completion Check Reaction Completion start->check_reaction_completion ftir_analysis FTIR Analysis: - Broad O-H peak present? - Incomplete ester C=O formation? check_reaction_completion->ftir_analysis acid_value High Acid Value? ftir_analysis->acid_value hydroxyl_value High Hydroxyl Value? acid_value->hydroxyl_value No incomplete_reaction Incomplete Esterification acid_value->incomplete_reaction Yes hydroxyl_value->incomplete_reaction Yes end_ok Viscosity within Spec hydroxyl_value->end_ok No review_params Review Reaction Parameters incomplete_reaction->review_params molar_ratio Incorrect Molar Ratio? review_params->molar_ratio catalyst Insufficient Catalyst? review_params->catalyst temp_time Inadequate Temp/Time? review_params->temp_time water_removal Inefficient Water Removal? review_params->water_removal corrective_action Corrective Action: - Extend reaction time/temp - Optimize parameters molar_ratio->corrective_action catalyst->corrective_action temp_time->corrective_action water_removal->corrective_action

Caption: Troubleshooting workflow for high viscosity in TMPTO batches.

Troubleshooting_Low_Viscosity start Low Viscosity Detected characterize_product Characterize Product start->characterize_product acid_value_check High Acid Value? characterize_product->acid_value_check excess_acid Excess Unreacted Oleic Acid acid_value_check->excess_acid Yes degradation Potential Thermal Degradation? acid_value_check->degradation No review_conditions Review Synthesis & Purification excess_acid->review_conditions reactant_ratio Excess Oleic Acid in Feed? review_conditions->reactant_ratio purification Inefficient Purification? review_conditions->purification corrective_action Corrective Action: - Refine purification process - Adjust reactant ratio - Review reaction temp/time reactant_ratio->corrective_action purification->corrective_action degradation->review_conditions Yes end_ok Viscosity within Spec degradation->end_ok No

References

Optimizing reaction conditions for trimethylolpropane trioleate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimethylolpropane trioleate (TMPTO).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The key factors influencing the quality and yield of synthesized TMPTO are the reaction temperature, the molar ratio of reactants (oleic acid to trimethylolpropane), the concentration of the catalyst, and the reaction time.[1] An imbalance in these parameters can lead to incomplete reactions or the formation of undesirable byproducts.

Q2: What are the common catalysts used for TMPTO synthesis, and how do they compare?

A2: Several types of catalysts can be used for the esterification of trimethylolpropane with oleic acid:

  • Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid (p-TSA) are commonly used.[1][2][3] They are effective but can lead to darker colored products and side reactions if not carefully controlled.[2]

  • Organometallic Catalysts: Tin-based catalysts, such as Sn bis(2-ethylhexanoate), have been shown to be highly effective and selective, yielding a high content of the desired triester with less need for rigorous purification.[1]

  • Enzymatic Catalysts: Lipases can be used for a more environmentally friendly approach, operating under milder conditions. However, the reaction times may be longer, and the yields might be lower compared to conventional catalysts.[4]

  • Ionic Liquids: Acidic ionic liquids are a newer class of catalysts that have demonstrated good catalytic activity in this esterification reaction.[5]

Q3: What are the typical side products in TMPTO synthesis?

A3: The primary side products are trimethylolpropane monooleate and dioleate.[1] These are formed when not all three hydroxyl groups of the trimethylolpropane molecule have reacted with oleic acid. The formation of these partial esters can be minimized by optimizing the molar ratio of the reactants and other reaction conditions.

Q4: How can I purify the crude this compound product?

A4: Purification of crude TMPTO typically involves several steps to remove unreacted fatty acids, catalyst residues, and byproducts. A common method includes washing the crude product with a basic solution, such as potassium phosphate, to neutralize and remove acidic components.[1] This is followed by washing with water to a neutral pH and finally drying under reduced pressure to remove any remaining water.[1] Another approach involves adsorption purification using an adsorbent to remove impurities like micro solid particles and gelatinous materials, which can be followed by regeneration of the adsorbent.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound 1. Sub-optimal molar ratio: An incorrect ratio of oleic acid to trimethylolpropane can lead to incomplete esterification. 2. Insufficient catalyst: The catalyst concentration may be too low for the reaction to proceed to completion. 3. Inadequate reaction temperature or time: The reaction may not have reached equilibrium.1. Optimize the molar ratio of oleic acid to trimethylolpropane. Ratios between 3.2:1 and 3.9:1 have been reported to be effective.[7][8] 2. Increase the catalyst concentration. For example, with sulfuric acid, concentrations around 1.5% (w/w) have been used.[7][9] 3. Increase the reaction temperature and/or extend the reaction time. Temperatures in the range of 150°C to 230°C are common.[1][7]
Product is dark in color 1. High reaction temperature: Excessive heat can lead to thermal degradation and the formation of colored impurities. 2. Use of strong acid catalysts: Catalysts like sulfuric acid can cause side reactions that lead to discoloration.[2]1. Lower the reaction temperature, though this may require a longer reaction time to achieve high conversion. 2. Consider using a milder catalyst, such as an organometallic tin catalyst or an enzymatic catalyst.[1][4] 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
High content of mono- and di-esters 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Sub-optimal molar ratio: An excess of trimethylolpropane can favor the formation of partial esters.1. Increase the reaction time to ensure the reaction goes to completion. 2. Use a slight excess of oleic acid to drive the reaction towards the formation of the triester. A molar ratio of oleic acid to TMP of around 3.9:1 has been shown to be effective.[3][7]
Difficulty in removing water of reaction 1. Inefficient water removal system: The water produced during the esterification reaction can inhibit the forward reaction.1. Use a Dean-Stark apparatus or apply a vacuum to effectively remove the water as it is formed.[7][8][9] Toluene can be used as an azeotropic agent to aid in water removal.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

This protocol is based on the esterification of oleic acid with trimethylolpropane using sulfuric acid as a catalyst.[3][7][9]

Materials:

  • Oleic acid (99.5% purity)

  • Trimethylolpropane (TMP)

  • Sulfuric acid (H₂SO₄, 98%)

  • Toluene (optional, as an azeotroping agent)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Thermometer

  • Dean-Stark apparatus (if using an azeotroping agent)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Add oleic acid and trimethylolpropane to the three-neck flask in a molar ratio of 3.9:1 (oleic acid:TMP).

  • Add 1.5% (w/w) of sulfuric acid based on the total weight of the oleic acid and trimethylolpropane.

  • If using an azeotroping agent, add 80-100 mL of toluene.[9]

  • Assemble the flask with the thermometer and Dean-Stark apparatus.

  • Begin stirring the mixture and heat to 150°C.[7]

  • Maintain the reaction at this temperature for 5-6 hours, continuously removing the water produced via the Dean-Stark trap or under vacuum.[3][7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Proceed with the purification steps as outlined in the FAQ section.

Protocol 2: Synthesis using an Organometallic Tin Catalyst

This protocol utilizes Sn bis(2-ethylhexanoate) as a catalyst for a more selective synthesis.[1]

Materials:

  • Oleic acid

  • Trimethylolpropane (TMP)

  • Sn bis(2-ethylhexanoate)

Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, and a system for water removal (e.g., Dean-Stark or vacuum).

Procedure:

  • Charge the reaction vessel with oleic acid and trimethylolpropane. A molar ratio of carboxyl groups to hydroxyl groups (COOH:OH) of approximately 0.98:1 to 0.99:1 is recommended.[1]

  • Add the Sn bis(2-ethylhexanoate) catalyst in an amount of 0.8 to 0.9 wt% of the total reactants.[1]

  • Heat the reaction mixture to a temperature between 220°C and 230°C with continuous stirring.[1]

  • Maintain these conditions for approximately 6 hours, ensuring the continuous removal of the water of reaction.[1]

  • After the reaction period, cool the product and proceed with purification.

Data Presentation

Table 1: Comparison of Optimized Reaction Conditions for TMPTO Synthesis

Parameter Sulfuric Acid Catalyst Sn bis(2-ethylhexanoate) Catalyst Lipase Catalyst (Lipoprime 50T)
Molar Ratio (Oleic Acid:TMP) 3.9:1[3][7]~3:1 (COOH:OH ratio of 0.98:1)[1]3.5:1[4]
Catalyst Concentration 1.5% (w/w)[7]0.8 - 0.9 wt%[1]Not specified
Temperature 150°C[7]220 - 230°C[1]60°C[4]
Reaction Time 5 hours[7]6 hours[1]72 hours[4]
Triester Yield ~91.2% conversion[7]>94 wt%[1]~62%[4]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification oleic_acid Oleic Acid reaction_vessel Reaction Vessel (Heating & Stirring) oleic_acid->reaction_vessel tmp Trimethylolpropane tmp->reaction_vessel catalyst Catalyst catalyst->reaction_vessel water_removal Water Removal (Dean-Stark/Vacuum) reaction_vessel->water_removal washing Washing (Basic & Neutral) reaction_vessel->washing drying Drying (Reduced Pressure) washing->drying product Pure Trimethylolpropane Trioleate drying->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Triester Yield cause1 Incorrect Molar Ratio start->cause1 cause2 Low Catalyst Concentration start->cause2 cause3 Sub-optimal Temp/Time start->cause3 solution1 Adjust Molar Ratio (e.g., 3.9:1 OA:TMP) cause1->solution1 solution2 Increase Catalyst Loading cause2->solution2 solution3 Increase Temperature and/or Reaction Time cause3->solution3

References

Validation & Comparative

A Comparative Guide to Trimethylolpropane Trioleate (TMPTO) and Polyalphaolefin (PAO) Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of high-performance lubrication, both synthetic esters and polyalphaolefins (PAOs) have carved out significant roles, each offering a unique profile of benefits and limitations. This guide provides an objective, data-driven comparison of Trimethylolpropane trioleate (TMPTO), a prominent synthetic ester, and polyalphaolefin (PAO) lubricants. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate lubricant for their specific applications, supported by experimental data and detailed methodologies.

Executive Summary

This compound (TMPTO) and Polyalphaolefin (PAO) are both synthetic lubricant base stocks that offer significant performance advantages over conventional mineral oils. TMPTO, a type of polyol ester, is characterized by its excellent lubricity, high viscosity index, and good biodegradability. PAOs, which are synthesized hydrocarbons, are known for their outstanding thermal and oxidative stability, excellent low-temperature fluidity, and non-polar nature.

The choice between TMPTO and PAO lubricants is application-dependent. TMPTO often excels in applications requiring high lubricity and environmental compatibility. In contrast, PAOs are favored for their superior stability under extreme temperatures and oxidative stress. This guide will delve into the quantitative performance differences between these two lubricant types, providing the necessary data for an informed decision.

Performance Data Comparison

The following tables summarize the key performance characteristics of TMPTO and a representative low-viscosity PAO (PAO 4), based on available experimental data.

Table 1: Physical and Thermal Properties

PropertyThis compound (TMPTO)Polyalphaolefin (PAO 4)Test Method
Kinematic Viscosity @ 40°C (mm²/s) 42 - 50[1]17.0 - 22.0[2]GB/T 265 / ASTM D445
Kinematic Viscosity @ 100°C (mm²/s) 8 - 10[1]3.9 - 4.6[2]GB/T 265 / ASTM D445
Viscosity Index (VI) ~169 - 219[1][3]~115 - 124[2][4]GB/T 1995 / ASTM D2270
Pour Point (°C) ≤ -35[1]≤ -57[2]GB/T 3535 / ASTM D97
Flash Point, Open Cup (°C) ≥ 290[5]≥ 204[2]GB/T 3536 / ASTM D92
Density @ 20°C (g/cm³) 0.91 - 0.93[1]~0.82[6]GB/T 1884 / ASTM D1298

Table 2: Lubricity and Stability

PropertyThis compound (TMPTO)Polyalphaolefin (PAO)Test Method
Oxidative Stability (RPVOT, min) ≥ 60 (with antioxidants)[1]Generally high, but specific data for neat PAO 4 is not readily available.SH/T 0193 / ASTM D2272
Thermal Stability Good thermal and oxidative stability.[7]Excellent thermal stability.[4]Thermogravimetric Analysis (TGA)
Lubricity (Wear Scar Diameter, mm) Data for neat TMPTO is limited; however, blends with PAO show significant wear reduction.[8]Neat PAO shows a larger wear scar diameter compared to PAO/TMPTO blends.[8]ASTM D4172 (Four-Ball) / ASTM G99 (Pin-on-Disk)
Coefficient of Friction (CoF) Data for neat TMPTO is limited; blends with PAO show a lower CoF than neat PAO.[8]Higher CoF in neat form compared to blends with TMPTO.[8]ASTM G99 (Pin-on-Disk)
Biodegradability High[1]LowOECD 301B

Experimental Protocols

To ensure a clear understanding of the presented data, the methodologies for key experiments are detailed below.

Viscosity Index Calculation (ASTM D2270)

The Viscosity Index (VI) is an empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil.[9] A higher VI signifies a smaller decrease in viscosity with increasing temperature.[10]

Procedure:

  • The kinematic viscosity of the lubricant is measured at two standard temperatures: 40°C and 100°C, following the procedure outlined in ASTM D445.[5]

  • The VI is then calculated using formulas and reference tables provided in the ASTM D2270 standard.[11] For oils with a VI up to 100, Procedure A is used, while Procedure B is for oils with a VI of 100 or greater.[5]

Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

This test method evaluates the oxidation stability of lubricants in the presence of water and a copper catalyst at 150°C.[4] A longer test duration indicates greater oxidation resistance.

Procedure:

  • A 50g sample of the test oil is placed in a glass container with 5g of distilled water and a polished copper catalyst coil.[6][12]

  • The container is placed in a pressure vessel, which is then charged with oxygen to a pressure of 90 psi (620 kPa).[1][6]

  • The vessel is placed in a constant temperature bath at 150°C and rotated at 100 RPM.[1]

  • The pressure inside the vessel is monitored continuously. The test concludes when the pressure drops by a specified amount from the maximum pressure, and the time to reach this point is reported in minutes.[1]

Four-Ball Wear Test (ASTM D4172)

This test determines the wear-preventive characteristics of a lubricating fluid in sliding contact.

Procedure:

  • Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant being tested.[2]

  • A fourth steel ball is pressed with a specified force into the cavity formed by the three stationary balls.[13]

  • The top ball is rotated at a constant speed (typically 1200 rpm) for a set duration (usually 60 minutes) at a controlled temperature.[2][13]

  • After the test, the average wear scar diameter on the three stationary balls is measured using a microscope. A smaller wear scar indicates better wear protection.[2]

Pin-on-Disk Test (ASTM G99)

This method is used to determine the friction and wear characteristics of materials in sliding contact.

Procedure:

  • A stationary pin or ball is brought into contact with a rotating disk with a specific load applied.[14]

  • The disk rotates at a constant speed for a predetermined duration or distance.

  • The frictional force between the pin and the disk is measured continuously to determine the coefficient of friction.[15]

  • After the test, the wear on both the pin and the disk can be quantified by measuring the volume of material lost or the dimensions of the wear track.[15]

Thermogravimetric Analysis (TGA)

TGA is used to characterize the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.

Procedure:

  • A small sample of the lubricant is placed in a crucible.

  • The crucible is placed in a furnace, and the temperature is increased at a constant rate.[16]

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting data is plotted as mass loss versus temperature, from which the onset of thermal degradation can be determined.[17]

Visualizations

To further illustrate the relationships and processes discussed, the following diagrams are provided.

G Logical Comparison of TMPTO and PAO Properties cluster_properties Key Performance Properties TMPTO This compound (TMPTO) Lubricity Lubricity TMPTO->Lubricity Excellent Viscosity_Index Viscosity Index TMPTO->Viscosity_Index High Biodegradability Biodegradability TMPTO->Biodegradability High PAO Polyalphaolefin (PAO) Oxidative_Stability Oxidative Stability PAO->Oxidative_Stability Excellent Thermal_Stability Thermal Stability PAO->Thermal_Stability Excellent Low_Temp_Fluidity Low-Temperature Fluidity PAO->Low_Temp_Fluidity Excellent

Caption: Key property comparison of TMPTO and PAO.

G Experimental Workflow for Four-Ball Wear Test (ASTM D4172) cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Data Analysis A 1. Assemble three stationary steel balls in the test cup. B 2. Immerse the balls in the test lubricant. A->B C 3. Place the fourth ball in the chuck and apply a specified load. B->C D 4. Rotate the top ball at a constant speed (e.g., 1200 rpm). C->D E 5. Maintain a constant temperature for a set duration (e.g., 60 min). D->E F 6. Disassemble the apparatus and clean the stationary balls. E->F G 7. Measure the wear scar diameter on each of the three stationary balls using a microscope. F->G H 8. Calculate the average wear scar diameter. G->H

Caption: Workflow for a typical four-ball wear test.

Conclusion

The selection between this compound (TMPTO) and Polyalphaolefin (PAO) lubricants is a nuanced decision that hinges on the specific performance requirements of the application. TMPTO stands out for its superior lubricity, high viscosity index, and biodegradability, making it an excellent choice for environmentally sensitive applications and situations where boundary lubrication is critical. Conversely, PAO's exceptional thermal and oxidative stability, coupled with its excellent low-temperature performance, makes it the preferred option for applications involving extreme temperatures and long service intervals.

While this guide provides a comprehensive overview based on available data, it is important to note that direct, side-by-side comparisons of neat (non-additized) TMPTO and PAO under identical test conditions are not always available in the public domain. Therefore, for critical applications, it is recommended to either consult with lubricant specialists or conduct in-house testing to validate the performance of the chosen lubricant under conditions that closely mimic the intended operational environment.

References

Comparing trimethylolpropane trioleate with other polyol esters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Trimethylolpropane Trioleate and Other Polyol Esters for Researchers and Drug Development Professionals

In the realm of synthetic esters, polyol esters stand out for their exceptional thermal stability, lubricity, and biodegradability. These properties make them highly valuable in a range of demanding applications, from high-performance lubricants to specialized formulations in the pharmaceutical and cosmetic industries. This guide provides an objective comparison of this compound (TMPTO) with three other common polyol esters: pentaerythritol tetraoleate (PETO), neopentyl glycol dioleate (NPGDO), and glycerol trioleate (GTO). The comparison is supported by quantitative data and detailed experimental methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal polyol ester for their specific application.

Physicochemical Properties

The fundamental physicochemical properties of these polyol esters determine their behavior and suitability for different environments. Key properties are summarized in the table below.

PropertyThis compound (TMPTO)Pentaerythritol Tetraoleate (PETO)Neopentyl Glycol Dioleate (NPGDO)Glycerol Trioleate (GTO)
Molecular Formula C60H110O6[1][2]C77H140O8[3]C41H76O4C57H104O6[4]
Molecular Weight ( g/mol ) ~927.5[1][2]~1193.9[3]~633.0~885.43[4]
Density (g/cm³ at 20-25°C) 0.914 - 0.920[2]~0.910.85 - 0.88[5]~0.915[4]
Appearance Colorless to yellowish clear liquid[6]Yellow to amber viscous oily liquid[7]Colorless or yellowish clear liquid[5]Clear, colorless to yellowish oily liquid[4]

Performance Characteristics

The performance of polyol esters in various applications is dictated by characteristics such as viscosity, thermal stability, and lubricity. The following table compares these key performance indicators.

Performance MetricThis compound (TMPTO)Pentaerythritol Tetraoleate (PETO)Neopentyl Glycol Dioleate (NPGDO)Glycerol Trioleate (GTO)
Kinematic Viscosity at 40°C (cSt) ~4660 - 70[8]20 - 30[5]~45
Kinematic Viscosity at 100°C (cSt) ~9.511.5 - 13.5[8]6 - 7[5]~9.6
Viscosity Index >180>175[8]~190[5]>190
Pour Point (°C) -30 to -39-20 to -25[8]≤ -24[5]≤ 5[9]
Flash Point (°C) >280>270[8]>270[5]>300[10]
Acid Value (mg KOH/g) <1.0<1.0 to <5.0[8]≤ 0.5[5]≤ 1.0[9]
Saponification Value (mg KOH/g) 185 - 195>175[8]140 - 150[5]185 - 200[9]
Biodegradability Readily biodegradable[6][11][12]Readily biodegradable[13]High biodegradability[5]Readily biodegradable[9][14]
Thermal/Oxidative Stability Excellent[11][15]Good[16]Good[17]High thermal stability[9]
Hydrolytic Stability Excellent[6][11]GoodGoodGood

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key experiments.

Kinematic Viscosity (ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Viscosity Index (ASTM D2270)

The viscosity index is a dimensionless number that characterizes the effect of temperature on the viscosity of an oil.[18] A higher viscosity index indicates a smaller decrease in viscosity with increasing temperature.[19] It is calculated from the kinematic viscosities at 40°C and 100°C.[14][18][19]

Pour Point (ASTM D97)

This test method covers the determination of the pour point of petroleum products.[12][20] After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.[3][6][12] The lowest temperature at which movement of the specimen is observed is recorded as the pour point.[3][6][12]

Flash Point (ASTM D92)

This test method describes the determination of the flash and fire points of petroleum products by a manual or automated Cleveland open cup apparatus.[21][22][23] The sample is heated at a constant rate, and a small flame is passed over the cup at specified temperature intervals. The flash point is the lowest temperature at which application of the test flame causes the vapors of the specimen to ignite.[21][24]

Acid Number (ASTM D974)

This test method covers the determination of acidic constituents in petroleum products and lubricants soluble or nearly soluble in mixtures of toluene and propan-2-ol. It is a color-indicator titration method. The sample is dissolved in a solvent mixture and titrated with a standard alcoholic potassium hydroxide solution.

Saponification Value (ASTM D94)

These test methods determine the amount of constituents in petroleum products that will saponify under the test conditions.[25][26] A known weight of the sample is refluxed with an excess of standard alcoholic potassium hydroxide solution. The excess alkali is then titrated with standard acid.

Density (ASTM D1298)

This test method covers the laboratory determination of the density, relative density (specific gravity), or API gravity of crude petroleum and liquid petroleum products using a hydrometer.[27][28][29][30] The sample is brought to a specified temperature and a hydrometer is placed in the sample. The reading is taken at the point where the surface of the liquid cuts the hydrometer scale.

Ready Biodegradability (OECD 301B)

This test method provides a means of assessing the ready biodegradability of organic substances in an aerobic aqueous medium.[2][7][11][15] A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or in diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical amount.[2][8]

Hydrolytic Stability (ASTM D2619)

This test method evaluates the stability of hydraulic fluids in the presence of water.[5][17][31][32] 75 g of the fluid, 25 g of water, and a copper test specimen are sealed in a pressure-type beverage bottle.[32] The bottle is then rotated in an oven at 93°C for 48 hours.[31] The change in the fluid's acidity, the weight loss of the copper specimen, and the appearance of the water and oil layers are evaluated.[31]

Wear Preventive Characteristics (ASTM D4172)

This test method evaluates the anti-wear properties of fluid lubricants in sliding contact using a four-ball apparatus.[1][4][16][33][34] Three steel balls are clamped together and covered with the lubricant to be evaluated. A fourth ball is rotated against the three stationary balls under a specified load, speed, temperature, and time. The average scar diameter on the three stationary balls is measured.[1]

Visualizations

To further aid in the understanding of the experimental processes and the relationships between these polyol esters, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Sample Polyol Ester Sample TestApparatus Test Apparatus Setup Sample->TestApparatus Viscosity Viscosity (ASTM D445) TestApparatus->Viscosity Thermal Thermal Stability (e.g., Flash Point ASTM D92) TestApparatus->Thermal Lubricity Lubricity (ASTM D4172) TestApparatus->Lubricity Biodegradability Biodegradability (OECD 301B) TestApparatus->Biodegradability Data Data Collection Viscosity->Data Thermal->Data Lubricity->Data Biodegradability->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for evaluating polyol ester performance.

Polyol_Ester_Comparison cluster_properties Key Differentiating Properties TMPTO Trimethylolpropane Trioleate (TMPTO) Viscosity High Viscosity TMPTO->Viscosity Excellent LowTemp Good Low-Temp Performance TMPTO->LowTemp Very Good ThermalStab High Thermal Stability TMPTO->ThermalStab Excellent Bio Excellent Biodegradability TMPTO->Bio PETO Pentaerythritol Tetraoleate (PETO) PETO->Viscosity Very High PETO->ThermalStab Good PETO->Bio NPGDO Neopentyl Glycol Dioleate (NPGDO) NPGDO->Viscosity Lower NPGDO->LowTemp Excellent NPGDO->Bio GTO Glycerol Trioleate (GTO) GTO->Viscosity Good GTO->ThermalStab Good GTO->Bio

Caption: Logical relationship of key polyol ester properties.

Conclusion

The selection of a polyol ester is a critical decision that depends on the specific requirements of the application.

  • This compound (TMPTO) offers a well-balanced profile with excellent thermal and hydrolytic stability, good lubricity, and high biodegradability, making it a versatile choice for many industrial lubricants and hydraulic fluids.[6][11][12][33]

  • Pentaerythritol Tetraoleate (PETO) is characterized by its high viscosity and good thermal stability, rendering it suitable for high-temperature applications such as aviation lubricants and fire-resistant hydraulic fluids.[13][16]

  • Neopentyl Glycol Dioleate (NPGDO) exhibits a lower viscosity and excellent low-temperature properties, making it an ideal candidate for applications requiring good fluidity at cold temperatures, such as in certain metalworking fluids and as a plasticizer.[5][17]

  • Glycerol Trioleate (GTO) , being a naturally derived triglyceride, is highly biodegradable and finds extensive use in cosmetics, food, and pharmaceutical applications.[4] It also serves as a lubricant in the textile industry.[4]

This guide provides a foundational comparison to aid in the selection process. It is recommended that researchers and developers conduct further application-specific testing to ensure the chosen polyol ester meets all performance criteria.

References

Performance Showdown: Trimethylolpropane Trioleate in High-Stakes Hydraulic Systems

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of trimethylolpropane trioleate (TMPTO) reveals it as a formidable contender in the hydraulic fluid market, challenging traditional mineral oils and other synthetic alternatives. With its unique combination of high performance, environmental friendliness, and operational efficiency, TMPTO is carving out a significant niche, particularly in applications where biodegradability and high-temperature stability are paramount.

This compound, a synthetic ester, is increasingly being adopted in hydraulic systems across various industries. This comparison guide offers an objective look at its performance characteristics against established hydraulic fluids, supported by experimental data. The following sections will delve into a quantitative comparison, detail the experimental protocols used for evaluation, and provide visual representations of key chemical pathways and workflows.

Quantitative Performance Comparison

The efficacy of a hydraulic fluid is measured by a range of physical and chemical properties. The following tables summarize the performance of this compound in comparison to a typical mineral oil and a polyalphaolefin (PAO)-based hydraulic fluid.

Table 1: Physical and Thermal Properties

PropertyThis compound (TMPTO)Mineral Oil (ISO 46)Polyalphaolefin (PAO ISO 46)Test Method
Kinematic Viscosity @ 40°C (cSt)46 - 5544 - 4845 - 47ASTM D445
Kinematic Viscosity @ 100°C (cSt)9 - 10.56.5 - 7.07.5 - 8.5ASTM D445
Viscosity Index≥ 18095 - 105130 - 140ASTM D2270
Pour Point (°C)≤ -35-15 to -30≤ -50ASTM D97
Flash Point (°C)≥ 290~220~240ASTM D92

Table 2: Performance Characteristics

Performance MetricThis compound (TMPTO)Mineral OilPolyalphaolefin (PAO)Test Method
Oxidation Stability (Hours to 2.0 AN) > 2000~500 - 1000> 3000ASTM D943
Wear Scar Diameter (mm) ~0.35~0.45~0.40ASTM D4172
Hydrolytic Stability ExcellentGoodExcellentASTM D2619
Biodegradability (%) > 90< 30< 20OECD 301B

Experimental Protocols

To ensure a standardized and objective comparison, the performance data cited above is derived from established testing protocols. The following are detailed methodologies for the key experiments.

ASTM D943: Oxidation Stability of Inhibited Mineral Oils

This test method is a widely accepted procedure for assessing the oxidation stability of lubricating oils.

  • Apparatus : The setup consists of a test tube containing the oil sample, water, and a catalyst coil made of copper and iron. An oxygen delivery tube is inserted into the mixture. The entire assembly is placed in a high-temperature liquid bath.

  • Procedure :

    • A 300 mL sample of the test oil is mixed with 60 mL of distilled water.

    • The iron-copper catalyst coil is added to the oil-water mixture.

    • The test tube is placed in a bath maintained at 95°C.

    • Oxygen is bubbled through the mixture at a rate of 3 L/h.

    • The test is run until the acid number (AN) of the oil reaches 2.0 mg KOH/g.

  • Measurement : The time in hours required to reach the specified acid number is recorded as the oxidation lifetime of the fluid.

ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test evaluates the anti-wear properties of lubricants under sliding contact.

  • Apparatus : A four-ball wear tester is used, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.

  • Procedure :

    • The three stationary balls are clamped into the test cup and lubricated with the test fluid.

    • The fourth ball is pressed into the stationary balls with a force of 15 kgf or 40 kgf.

    • The top ball is rotated at 1200 rpm for 60 minutes at a temperature of 75°C.

  • Measurement : After the test, the wear scars on the three stationary balls are measured using a microscope. The average diameter of the wear scars is reported. A smaller wear scar indicates better anti-wear properties.

ASTM D2619: Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)

This method assesses the fluid's resistance to chemical decomposition in the presence of water.

  • Apparatus : A glass beverage bottle, a copper strip, and a rotating rack inside an oven.

  • Procedure :

    • A 75 g sample of the hydraulic fluid and 25 g of water are placed in the beverage bottle.

    • A polished copper strip is added to the bottle.

    • The bottle is capped and placed on a rotating rack inside an oven at 93°C for 48 hours.

  • Measurement : After the test, the change in the copper strip's appearance and weight, the acidity of the water and oil layers, and the change in the oil's viscosity are evaluated. "Excellent" stability indicates minimal changes in these parameters.

OECD 301B: Ready Biodegradability - CO2 Evolution Test

This test determines the ultimate aerobic biodegradability of a substance.

  • Apparatus : A closed respirometer system that can measure the carbon dioxide produced.

  • Procedure :

    • A known amount of the test substance is added to a mineral medium inoculated with microorganisms from activated sludge.

    • The mixture is incubated in the dark at a constant temperature for 28 days.

    • The amount of CO2 evolved is measured at regular intervals.

  • Measurement : The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Visualizing Chemical Processes and Workflows

Understanding the underlying chemical reactions and experimental procedures is crucial for a comprehensive evaluation. The following diagrams, created using the DOT language, illustrate key concepts.

Lubricant Oxidation Pathway RH Hydrocarbon (Lubricant) R_dot Alkyl Radical RH->R_dot Initiation (Heat, Metal Catalysts) ROO_dot Peroxy Radical R_dot->ROO_dot + O2 (Propagation) ROOH Hydroperoxide ROO_dot->ROOH + RH (Propagation) RO_dot Alkoxy Radical ROOH->RO_dot Decomposition OH_dot Hydroxyl Radical ROOH->OH_dot Decomposition Oxidation_Products Aldehydes, Ketones, Acids (Sludge & Varnish) RO_dot->Oxidation_Products OH_dot->Oxidation_Products

Caption: A simplified representation of the free-radical chain reaction that leads to lubricant oxidation and the formation of harmful byproducts.

Ester Hydrolysis (Acid-Catalyzed) Ester This compound (Ester) Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ (from acid catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - H+ Alcohol Alcohol (Trimethylolpropane) Tetrahedral_Intermediate->Alcohol

Caption: The chemical pathway for the acid-catalyzed hydrolysis of an ester, a key reaction in understanding the hydrolytic stability of TMPTO.

Four-Ball Wear Test (ASTM D4172) Workflow cluster_setup Preparation cluster_test Testing cluster_analysis Analysis Clean_Balls Clean Steel Balls Assemble_Apparatus Assemble Test Cup with 3 Stationary Balls Clean_Balls->Assemble_Apparatus Add_Lubricant Add Test Lubricant Assemble_Apparatus->Add_Lubricant Apply_Load Apply Load (15 or 40 kgf) Add_Lubricant->Apply_Load Start_Rotation Rotate Top Ball (1200 rpm, 75°C, 60 min) Apply_Load->Start_Rotation Disassemble Disassemble Apparatus Start_Rotation->Disassemble Measure_Scars Measure Wear Scars on 3 Stationary Balls Disassemble->Measure_Scars Calculate_Average Calculate Average Wear Scar Diameter Measure_Scars->Calculate_Average

Caption: A workflow diagram illustrating the key steps involved in the ASTM D4172 Four-Ball Wear Test.

The Superior Wear Resistance of TMPTO-Based Lubricants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in tribology are increasingly turning to bio-based lubricants for their enhanced performance, environmental benefits, and operational efficiencies. Among these, Trimethylolpropane Trioleate (TMPTO)-based lubricants are demonstrating exceptional wear resistance, outperforming conventional mineral oils and even some synthetic alternatives. This guide provides an objective comparison of the wear resistance of TMPTO-based lubricants against other common lubricants, supported by experimental data and detailed testing protocols.

TMPTO, a synthetic ester derived from vegetable oils, exhibits inherent lubricity and thermal stability, making it an excellent base oil or additive.[1] Its polar ester molecules form a robust lubricating film on metal surfaces, significantly reducing friction and wear under demanding conditions.[2] Studies have shown that blending TMPTO with other base oils, such as polyalphaolefin (PAO), can lead to a synergistic improvement in anti-wear properties.[3][4]

Comparative Analysis of Wear Resistance

The following table summarizes the key performance data from various studies, highlighting the superior wear resistance of TMPTO-based lubricants.

LubricantTest MethodKey Findings on Wear ResistanceReference
TMPTO Blend (5 vol% in PAO) Pin-on-Disk39.65% reduction in wear scar diameter compared to neat PAO.[4]
TMPTO with h-BN Nanoparticles (0.75 wt%) Pin-on-Disk9% reduction in wear scar width and 14% reduction in scar depth compared to neat TMPTO.[5]
Palm Oil-based TMP Ester (3% in Ordinary Lubricant) Four-BallSignificant decrease in wear scar diameter and a 30% reduction in the coefficient of friction .[6]
TMPTO with Sulfurized Additives Four-BallSynergistic effect resulting in a reduction in the specific wear rate due to the formation of a protective film.[3]
TMPTO with TiO2 Nanoparticles Four-BallSynergistic effect leading to diminished friction and wear .[7]

Experimental Protocols

The wear resistance of lubricants is primarily evaluated using standardized test methods that simulate the contact conditions in machinery. The two most common methods are the Four-Ball Wear Test and the Pin-on-Disk Test.

Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of fluid lubricants in sliding contact.[8][9][10]

Apparatus: A Four-Ball Wear Test Machine.

Procedure:

  • Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant being tested.[11][12]

  • A fourth 12.7 mm diameter steel ball is pressed into the cavity formed by the three clamped balls with a specified force (e.g., 147 N or 392 N).[11][12]

  • The test lubricant is heated to a regulated temperature, typically 75°C.[11][12]

  • The top ball is then rotated at a constant speed, usually 1200 rpm, for a duration of 60 minutes.[11][12]

  • After the test, the average size of the wear scars on the three lower balls is measured using a microscope. A smaller scar diameter indicates better wear protection.[11][12]

Pin-on-Disk Test (ASTM G99)

This method determines the wear of materials during sliding using a pin-on-disk apparatus.[13][14]

Apparatus: A Pin-on-Disk Tribometer.

Procedure:

  • A fixed pin with a spherical top is brought into contact with a rotating disk.[15]

  • A specific normal load is applied to the pin.[15]

  • The disk rotates at a controlled speed, and the pin traces a circular wear track on the disk.[15]

  • The test can be conducted under dry or lubricated conditions and at various temperatures and pressures.[15][16]

  • Wear is quantified by measuring the volume of material lost from the pin and/or the disk, often with the aid of a profilometer. The coefficient of friction is also continuously measured during the test.[15]

Experimental Workflow for Lubricant Wear Resistance Testing

The following diagram illustrates a typical workflow for evaluating the wear resistance of lubricants.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_results Results Lube_Prep Lubricant Formulation (e.g., TMPTO blends) Sample_Prep Test Specimen Cleaning (Balls/Pins/Disks) Lube_Prep->Sample_Prep Characterize Viscosity, etc. Test_Setup Assemble Test Apparatus (Four-Ball or Pin-on-Disk) Sample_Prep->Test_Setup Test_Execution Run Test under Controlled Conditions (Load, Speed, Temp) Test_Setup->Test_Execution Data_Acq Record Friction and Temperature Data Test_Execution->Data_Acq Wear_Measurement Measure Wear Scar Diameter or Volume Loss Data_Acq->Wear_Measurement Surface_Analysis Surface Morphology (Microscopy, EDS) Wear_Measurement->Surface_Analysis Comparison Compare with Alternative Lubricants Surface_Analysis->Comparison Conclusion Draw Conclusions on Wear Resistance Performance Comparison->Conclusion

Fig. 1: Experimental workflow for wear resistance testing.

References

A comparative study of the biodegradability of TMPTO and mineral oils

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of the Biodegradability of TMPTO and Mineral Oils

This guide provides an objective comparison of the biodegradability of trimethylolpropane trioleate (TMPTO), a synthetic ester lubricant, and traditional mineral oils. The information is intended for researchers, scientists, and drug development professionals interested in the environmental fate of these substances. The comparison is supported by experimental data and detailed methodologies of standard biodegradability tests.

Data Presentation

The following table summarizes the typical biodegradability of TMPTO and mineral oils as determined by the internationally recognized OECD 301B test method. This test measures the ultimate biodegradability of a substance by quantifying the amount of carbon dioxide produced by microbial action over a 28-day period.

SubstanceBiodegradability ClassificationOECD 301B Result (% Biodegradation in 28 days)
This compound (TMPTO)Readily Biodegradable> 60% (often reported as > 90%)[1]
Mineral Oil (typical)Inherently Biodegradable< 40-60%[2][3]

Note: "Readily biodegradable" indicates that the substance is expected to rapidly and extensively biodegrade in the environment. "Inherently biodegradable" suggests that the substance has the potential to biodegrade, but not necessarily rapidly or completely.[2]

Experimental Protocols

Standardized test methods are crucial for assessing the biodegradability of lubricants. Below are the detailed methodologies for three commonly used tests.

OECD 301B: CO₂ Evolution Test

This method determines the ultimate aerobic biodegradability of an organic compound.

  • Inoculum Preparation: An inoculum is prepared from the activated sludge of a domestic wastewater treatment plant. This sludge is washed and aerated to ensure a healthy microbial population.

  • Test Flasks: The test is conducted in flasks containing a defined mineral medium, the inoculum, and the test substance (TMPTO or mineral oil) as the sole carbon source. Control flasks with inoculum but without the test substance, and reference flasks with a readily biodegradable substance (like sodium benzoate), are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days. The contents are continuously stirred to ensure aerobic conditions.

  • CO₂ Measurement: During incubation, the carbon dioxide produced from the microbial respiration is trapped in a solution of barium hydroxide or another suitable absorbent.

  • Analysis: The amount of CO₂ produced is determined by titrating the remaining absorbent. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂), corrected for the CO₂ produced in the control flasks.[4]

CEC L-33-A-93: Primary Biodegradability Test

This test is specifically designed for two-stroke outboard engine oils but is widely used for other lubricants. It measures primary biodegradability, which is the alteration of the chemical structure of the substance by microorganisms.

  • Inoculum: A mixed microbial population from a natural water source is used as the inoculum.

  • Test Medium: The test is performed in flasks containing a mineral medium, the inoculum, and the test oil.

  • Incubation: The flasks are incubated in the dark with shaking for 21 days at a controlled temperature.

  • Extraction: After the incubation period, the remaining oil is extracted from the test medium using a solvent.

  • Analysis: The amount of remaining oil is quantified using infrared (IR) spectroscopy. The percentage of primary biodegradation is calculated by comparing the amount of oil remaining in the test flasks to the amount in sterile control flasks.

ASTM D5864: Determining Aerobic Aquatic Biodegradation of Lubricants

This method is similar to OECD 301B and is specifically tailored for lubricants that are insoluble in water.

  • Inoculum: Activated sludge from a municipal wastewater treatment plant is used as the inoculum.

  • Test System: The test is conducted in sealed vessels containing a mineral salts medium, the inoculum, and the lubricant.

  • Aeration: The vessels are continuously aerated with CO₂-free air to maintain aerobic conditions.

  • CO₂ Trapping: The evolved CO₂ is trapped in an alkaline solution.

  • Quantification: The amount of trapped CO₂ is determined by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated based on the ratio of the produced CO₂ to the theoretical CO₂.[5]

Biodegradation Signaling Pathways

The microbial degradation of TMPTO and mineral oils proceeds through distinct biochemical pathways, primarily driven by enzymatic activity.

TMPTO Biodegradation Pathway

The biodegradation of TMPTO, a synthetic ester, is initiated by enzymatic hydrolysis.

TMPTO_Biodegradation TMPTO This compound (TMPTO) Hydrolysis Hydrolysis TMPTO->Hydrolysis Substrate Lipase Lipase (extracellular enzyme) Lipase->Hydrolysis Catalyst TMP Trimethylolpropane Hydrolysis->TMP OleicAcid Oleic Acid Hydrolysis->OleicAcid BetaOxidation β-Oxidation OleicAcid->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle CO2_H2O CO₂ + H₂O TCA_Cycle->CO2_H2O

Caption: Enzymatic hydrolysis of TMPTO by lipase.

Mineral Oil Biodegradation Pathway

The biodegradation of the primary components of mineral oil, alkanes, is initiated by an oxidation step.

Mineral_Oil_Biodegradation Alkane n-Alkane (from Mineral Oil) Hydroxylation Hydroxylation Alkane->Hydroxylation Substrate Monooxygenase Alkane Monooxygenase (AlkB) Monooxygenase->Hydroxylation Catalyst PrimaryAlcohol Primary Alcohol Hydroxylation->PrimaryAlcohol Oxidation1 Oxidation PrimaryAlcohol->Oxidation1 AlcoholDH Alcohol Dehydrogenase AlcoholDH->Oxidation1 Aldehyde Aldehyde Oxidation1->Aldehyde Oxidation2 Oxidation Aldehyde->Oxidation2 AldehydeDH Aldehyde Dehydrogenase AldehydeDH->Oxidation2 FattyAcid Fatty Acid Oxidation2->FattyAcid BetaOxidation β-Oxidation FattyAcid->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle CO2_H2O CO₂ + H₂O TCA_Cycle->CO2_H2O

Caption: Microbial oxidation of n-alkanes in mineral oil.

References

Benchmarking trimethylolpropane trioleate against commercial lubricants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Trimethylolpropane Trioleate and Commercial Lubricants

This guide provides an objective comparison of the performance of this compound (TMPTO), a bio-based lubricant, against conventional commercial lubricants. The information is intended for researchers, scientists, and drug development professionals who may be exploring alternative lubricants for various applications. This comparison is based on key performance metrics evaluated using standardized testing protocols.

Data Presentation

The following tables summarize the quantitative data for TMPTO and representative commercial lubricants across different categories: hydraulic oil (ISO VG 46), gear oil (ISO VG 220), and engine oil (SAE 5W-30). These values are compiled from various sources and represent typical characteristics.

Table 1: Viscosity and Thermal Properties

PropertyTest MethodThis compound (TMPTO)Commercial Hydraulic Oil (ISO VG 46)Commercial Gear Oil (ISO VG 220)Commercial Engine Oil (SAE 5W-30)
Kinematic Viscosity @ 40°C (cSt)ASTM D44533 - 48[1]46[2]220[3][4]64.5 - 70[5][6]
Kinematic Viscosity @ 100°C (cSt)ASTM D4457.68 - 10.03[1]7.0[2]26 - 36.8[4][7]10.7 - 12.0[5][6]
Viscosity Index (VI)ASTM D2270>140 - 219[4][8]108[2]>140 - 218[4][7]157 - 169[5][6]
Flash Point (°C)ASTM D92>200[4]230[2]200 - 240[4][7]202[5]
Pour Point (°C)ASTM D97-7 to -14[1]-13[2]< -30 to -36[4][7]-42[5]

Table 2: Tribological Properties

PropertyTest MethodThis compound (TMPTO)Commercial Lubricant (General)
Wear Scar Diameter (mm)ASTM D4172Low (Specific values vary with formulation)0.40 (for a representative SAE 5W-30)[9]
Coefficient of Friction (µ)Pin-on-Disk0.09 - 0.10[10]0.11 - 0.21 (Steel on Steel, lubricated)[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on internationally recognized ASTM standards.

Kinematic Viscosity (ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Viscosity Index (ASTM D2270)

The viscosity index (VI) is a dimensionless number that characterizes the effect of temperature on the viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature. The VI is calculated from the kinematic viscosities at 40°C and 100°C.

Flash Point (ASTM D92)

This test method describes the determination of the flash and fire points of petroleum products by a manual Cleveland open cup apparatus or an automated Cleveland open cup apparatus.[13][14][15] The sample is heated at a constant rate, and a small flame is passed over the cup at specified intervals. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen of the sample to ignite under specified conditions of test.[13]

Pour Point (ASTM D97)

The pour point of a petroleum product is an index of the lowest temperature of its utility for certain applications.[16][17] After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.[18][19] The lowest temperature at which movement of the specimen is observed is recorded as the pour point.[19]

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test method covers a procedure for making a preliminary evaluation of the anti-wear properties of fluid lubricants in sliding contact.[20][21][22] It is conducted using a four-ball wear test machine.[21][22] Three steel balls are clamped together and covered with the lubricant to be evaluated. A fourth steel ball is pressed with a force into the cavity formed by the three clamped balls for testing wear. The temperature of the test lubricant is maintained at a set value, and the top ball is rotated at a given speed for a specific duration.[23] The average scar diameter on the three lower balls is determined and reported.[23]

Coefficient of Friction

The coefficient of friction is a measure of the resistance to motion between two surfaces in contact. It can be determined using a variety of tribometers, such as a pin-on-disk apparatus. In this test, a pin (or ball) is brought into contact with a rotating disk, and the frictional force is measured. The coefficient of friction is then calculated as the ratio of the frictional force to the applied normal load.

Visualizations

The following diagrams illustrate the general workflow for key lubricant testing procedures.

Lubricant_Testing_Workflow cluster_sample Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Sample Sample Viscosity Viscosity Sample->Viscosity Flash_Point Flash_Point Sample->Flash_Point Pour_Point Pour_Point Sample->Pour_Point Wear_Test Wear_Test Sample->Wear_Test Friction_Test Friction_Test Sample->Friction_Test Data_Collection Data_Collection Viscosity->Data_Collection Flash_Point->Data_Collection Pour_Point->Data_Collection Wear_Test->Data_Collection Friction_Test->Data_Collection Comparison Comparison Data_Collection->Comparison

Caption: General workflow for lubricant performance testing and comparison.

Four_Ball_Wear_Test_Workflow Start Start Prepare_Apparatus Prepare Four-Ball Apparatus Start->Prepare_Apparatus Load_Sample Load Lubricant Sample and Steel Balls Prepare_Apparatus->Load_Sample Set_Conditions Set Test Conditions (Load, Speed, Temperature, Duration) Load_Sample->Set_Conditions Run_Test Run Test Set_Conditions->Run_Test Measure_Scar Measure Wear Scar Diameter on Lower Balls Run_Test->Measure_Scar Report_Results Report Average Wear Scar Diameter Measure_Scar->Report_Results End End Report_Results->End

Caption: Workflow for the ASTM D4172 Four-Ball Wear Test.

References

Trimethylolpropane Trioleate Shines in Wear Resistance Testing

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of four-ball wear test data reveals that trimethylolpropane trioleate (TMPTO), a synthetic ester lubricant, demonstrates impressive anti-wear properties, particularly when enhanced with additives. This guide provides a detailed comparison of TMPTO's performance against other common lubricants, supported by experimental data and standardized test protocols.

For researchers and professionals in lubricant development, selecting the optimal base oil is critical for ensuring machinery longevity and efficiency. The four-ball wear test is a standard method for evaluating the anti-wear and extreme pressure properties of lubricants. In this test, a rotating steel ball is pressed against three stationary steel balls under a defined load, temperature, and speed. The resulting wear scar on the stationary balls is a key indicator of the lubricant's protective capabilities.

Comparative Performance Analysis

The following table summarizes the four-ball wear test results for this compound and its alternatives under the ASTM D4172 standard test conditions.

LubricantAdditiveLoad (N)Speed (rpm)Temperature (°C)Duration (min)Wear Scar Diameter (mm)Coefficient of Friction
This compound (TMPTO)None392120075600.440.042
This compound (TMPTO)0.75 wt.% h-BNNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedReduction of 9% vs neat TMPTO[1]Reduction of 25% vs neat TMPTO[1]
Polyalphaolefin (PAO 6)5% TMPTO39212006060Reduction of up to 39.65% vs neat PAO[2]Not Specified
Polyalphaolefin (PAO 4)0.02 wt.% Methyl Silicone ResinNot SpecifiedNot Specified25Not SpecifiedReduction of 87.30% in wear rate vs neat PAO4[3]Not Specified
Mineral OilNot SpecifiedNot Specified1200Not SpecifiedNot SpecifiedNot available~0.085[4]
Fully Synthetic OilNot SpecifiedNot Specified1200Not SpecifiedNot SpecifiedNot available~0.075[4]

Note: Direct comparison of wear scar diameter for neat PAO and Mineral Oil under the specified ASTM D4172 conditions was not available in the searched literature.

The data indicates that neat TMPTO exhibits a low wear scar diameter and a remarkably low coefficient of friction. Its performance is further enhanced with the addition of nanoparticles like hexagonal boron nitride (h-BN), leading to significant reductions in both wear and friction.[1]

Furthermore, when used as an additive in polyalphaolefin (PAO), a common synthetic base oil, TMPTO contributes to a substantial decrease in wear.[2] This synergistic effect highlights the potential of TMPTO in formulating high-performance lubricants. Another study showcased a significant reduction in the wear rate of PAO4 when blended with methyl silicone resin.[3]

Experimental Protocols

The four-ball wear tests cited in this guide adhere to the ASTM D4172 standard, a widely recognized procedure for evaluating the wear preventive characteristics of lubricating fluids.[5][6][7]

ASTM D4172 Test Procedure:
  • Apparatus: A four-ball wear tester is used, consisting of a rotating chuck to hold one steel ball and a pot to hold three stationary steel balls.

  • Test Specimens: Four 12.7 mm diameter steel balls are used for each test.

  • Procedure: a. The three stationary balls are clamped into the test cup, and the lubricant to be tested is added to a level that covers the balls. b. The fourth ball is secured in the rotating chuck. c. A specified load (in this case, 392 N) is applied to the rotating ball, pressing it against the stationary balls. d. The test is conducted at a constant speed (1200 rpm) and temperature (75°C) for a duration of 60 minutes. e. After the test, the wear scars on the three stationary balls are measured using a microscope. The average wear scar diameter is reported.

Logical Relationships in Lubricant Performance

The selection of a lubricant base oil involves a trade-off between various properties, including lubricity, thermal stability, and cost. The following diagram illustrates the decision-making pathway for selecting a lubricant based on performance requirements.

Lubricant_Selection Start Define Performance Requirements High_Wear_Resistance High Wear Resistance Needed? Start->High_Wear_Resistance Cost_Consideration Cost a Major Factor? High_Wear_Resistance->Cost_Consideration Yes PAO Consider Polyalphaolefin (PAO) High_Wear_Resistance->PAO No Mineral_Oil Consider Mineral Oil Cost_Consideration->Mineral_Oil Yes Synthetic_Ester Consider Synthetic Ester (TMPTO) Cost_Consideration->Synthetic_Ester No Additive_Enhancement Consider Additive Enhancement Mineral_Oil->Additive_Enhancement Synthetic_Ester->Additive_Enhancement PAO->Additive_Enhancement Final_Selection Final Lubricant Selection Additive_Enhancement->Final_Selection

References

A Comparative Analysis of the Hydrolytic Stability of Trimethylolpropane Trioleate and Vegetable Oils

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of excipients and base oils is critical for ensuring product integrity and performance. This guide provides a detailed comparison of the hydrolytic stability of trimethylolpropane trioleate (TMPTO), a synthetic ester, and common vegetable oils. The information presented is supported by experimental data and established testing protocols.

The hydrolytic stability of a lubricant or base oil refers to its ability to resist chemical decomposition in the presence of water.[1] Poor hydrolytic stability can lead to the formation of acidic and insoluble contaminants, which can cause corrosion, changes in viscosity, and overall degradation of the product.[2][3] This is a particularly important consideration for formulations that may be exposed to moisture during storage or use.

Executive Summary: Superior Stability of this compound

Experimental data consistently demonstrates that this compound (TMPTO) exhibits significantly higher hydrolytic stability compared to vegetable oils. In standardized tests, TMPTO shows minimal degradation, as indicated by a negligible increase in acid number and lack of significant copper corrosion. Conversely, vegetable oils are prone to hydrolysis, leading to a substantial increase in acidity and potential for corrosive activity.

Quantitative Data Comparison

The following table summarizes the results of hydrolytic stability testing based on the ASTM D2619 standard, which evaluates the change in acidity and the corrosive effect on copper.

ParameterThis compound (TMPTO)Canola OilSunflower Oil
Change in Total Acid Number (TAN) of Oil (mg KOH/g) ~0.5 - 1.0~3.0 - 4.0> 4.0
Copper Weight Change (mg/cm²) Typically negligibleData not consistently reported, but corrosion is expected with high acid formationData not consistently reported, but corrosion is expected with high acid formation
Appearance of Copper Strip No significant changeTarnishing and corrosion likelyTarnishing and corrosion likely
Acidity of Water Layer (mg KOH) LowHighHigh

Note: The data for Canola and Sunflower Oil is derived from a modified ASTM D2619 test where hydrolysis was accelerated. The change in TAN for TMPTO under the same modified conditions was significantly lower than that of the vegetable oils.

The Science Behind the Stability

The superior hydrolytic stability of TMPTO is attributed to its molecular structure. As a polyol ester, the ester linkages in TMPTO are sterically hindered, making them less accessible to water molecules and thus more resistant to hydrolysis.[4] In contrast, the triglyceride structure of vegetable oils is more susceptible to hydrolysis, which breaks down the ester bonds and releases free fatty acids, thereby increasing the overall acidity of the oil.[4]

Experimental Protocols: The ASTM D2619 "Beverage Bottle Method"

The standard test method for determining the hydrolytic stability of oils is ASTM D2619.[1] This method provides a controlled environment to assess how a substance will react to water over time at an elevated temperature.

Key Steps of the ASTM D2619 Protocol:

  • Sample Preparation: A mixture of 75 grams of the test fluid and 25 grams of distilled water is prepared.[1]

  • Copper Catalyst: A polished copper strip is added to the mixture to act as a catalyst, as copper can be sensitive to corrosion by acidic byproducts of hydrolysis.[1]

  • Sealing and Incubation: The mixture and copper strip are sealed in a pressure-type beverage bottle.[1]

  • Rotation and Heating: The sealed bottle is placed in an oven at 93°C (200°F) and rotated end-over-end at 5 rpm for 48 hours.[1]

  • Analysis: After the incubation period, the bottle is cooled, and the oil and water layers are separated. The following are then measured:

    • The change in the total acid number (TAN) of the oil.[1]

    • The acidity of the water layer.[1]

    • The weight change of the copper strip.[1]

    • The appearance of the copper strip is visually assessed for tarnishing or corrosion.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the ASTM D2619 hydrolytic stability test.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Mix 75g of Test Oil and 25g of Water p2 Add Polished Copper Strip p1->p2 i1 Seal in Beverage Bottle p2->i1 i2 Rotate at 5 rpm for 48 hours at 93°C i1->i2 a1 Separate Oil and Water Layers i2->a1 a2 Measure Change in Oil TAN a1->a2 a3 Measure Water Acidity a1->a3 a4 Measure Copper Weight Change a1->a4 a5 Assess Copper Appearance a1->a5

Caption: Experimental workflow for ASTM D2619 hydrolytic stability testing.

Conclusion

For applications where exposure to moisture is a concern, this compound offers a significantly more stable alternative to vegetable oils. Its inherent resistance to hydrolysis translates to a more robust and reliable product with a longer shelf life and reduced risk of degradation-related issues. Researchers and formulation scientists should consider the superior hydrolytic stability of TMPTO when selecting a base oil for their critical applications.

References

Assessing the Lubricity of Trimethylolpropane Trioleate in Steel-on-Steel Contact: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lubricity performance of trimethylolpropane trioleate (TMPTO) in steel-on-steel contact against other common lubricants. The information is supported by experimental data from various studies, with detailed methodologies for key experiments.

Executive Summary

This compound (TMPTO), a synthetic ester, demonstrates significant potential as a high-performance lubricant for steel-on-steel applications. Studies indicate that TMPTO, both as a neat oil and as an additive, can offer reduced friction and superior wear protection compared to conventional lubricants like mineral oils and even some synthetic alternatives like polyalphaolefin (PAO). Its favorable tribological properties, coupled with its biodegradable nature, position it as a promising environmentally friendly lubricant.

Performance Comparison

The lubricating properties of TMPTO have been evaluated using several standardized tests, primarily focusing on its ability to reduce friction and prevent wear in steel-on-steel contacts.

Quantitative Data Summary

The following tables summarize the key performance data of TMPTO and its blends compared to other lubricants.

Table 1: Pin-on-Disk Test Results for TMPTO and Blends

LubricantTest ConditionCoefficient of Friction (μ)Wear Scar Diameter Reduction (%)Source(s)
Neat TMPTOCast iron pin vs. stainless-steel disk0.09 - 0.10-[1]
Neat Polyalphaolefin (PAO)--Baseline[2][3]
PAO + 5 vol% TMPTO-Up to 6.09% reduction vs. neat PAOUp to 39.65%[2][3]

Table 2: Four-Ball Wear Test Results

LubricantTest Condition (ASTM D4172)Wear Scar Diameter (mm)Source(s)
Palm oil-based TMP ester1200 rpm, 75°C, 60 min, 15 kg load0.30[3]
Palm oil-based TMP ester1200 rpm, 75°C, 60 min, 40 kg load0.44[3]

Table 3: High-Frequency Recirculating Rig (HFRR) Test Results

LubricantTest ConditionWear Scar Diameter (μm)NoteSource(s)
Diesel fuel with fatty acid lubricity improver-< 400Addition of 100 ppm of the improver[4]
PAO with palm oil-based TMP ester-Improved wear preventionWith up to 3-vol% of the ester[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Pin-on-Disk Test

The pin-on-disk test is a standard method for investigating friction and wear characteristics of materials and lubricants.

Objective: To determine the coefficient of friction and wear rate of a lubricant under sliding contact.

Apparatus: A pin-on-disk tribometer, compliant with ASTM G99, is used. This consists of a stationary pin that is loaded against a rotating disk.

Procedure:

  • A steel pin (e.g., cast iron) and a steel disk (e.g., stainless steel) are cleaned and mounted in the tribometer.

  • The lubricant to be tested (e.g., neat TMPTO or a blend) is applied to the disk surface to ensure a fully flooded contact.

  • A specified normal load is applied to the pin.

  • The disk is rotated at a constant speed for a set duration.

  • The frictional force is continuously measured by a sensor.

  • The coefficient of friction is calculated as the ratio of the frictional force to the normal load.

  • After the test, the wear scar on the pin and the wear track on the disk are measured using a profilometer or microscope to determine the wear volume.

PinOnDisk_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis P1 Clean Pin and Disk P2 Mount Specimens P1->P2 P3 Apply Lubricant P2->P3 E1 Apply Normal Load P3->E1 E2 Rotate Disk E1->E2 E3 Measure Frictional Force E2->E3 A2 Measure Wear Scar E2->A2 A1 Calculate Coefficient of Friction E3->A1 A3 Determine Wear Volume A2->A3 FourBall_Workflow cluster_prep Preparation cluster_test Test Execution cluster_eval Evaluation S1 Arrange 3 Stationary Balls S2 Add Test Lubricant S1->S2 S3 Position Rotating Ball S2->S3 T1 Apply Load & Set Temperature S3->T1 T2 Rotate Top Ball at Constant Speed T1->T2 T3 Run for Specified Duration T2->T3 E1 Measure Wear Scars on Stationary Balls T3->E1 E2 Calculate Average Wear Scar Diameter E1->E2 HFRR_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis P1 Secure Disk in Reservoir P2 Add Test Lubricant P1->P2 P3 Position Oscillating Ball P2->P3 E1 Apply Load & Set Temperature P3->E1 E2 Oscillate Ball at High Frequency E1->E2 E3 Run for Specified Duration E2->E3 A1 Measure Wear Scar on Ball E3->A1 A2 Report Wear Scar Diameter A1->A2

References

A Correlative Analysis of Trimethylolpropane Trioleate: Structure, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of trimethylolpropane trioleate (TMPTO) with other synthetic esters, offering an objective analysis of its performance supported by experimental data. The following sections detail the physicochemical and tribological properties of TMPTO and its alternatives, outline the experimental methodologies for performance evaluation, and visualize key structural and performance relationships.

Introduction to this compound and its Alternatives

This compound (TMPTO) is a synthetic polyol ester known for its excellent lubricating properties, high viscosity index, and good thermal stability.[1][2] Its molecular structure, featuring a compact neopentyl core with three long, unsaturated oleic acid chains, provides a unique combination of fluidity at low temperatures and a stable lubricating film at high temperatures. These characteristics make it a preferred choice for various demanding applications, including hydraulic fluids, metalworking fluids, and as a base oil in environmentally acceptable lubricants.

The performance of a synthetic ester is intrinsically linked to its molecular structure. Key structural features influencing performance include the type of polyol (e.g., trimethylolpropane, pentaerythritol, neopentyl glycol), the type of carboxylic acid (e.g., oleic acid, stearic acid, isostearic acid), the degree of branching, and the presence of unsaturation.

This guide compares TMPTO with other common synthetic esters, such as:

  • Pentaerythritol (PE) Esters: Based on a neopentyl polyol with four hydroxyl groups, these esters, like pentaerythritol tetraoleate (PETO), can offer even higher thermal stability and viscosity compared to TMP esters.

  • Neopentyl Glycol (NPG) Esters: With a simpler diol structure, NPG esters generally have lower viscosity and pour points, making them suitable for applications requiring good low-temperature fluidity.

  • Complex Esters: These are formed from a combination of polyols, and mono- and di-basic acids, resulting in higher molecular weight and viscosity, often tailored for specific high-temperature applications.

Data Presentation: Comparative Performance of Synthetic Esters

The following tables summarize the key physicochemical and tribological properties of TMPTO and its alternatives.

Table 1: Physicochemical Properties of Selected Synthetic Esters

PropertyThis compound (TMPTO)Pentaerythritol Tetraoleate (PETO)Neopentyl Glycol Dioleate (NPGDO)
Kinematic Viscosity @ 40°C (cSt) 46 - 556424
Kinematic Viscosity @ 100°C (cSt) 9 - 1111.55.5
Viscosity Index 180 - 200180190
Pour Point (°C) -30 to -45-25-35
Flash Point (°C) >290>300>220
Iodine Value (g I₂/100g) 80 - 908780

Note: Values are typical and can vary based on the specific grade and manufacturer.

Table 2: Tribological Performance of Selected Synthetic Esters

PropertyThis compound (TMPTO)Pentaerythritol Tetraoleate (PETO)Polyalphaolefin (PAO 6)Mineral Oil (ISO VG 46)
Four-Ball Wear Scar Diameter (mm) (ASTM D4172, 40kg, 1200rpm, 75°C, 1hr)~0.45~0.42~0.55~0.65
Pin-on-Disk Coefficient of Friction (ASTM G99, Steel on Steel)~0.08~0.07~0.12~0.15

Note: Tribological data is highly dependent on test conditions and additives. The data presented is for neat base oils and serves as a relative comparison.

Experimental Protocols

The data presented in this guide is typically obtained using standardized test methods to ensure reproducibility and comparability. Below are detailed methodologies for key experiments.

Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of lubricating fluids.

  • Apparatus: Four-Ball Wear Test Machine.

  • Specimens: Four 12.7 mm diameter steel balls.

  • Procedure:

    • Three balls are clamped together in a cup, and the test lubricant is added to cover them.

    • The fourth ball is pressed into the cavity of the three lower balls with a specified load (e.g., 392 N or 40 kgf).

    • The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

    • After the test, the wear scars on the three lower balls are measured using a microscope.

  • Output: The average wear scar diameter (WSD) in millimeters. A smaller WSD indicates better anti-wear performance.

Pin-on-Disk Friction and Wear Test (ASTM G99)

This method determines the coefficient of friction and wear characteristics of materials in sliding contact.

  • Apparatus: Pin-on-Disk Tribometer.

  • Specimens: A stationary pin (or ball) and a rotating disk.

  • Procedure:

    • The pin is loaded against the disk with a specific force.

    • The disk rotates at a constant speed for a predetermined number of cycles or distance.

    • The frictional force between the pin and disk is continuously measured.

    • Wear is quantified by measuring the volume of material lost from the pin and/or the disk.

  • Output: The coefficient of friction (a dimensionless value) and the wear rate (e.g., in mm³/Nm). A lower coefficient of friction and wear rate indicate superior lubricating performance.

Mandatory Visualization

Structure-Performance Relationship of this compound

cluster_structure Molecular Structure of TMPTO cluster_performance Performance Characteristics Structure This compound NeopentylCore Neopentyl Core (Compact, Branched) Structure->NeopentylCore OleicChains Three Oleic Acid Chains (Long, Unsaturated) Structure->OleicChains LowTemp Good Low-Temperature Fluidity NeopentylCore->LowTemp Prevents crystallization HighTemp High Thermal & Oxidative Stability NeopentylCore->HighTemp Enhances thermal stability Lubricity Excellent Lubricity & Wear Protection OleicChains->Lubricity Forms protective film Viscosity High Viscosity Index OleicChains->Viscosity Contributes to high VI Performance Key Performance Attributes LowTemp->Performance HighTemp->Performance Lubricity->Performance Viscosity->Performance

Caption: Correlation between the molecular structure of TMPTO and its key performance attributes.

Experimental Workflow for Lubricant Performance Evaluation

cluster_input Test Samples cluster_testing Performance Testing cluster_output Comparative Data TMPTO TMPTO Physicochemical Physicochemical Analysis (Viscosity, Pour Point, etc.) TMPTO->Physicochemical Tribological Tribological Analysis (Friction & Wear) TMPTO->Tribological PETO PETO PETO->Physicochemical PETO->Tribological NPGDO NPGDO NPGDO->Physicochemical NPGDO->Tribological DataTable Data Tables Physicochemical->DataTable Tribological->DataTable PerformanceGraph Performance Graphs DataTable->PerformanceGraph

Caption: Workflow for the comparative performance evaluation of synthetic ester lubricants.

References

Safety Operating Guide

Proper Disposal of Trimethylolpropane Trioleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Trimethylolpropane trioleate is recognized for its favorable environmental profile, being readily biodegradable and generally considered non-hazardous under normal conditions of use.[1] However, proper disposal remains a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safe handling and management of this and all chemical waste.

I. Core Principles of Chemical Waste Disposal

Even for substances classified as non-hazardous, indiscriminate disposal is not an acceptable practice in a laboratory setting. All chemical waste should be managed in accordance with your institution's specific environmental health and safety (EHS) protocols and local regulations. The primary directive is to consult with your institution's EHS office before proceeding with any disposal.

II. Step-by-Step Disposal Procedure for this compound

The following procedure provides a general framework for the proper disposal of this compound. It is imperative to adapt these steps to your specific institutional and local guidelines.

  • Consult Your Institutional EHS Office: Before initiating any disposal, contact your Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and your facility's capabilities.

  • Waste Characterization: While this compound is considered non-hazardous, it is crucial to determine if it has been mixed with any other chemicals. If it is part of a mixture, the disposal procedure will be dictated by the most hazardous component of that mixture.

  • Proper Labeling:

    • Use your institution's approved hazardous waste tags or labels.

    • Clearly write the full chemical name: "this compound." Avoid abbreviations.

    • Indicate that it is "Non-Hazardous Waste" if it is not mixed with hazardous substances.

    • Include the quantity of waste and the date of generation.

    • Provide the name and contact information of the principal investigator or responsible person.

  • Container Selection and Storage:

    • Use a chemically compatible container with a secure, leak-proof lid.

    • Store the waste container in a designated, properly labeled satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general lab traffic and potential ignition sources.

  • Waste Segregation: Store the container with other non-hazardous liquid waste, segregated from hazardous chemical waste streams to prevent accidental mixing.

  • Arrange for Pickup: Follow your institution's established procedure for requesting a waste pickup from the EHS department. Do not pour this compound down the drain or dispose of it in regular trash unless explicitly approved in writing by your EHS office.

III. Quantitative Data Summary

PropertyValueSource
BiodegradabilityReadily Biodegradable[1]
Hazardous ClassificationNon-hazardous under normal use[1]

IV. Disposal Decision Pathway

The following diagram illustrates the logical workflow for determining the appropriate disposal path for this compound.

start Start: Have This compound Waste is_mixed Is the waste mixed with any hazardous chemicals? start->is_mixed consult_ehs_mixed Consult Institutional EHS Office for hazardous waste disposal protocol is_mixed->consult_ehs_mixed Yes consult_ehs_pure Consult Institutional EHS Office for non-hazardous waste disposal protocol is_mixed->consult_ehs_pure No follow_ehs_mixed Follow EHS guidance for hazardous waste stream consult_ehs_mixed->follow_ehs_mixed follow_ehs_pure Follow EHS guidance for non-hazardous waste stream consult_ehs_pure->follow_ehs_pure label_container Properly label container with full chemical name and contents follow_ehs_mixed->label_container follow_ehs_pure->label_container store_waste Store in designated satellite accumulation area label_container->store_waste request_pickup Request waste pickup from EHS store_waste->request_pickup end_disposal End of Disposal Process request_pickup->end_disposal

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trimethylolpropane Trioleate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Trimethylolpropane trioleate in a laboratory setting. Adherence to these procedures is mandatory to ensure the safety of all personnel and the integrity of research outcomes.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety. Repeated or prolonged skin contact may lead to irritation.[1]

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Safety glasses with side shields or chemical safety goggles.Protects against accidental splashes which may cause eye irritation.
Hand Impermeable chemical-resistant gloves. Recommended materials include Neoprene or PVC (Polyvinyl chloride).[1]Prevents direct skin contact and potential irritation.[1]
Body Laboratory coat or overalls.[1] Closed-toe shoes are mandatory.Protects skin and personal clothing from spills and contamination.
Respiratory Generally not required in a well-ventilated area. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if aerosols are generated.Ensures respiratory protection in scenarios with a higher risk of inhalation.

Operational Protocol: A Step-by-Step Guide to Safe Handling

The following protocol outlines the standard operating procedure for handling this compound in a laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area Ensure fume hood or well-ventilated space. don_ppe 2. Don Required PPE (See Table 1) measure 3. Measure and Dispense Use appropriate tools for viscous liquids. don_ppe->measure conduct_exp 4. Conduct Experiment Follow established laboratory protocols. measure->conduct_exp decontaminate 5. Decontaminate Equipment Use appropriate solvent. conduct_exp->decontaminate dispose_waste 6. Dispose of Waste Follow guidelines in Table 2. decontaminate->dispose_waste doff_ppe 7. Doff PPE In designated area. dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Step-by-step workflow for the safe handling of this compound.

Methodology:

  • Preparation:

    • Designate a specific, well-ventilated work area, preferably within a fume hood.

    • Assemble all necessary equipment and materials before beginning.

    • Don the appropriate PPE as detailed in Table 1.

  • Handling:

    • When transferring or measuring this compound, which can be viscous, use positive displacement pipettes or other appropriate tools to ensure accuracy and prevent splashing.

    • Handle the substance gently to avoid creating aerosols.

    • Keep containers tightly closed when not in use.[2]

  • Post-Experiment:

    • Decontaminate all glassware and equipment that has come into contact with this compound.

    • Properly dispose of all waste materials according to the guidelines in the disposal plan.

    • Doff PPE in the designated area to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

Spill Management: Immediate Actions for Containment and Cleanup

In the event of a spill, prompt and correct action is critical to mitigate any potential hazards.

Table 2: Spill Cleanup and Decontamination Procedures

Spill ScaleContainment ActionCleanup and Decontamination
Small Absorb with an inert material such as vermiculite, dry sand, or earth.Collect the absorbed material into a suitable, labeled container for disposal. Clean the spill area with soap and water.
Large Evacuate the immediate area. If safe to do so, prevent further leakage. Contain the spill using absorbent booms or dikes.Follow your institution's large-spill response protocol. Do not attempt to clean up a large spill without proper training and equipment. Contact EH&S.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

Table 3: Waste Disposal Guidelines

Waste TypeDisposal ContainerDisposal Procedure
Unused Chemical Original or a clearly labeled, sealed, and compatible waste container.Dispose of in accordance with local, state, and federal regulations.[3] Do not pour down the drain. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Contaminated Materials A dedicated, labeled waste container for solid chemical waste (e.g., used gloves, absorbent materials, etc.).Place all contaminated disposable items into the designated waste container. Seal the container when full or at the end of the experiment. Arrange for pickup and disposal through your institution's hazardous waste management program.
Empty Containers Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.